molecular formula C22H25NO6 B1669291 Colchicine CAS No. 64-86-8

Colchicine

Numéro de catalogue: B1669291
Numéro CAS: 64-86-8
Poids moléculaire: 399.4 g/mol
Clé InChI: IAKHMKGGTNLKSZ-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Colchicine is a tricyclic alkaloid naturally derived from Colchicum autumnale (autumn crocus) and is a well-established anti-mitotic agent . Its primary researched mechanism is the high-affinity binding to tubulin, which inhibits microtubule polymerization and disrupts cytoskeletal functions . This fundamental action impacts a wide range of cellular processes, making it a valuable tool for studying cell division, intracellular trafficking, and cell migration . Beyond its anti-mitotic effects, this compound is a potent modulator of the innate immune response. It has been shown to inhibit the NLRP3 inflammasome, thereby reducing the activation of interleukin-1β, a key driver of inflammation . It also attenuates neutrophil chemotaxis, adhesion, and superoxide production, providing a multifaceted anti-inflammatory profile . These properties make it an essential compound for research in inflammatory pathologies such as gouty arthritis, Familial Mediterranean Fever, and cardiovascular diseases . Recent clinical investigations have repurposed low-dose this compound, demonstrating its promise in reducing major cardiovascular events in patients with established atherosclerotic disease, highlighting its relevance in cardiovascular research . Furthermore, emerging studies explore its potential in oncology due to its anti-angiogenic and pro-apoptotic activities . Researchers can utilize this high-purity this compound to investigate these diverse molecular pathways. This product is supplied with detailed analytical documentation, including a Certificate of Analysis, to ensure batch-to-batch consistency for your experimental needs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKHMKGGTNLKSZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Record name COLCHICINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4925
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024845
Record name Colchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998)
Record name COLCHICINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4925
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 22 mL water, 220 mL ether, 100 mL benzene; freely sol in alcohol or chloroform; practically insoluble in petroleum ether, SOL IN METHANOL; SLIGHTLY SOL IN CARBON TETRACHLORIDE, At 25 °C, 4.5 g/100 g water
Record name COLCHICINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4925
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name COLCHICINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Beta-lumicolchicine, Colchiceine, Colchicoside, N-deacetyl-N-formylcolchicine, For more Impurities (Complete) data for COLCHICINE (6 total), please visit the HSDB record page.
Record name COLCHICINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Pale yellow scales or powder; pale yellow needles when crystallized from ethyl acetate, Yellow plates from water + 1/2 mol of water of crystallization; yellow crystals from benzene

CAS No.

64-86-8
Record name COLCHICINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4925
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Colchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colchicine [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name colchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name colchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Colchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Colchicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Colchicine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SML2Y3J35T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name COLCHICINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

288 to 302 °F (EPA, 1998), 142-150 °C
Record name COLCHICINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4925
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name COLCHICINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3044
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Core Mechanism of Colchicine's Interaction with Microtubules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, an alkaloid derived from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably in the treatment of gout. Its potent anti-mitotic and anti-inflammatory properties stem from its well-characterized interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on microtubules, detailing its binding characteristics, effects on microtubule dynamics, and the downstream cellular consequences. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this classic microtubule-targeting agent.

Core Mechanism of Action: Binding and Destabilization

The primary mechanism of action of this compound is its direct interaction with tubulin, which leads to the disruption of microtubule dynamics.[1][2] This process can be broken down into several key stages:

  • Binding to the this compound Binding Site (CBS): this compound binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer.[3][4] This binding site is located at the interface between the α- and β-tubulin subunits.[3][4][5] X-ray crystallography studies have revealed that the trimethoxyphenyl ring of this compound is oriented within a hydrophobic pocket of β-tubulin, while the tropolone (B20159) ring interacts with residues on α-tubulin.[4][6] This binding is characterized by a slow association and a very slow dissociation, making it poorly reversible.[1][7]

  • Induction of a Conformational Change: Upon binding, this compound induces a conformational change in the tubulin dimer, causing it to adopt a curved structure.[3][8] This altered conformation is incompatible with the straight protofilament structure required for microtubule assembly.[8] The steric clash between the this compound-bound tubulin and adjacent subunits prevents its proper incorporation into the microtubule lattice.[3]

  • Inhibition of Microtubule Polymerization: The formation of the tubulin-colchicine complex effectively sequesters soluble tubulin dimers, preventing them from adding to the growing ends of microtubules.[2][3] Even at substoichiometric concentrations, where only a small fraction of tubulin is bound to this compound, the incorporation of a single tubulin-colchicine complex at the microtubule end can act as a "poison," kinetically stabilizing the microtubule by preventing further subunit addition and loss.[9][10] This leads to a potent inhibition of microtubule polymerization.[3][11]

  • Promotion of Microtubule Depolymerization: At higher concentrations, this compound actively promotes the depolymerization of existing microtubules.[1] By shifting the equilibrium towards disassembly, this compound leads to a net loss of microtubule polymer mass within the cell. However, at low concentrations, this compound can paradoxically stabilize microtubules.[4]

The following diagram illustrates the binding of this compound to the tubulin dimer and its subsequent effect on microtubule polymerization.

Colchicine_Binding_Mechanism This compound Binding and Inhibition of Microtubule Polymerization cluster_0 Cellular Environment cluster_1 Microtubule Dynamics Soluble αβ-Tubulin Dimer Soluble αβ-Tubulin Dimer Tubulin-Colchicine Complex Tubulin-Colchicine Complex Soluble αβ-Tubulin Dimer->Tubulin-Colchicine Complex Binding to β-subunit Microtubule Growing Microtubule Soluble αβ-Tubulin Dimer->Microtubule Polymerization This compound This compound This compound->Tubulin-Colchicine Complex Capped Microtubule Polymerization Blocked Tubulin-Colchicine Complex->Capped Microtubule Incorporation at microtubule end Depolymerization Depolymerization Capped Microtubule->Depolymerization High concentrations

Caption: this compound binds to soluble αβ-tubulin, inducing a conformational change that prevents its incorporation into microtubules, thereby inhibiting polymerization.

Quantitative Data on this compound-Tubulin Interaction

The interaction of this compound with tubulin has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data for this compound and other this compound-site binding inhibitors.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM) for Tubulin PolymerizationSource Organism/Cell LineReference
This compound~1 - 8.1Bovine Brain[12]
This compound1.4 x 10⁻⁴ M (Ki)Rose[13]
This compound8.8 x 10⁻⁷ M (Ki)Bovine Brain[13]
Nocodazole~5Not Specified[14]
Combretastatin A-4~2.5Not Specified[14]
PodophyllotoxinPotent InhibitorNot Specified[14]

Table 2: Binding Affinities of this compound and Analogs to Tubulin

LigandTubulin Isotype/SourceBinding Constant (Kd/Ki/Ka)Reference
This compoundBovine BrainKa = 2.46 x 10⁶ M⁻¹[13]
This compoundRoseKa = 9.7 x 10² M⁻¹[13]
This compoundαβII-tubulinKa = 0.24 x 10⁶ M⁻¹[15]
This compoundαβIII-tubulinKa = 0.12 x 10⁶ M⁻¹[15]
This compoundαβIV-tubulinKa = 3.31 x 10⁶ M⁻¹[15]
DAMA-ColchicineαβII tubulin isotypeΔEbind = -56.74 kcal/mol[14]
DAMA-ColchicineαβIII tubulin isotypeΔEbind = -51.95 kcal/mol[14]
DAMA-ColchicineαβIV tubulin isotypeΔEbind = -64.45 kcal/mol[14]
Tubulin-Colchicine ComplexMicrotubule EndsKi = 0.16 µM[16]

Table 3: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.787[14]
A549Lung Cancer>50[12]
HCT116Colon Cancer>50[12]
MDA-MB-231Breast Cancer>50[12]
HT-29Colon CancerInduces apoptosis at 1 µg/ml[8]

Downstream Cellular Signaling Pathways

The disruption of the microtubule network by this compound triggers a cascade of downstream signaling events, impacting various cellular processes.

  • Mitotic Arrest and Apoptosis: The most prominent consequence of microtubule disruption is the arrest of the cell cycle at the G2/M phase.[3] This is due to the failure to form a functional mitotic spindle, which activates the spindle assembly checkpoint and ultimately leads to programmed cell death (apoptosis).[4]

  • Inflammation and Inflammasome Inhibition: this compound's anti-inflammatory effects are mediated, in part, by its ability to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[1][2] This leads to reduced production of pro-inflammatory cytokines like IL-1β.[1]

  • Modulation of Kinase Signaling Pathways: this compound has been shown to influence several kinase signaling pathways. It can inhibit the activation of NF-κB and MAPK pathways, which are involved in inflammation and cell survival.[5] In some cancer cells, this compound-induced apoptosis is mediated through the activation of the p38 MAPK pathway and c-Jun N-terminal kinase (JNK) signaling.[8]

  • Rho GTPase Signaling: Microtubule dynamics are intricately linked to the activity of Rho family GTPases, which are master regulators of the actin cytoskeleton. This compound-induced microtubule depolymerization can lead to the activation of RhoA, which in turn promotes the formation of actin stress fibers.[16] this compound also inhibits the RhoA/ROCK pathway, which can affect caspase-1 activation and IL-1β release.[16] Furthermore, this compound has been shown to disrupt the SRC/RAC1-phospho-PLCγ1-Ca²⁺ signaling pathway, which is involved in cartilage degeneration.[17]

  • Calcium Signaling: Disruption of microtubules by this compound has been shown to reversibly enhance calcium signaling in cardiac myocytes, potentially through the modulation of adenylyl cyclase activity and ryanodine (B192298) receptor phosphorylation.[18][19][20]

The following diagram provides a simplified overview of some of the key signaling pathways affected by this compound-induced microtubule disruption.

Colchicine_Signaling_Pathways Downstream Signaling Pathways Affected by this compound cluster_Mitosis Cell Cycle cluster_Inflammation Inflammation cluster_Cytoskeleton_Signaling Cytoskeleton & Calcium Signaling This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Mitotic_Spindle_Failure Mitotic Spindle Failure Microtubule_Disruption->Mitotic_Spindle_Failure NLRP3_Inflammasome NLRP3 Inflammasome Microtubule_Disruption->NLRP3_Inflammasome Inhibition NFkB_MAPK NF-κB & MAPK Pathways Microtubule_Disruption->NFkB_MAPK Inhibition RhoA RhoA Activation Microtubule_Disruption->RhoA PLCg1 PLC-γ1 Phosphorylation Microtubule_Disruption->PLCg1 Inhibition Ca_Signaling Calcium Signaling Microtubule_Disruption->Ca_Signaling Enhancement G2M_Arrest G2/M Arrest Mitotic_Spindle_Failure->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activation IL1b IL-1β Release Caspase1->IL1b Maturation & Release Actin_Stress_Fibers Actin Stress Fibers RhoA->Actin_Stress_Fibers

Caption: this compound-induced microtubule disruption triggers multiple downstream signaling pathways, leading to mitotic arrest, apoptosis, and modulation of inflammatory and cytoskeletal signaling.

Experimental Protocols

A variety of in vitro and cell-based assays are employed to study the effects of this compound on microtubules. Detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity (light scattering) of the solution.

Workflow Diagram:

Tubulin_Polymerization_Workflow Workflow for In Vitro Tubulin Polymerization Assay A Prepare tubulin and reagents on ice B Add buffer, GTP, and test compound (e.g., this compound) to microplate wells A->B C Initiate polymerization by adding tubulin solution and warming to 37°C B->C D Monitor absorbance at 340 nm over time in a plate reader C->D E Analyze data: Plot absorbance vs. time to generate polymerization curves and calculate IC50 D->E

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure, e.g., from bovine brain) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare a stock solution of this compound (or other test compounds) in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in General Tubulin Buffer.

  • Assay Procedure:

    • Pre-warm a 96-well microplate reader to 37°C.

    • On ice, add the following to each well of a 96-well plate:

      • General Tubulin Buffer

      • GTP solution (to a final concentration of 1 mM)

      • Test compound at various concentrations (include a vehicle control, e.g., DMSO).

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.

    • Plot the absorbance values against time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[15][21]

Competitive this compound Binding Assay (Fluorescence-Based)

This assay determines if a test compound binds to the this compound site on tubulin by measuring its ability to displace this compound, which results in a decrease in the intrinsic fluorescence of the tubulin-colchicine complex.

Workflow Diagram:

Competitive_Binding_Workflow Workflow for Competitive this compound Binding Assay A Prepare tubulin, this compound, and test compound solutions B Incubate tubulin and this compound to form fluorescent complex A->B C Add increasing concentrations of test compound B->C D Incubate to reach equilibrium C->D E Measure fluorescence (Ex: ~350 nm, Em: ~435 nm) D->E F Analyze data: Plot fluorescence vs. compound concentration to determine IC50 and Ki E->F

Caption: Workflow for the competitive this compound binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified tubulin (e.g., 3 µM) in a suitable binding buffer.

    • Prepare a solution of this compound (e.g., 3 µM) in the same buffer.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a microplate, mix the purified tubulin and this compound solutions.

    • Add varying concentrations of the test compound to the wells. Include a vehicle control and a positive control (e.g., podophyllotoxin).

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 435 nm.[10]

    • A decrease in fluorescence intensity in the presence of the test compound indicates displacement of this compound from its binding site.

    • Calculate the percentage of inhibition of this compound binding at each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[21]

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay allows for the visualization of the microtubule network within cells and the assessment of its disruption by this compound.

Workflow Diagram:

Immunofluorescence_Workflow Workflow for Immunofluorescence Microscopy of Microtubules A Seed cells on coverslips and allow to adhere B Treat cells with this compound or test compound for a specified time A->B C Fix cells (e.g., with paraformaldehyde) B->C D Permeabilize cells (e.g., with Triton X-100) C->D E Incubate with primary anti-tubulin antibody D->E F Incubate with fluorescently labeled secondary antibody and nuclear stain (DAPI) E->F G Mount coverslips on slides and visualize using a fluorescence microscope F->G

Caption: Workflow for immunofluorescence staining of microtubules.

Methodology:

  • Cell Culture and Treatment:

    • Seed cultured cells (e.g., HeLa) onto sterile glass coverslips in a multi-well plate and allow them to adhere for 24 hours.[3]

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 3-24 hours). Include a vehicle control.[22][23]

  • Fixation and Permeabilization:

    • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[22]

    • Wash the cells with PBS and then permeabilize with a buffer containing a detergent like 0.5% Triton X-100 in PBS for 10 minutes.[22]

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% bovine serum albumin and 0.1% Tween-20) for 1 hour.

    • Incubate the cells with a primary antibody specific for tubulin (e.g., rabbit anti-β-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[3]

    • Wash the cells extensively with PBS containing 0.05% Tween-20.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.[22]

  • Imaging:

    • Wash the cells and mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the microtubule network and nuclei using a fluorescence or confocal microscope. Disruption of the microtubule network (e.g., depolymerization, fragmentation) will be apparent in this compound-treated cells compared to the well-defined filamentous network in control cells.[23][24]

Conclusion

This compound's mechanism of action on microtubules is a well-established paradigm for microtubule-destabilizing agents. Its specific binding to the this compound binding site on β-tubulin, subsequent induction of a conformational change, and inhibition of polymerization provide a clear molecular basis for its potent biological effects. The disruption of microtubule dynamics by this compound has profound consequences for the cell, leading to mitotic arrest, apoptosis, and the modulation of numerous signaling pathways involved in inflammation and cytoskeletal regulation. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of this compound and other this compound-site inhibitors, facilitating further research and drug development in this important area.

References

An In-depth Technical Guide to the Colchicine Binding Site on Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a natural product isolated from Colchicum autumnale, has been a subject of scientific inquiry for centuries due to its potent antimitotic properties. Its primary mechanism of action involves binding to the tubulin heterodimer, the fundamental building block of microtubules. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making the this compound binding site a critical target for the development of anticancer agents. This technical guide provides a comprehensive overview of the this compound binding site on tubulin, detailing its location, the key amino acid residues involved in ligand interaction, and the conformational changes induced upon binding. Furthermore, this guide presents detailed methodologies for key experimental techniques used to study this interaction and summarizes quantitative binding data for this compound and its analogs. Finally, it elucidates the downstream signaling pathways triggered by this compound's binding to tubulin, offering a complete picture for researchers and drug development professionals in the field of oncology and cytoskeletal biology.

The this compound Binding Site: A Strategic Target

The this compound binding site is located at the interface between the α- and β-tubulin subunits of the heterodimer, though it is primarily situated within the β-tubulin subunit.[1][2][3] This strategic location allows this compound to interfere with the conformational changes required for tubulin polymerization into microtubules.

Location and Key Amino Acid Residues

The binding pocket for this compound is a complex and dynamic region involving several secondary structural elements of both α- and β-tubulin. Key structural components of the binding site include helices H7 and H8, and β-sheets S8 and S9 of the β-tubulin intermediate domain, as well as the T7 loop of β-tubulin and the T5 loop of α-tubulin.[3]

X-ray crystallography and mutagenesis studies have identified several critical amino acid residues that directly interact with this compound and other this compound site inhibitors (CSIs). The trimethoxyphenyl (A-ring) of this compound is oriented within a hydrophobic pocket in β-tubulin, in close proximity to Cysβ241 .[2] The tropolone (B20159) (C-ring) of this compound forms hydrogen bonds with residues in the α-tubulin subunit, specifically with the main-chain atoms of Thrα179 and Valα181 . Other significant residues that contribute to the binding affinity through hydrophobic and van der Waals interactions are listed in the table below. The specific residues can vary slightly between different tubulin isotypes.[4]

Conformational Changes upon Binding

The binding of this compound to tubulin induces a significant conformational change in the heterodimer. Tubulin dimers can exist in two principal conformations: a "straight" conformation, which is compatible with incorporation into the microtubule lattice, and a "curved" conformation. This compound binding stabilizes the curved conformation of the tubulin dimer.[3] This is achieved by preventing the necessary conformational switch to the straight form, creating a steric clash that physically blocks the addition of the this compound-bound tubulin dimer to a growing microtubule end.[2] This ultimately leads to the inhibition of microtubule polymerization and the destabilization of existing microtubules.

Quantitative Analysis of this compound-Tubulin Interaction

The affinity of this compound and its analogs for the tubulin binding site has been quantified using various biophysical and biochemical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) for tubulin polymerization are key parameters used to evaluate the potency of these compounds.

CompoundAssay TypeParameterValueCell Line/System
This compoundTubulin Polymerization InhibitionIC501.6 µM - 2.1 µMPurified tubulin
This compoundFluorescence QuenchingKd~0.5 µMPurified tubulin
PodophyllotoxinCompetitive BindingKd~0.55 µMRat brain tubulin
NocodazoleFluorescence QuenchingKd0.29 - 1.54 µMTubulin Isotypes
Combretastatin A-4Tubulin Polymerization InhibitionIC50~2.1 µMPurified tubulin

Note: The reported values can vary depending on the specific experimental conditions, including tubulin isotype, temperature, and buffer composition.

Interacting ResidueTubulin SubunitType of Interaction
Cysβ241β-tubulinProximity to A-ring, potential for covalent modification by some analogs
Leuβ242β-tubulinHydrophobic
Leuβ248β-tubulinHydrophobic
Alaβ250β-tubulinHydrophobic
Valβ318β-tubulinHydrophobic
Thrα179α-tubulinHydrogen bond with C-ring
Valα181α-tubulinHydrogen bond with C-ring

Signaling Pathways and Cellular Consequences

The disruption of microtubule dynamics by this compound triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis.

Mitotic Arrest at the G2/M Phase

By inhibiting microtubule polymerization, this compound prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis.[5] This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in the G2/M phase until all chromosomes are properly attached to the spindle microtubules.[6] Prolonged activation of the SAC due to persistent microtubule disruption is a key trigger for apoptosis.

Induction of Apoptosis

The sustained mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. This process is mediated by the intrinsic (mitochondrial) pathway. Key events in this pathway include:

  • Bcl-2 Family Protein Regulation: this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[2]

  • Caspase Activation: Cytochrome c, in the presence of Apaf-1 and ATP, forms the apoptosome, which activates caspase-9. Caspase-9, in turn, activates the executioner caspase, caspase-3.[7]

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[5]

Some studies have also implicated the activation of the p38 MAPK signaling pathway in this compound-induced apoptosis.[1][7]

Colchicine_Signaling_Pathway This compound This compound Tubulin αβ-Tubulin Dimer This compound->Tubulin Colchicine_Tubulin This compound-Tubulin Complex Tubulin->Colchicine_Tubulin Microtubule_Polymerization Microtubule Polymerization Colchicine_Tubulin->Microtubule_Polymerization Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC Disruption activates G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Bcl2_down Bcl-2 Downregulation G2M_Arrest->Bcl2_down Bax_up Bax Upregulation G2M_Arrest->Bax_up MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_down->MOMP Bax_up->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Tubulin_Purification_Workflow start Start homogenization Homogenize Brain Tissue in Cold Buffer start->homogenization centrifugation1 High-Speed Centrifugation (Clarification) homogenization->centrifugation1 polymerization1 Induce Polymerization (37°C, GTP, Glycerol) centrifugation1->polymerization1 ultracentrifugation1 Pellet Microtubules (Ultracentrifugation) polymerization1->ultracentrifugation1 depolymerization1 Depolymerize Pellet (Ice-Cold Buffer) ultracentrifugation1->depolymerization1 centrifugation2 Clarify Depolymerized Tubulin depolymerization1->centrifugation2 repeat_cycle Repeat Polymerization/ Depolymerization Cycle centrifugation2->repeat_cycle chromatography Ion-Exchange Chromatography repeat_cycle->chromatography concentration Concentrate and Store Purified Tubulin chromatography->concentration end End concentration->end Tubulin_Polymerization_Assay_Workflow start Start prepare_reagents Prepare Tubulin, Buffer, and Test Compounds start->prepare_reagents setup_plate Add Test Compounds to 96-Well Plate prepare_reagents->setup_plate initiate_polymerization Add Tubulin to Wells (Initiate Polymerization) setup_plate->initiate_polymerization incubate_and_read Incubate at 37°C and Read Absorbance at 340 nm initiate_polymerization->incubate_and_read generate_curves Generate Polymerization Curves (Abs vs. Time) incubate_and_read->generate_curves calculate_ic50 Calculate IC50 Value generate_curves->calculate_ic50 end End calculate_ic50->end Competitive_Binding_Assay_Workflow start Start prepare_reagents Prepare Tubulin, this compound, and Test Compounds start->prepare_reagents setup_assay Combine Tubulin and Test Compound prepare_reagents->setup_assay add_this compound Add Fixed Concentration of this compound setup_assay->add_this compound incubate Incubate at 37°C to Reach Equilibrium add_this compound->incubate measure_fluorescence Measure Fluorescence (Ex: 350 nm, Em: 435 nm) incubate->measure_fluorescence analyze_data Analyze Data for Competitive Binding (IC50) measure_fluorescence->analyze_data end End analyze_data->end

References

molecular mechanism of colchicine-induced microtubule depolymerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Molecular Mechanism of Colchicine-Induced Microtubule Depolymerization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular functions, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for their function and makes them a key target for therapeutic intervention, particularly in oncology. This compound, a natural alkaloid derived from the autumn crocus (Colchicum autumnale), is a classic anti-mitotic agent that disrupts microtubule dynamics. It exerts its potent biological effects by binding directly to tubulin, the protein subunit of microtubules, thereby inhibiting polymerization and leading to a cascade of downstream cellular events. This technical guide provides a detailed examination of the molecular mechanism of action of this compound, focusing on its binding interaction with tubulin, the resultant conformational changes, and the kinetic and thermodynamic principles governing this process. We further detail common experimental protocols for studying these interactions and present key quantitative data for reference.

The Molecular Mechanism of this compound-Tubulin Interaction

The primary mechanism of action of this compound is the disruption of microtubule polymerization.[1][2][3] This is not achieved by cleaving existing polymers but by sequestering the basic building blocks—tubulin heterodimers—and "poisoning" the growing ends of microtubules.

The this compound Binding Site on Tubulin

X-ray crystallography has revealed that this compound binds with high affinity to a specific site on the tubulin heterodimer.[4][5] The binding pocket is located at the interface between the α- and β-tubulin subunits, although it is primarily buried within the β-subunit.[5][6]

  • Location: The site is situated between helix H7, loop T7, and helix H8 of the β-subunit and loop T7 of the α-subunit.[6]

  • Key Interactions: The trimethoxyphenyl (A-ring) of this compound orients into a hydrophobic pocket within β-tubulin, close to Cysβ241.[4][7] The tropolone (B20159) ring (C-ring) of this compound forms crucial hydrogen bonds with residues in the α-subunit, specifically with the main-chain atoms of Thrα179 and Valα181.[7] This interfacial binding is critical for the subsequent conformational changes that inhibit polymerization.

Binding Kinetics and Induced Conformational Changes

The binding of this compound to tubulin is a complex, temperature-dependent process that occurs via a two-step mechanism.[8][9]

  • Initial Rapid, Low-Affinity Binding: this compound first binds reversibly to tubulin in a rapid, low-affinity step.[9][10]

  • Slow Conformational Change: This initial binding is followed by a slow, rate-limiting conformational change in the tubulin dimer, which results in a high-affinity, nearly irreversible complex.[8][9][11]

This conformational change is the central event in this compound's mechanism. Upon binding, this compound induces a curve in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into the microtubule lattice.[4][6] This "curved" tubulin-colchicine complex acts as a cap at the microtubule end, effectively blocking further polymerization.[4] Some studies suggest this involves the localized unfolding of a small region in the C-terminal domain of β-tubulin.[12]

Substoichiometric Poisoning of Microtubule Ends

This compound is remarkably potent, inhibiting microtubule polymerization at concentrations significantly lower than the total tubulin concentration. This phenomenon is known as "substoichiometric poisoning".[13][14]

The mechanism involves the incorporation of a tubulin-colchicine (TC) complex at the growing "plus" end of a microtubule.[13][15] The presence of even a single TC complex, with its induced curvature, physically obstructs the addition of subsequent, straight tubulin dimers.[15] This stalls microtubule growth and disrupts the protective GTP-tubulin cap, which is essential for microtubule stability. Loss of the GTP cap triggers a rapid switch from polymerization to depolymerization, an event known as a "catastrophe," leading to the net disassembly of the microtubule.[7] While this compound can also induce the disassembly of pre-formed microtubules, this process is notably slow.[15]

Quantitative Data: Binding and Inhibition Constants

The interaction between this compound and tubulin has been characterized by various biophysical methods. The following table summarizes key quantitative parameters.

ParameterDescriptionValueMethodReference
K1 Association constant for the initial rapid binding step of colchicide (B1197663) (a this compound analog).5,300 ± 300 M⁻¹Fluorescence Kinetics[10]
k2 Rate constant for the slow conformational change step of colchicide.0.071 ± 0.002 s⁻¹Fluorescence Kinetics[10]
Kd Dissociation constant for a high-affinity allothis compound (B1217306) spin probe.8 µMEPR Titration[16]
ΔG Change in Gibbs Free Energy for tubulin subunit interaction (without this compound).-41.05 to -48.51 kcal/molMolecular Dynamics[17]
ΔG Change in Gibbs Free Energy for tubulin subunit interaction (with this compound).-26.92 to -35.63 kcal/molMolecular Dynamics[17]
IC50 Half-maximal inhibitory concentration for in vitro tubulin polymerization.~1 - 2.5 µMTurbidimetry Assay[18][19]

Key Experimental Protocols

Investigating the effects of this compound and other this compound-site binding inhibitors (CBSIs) relies on a set of established in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay

This is the foundational assay to directly measure a compound's effect on microtubule formation.

  • Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be monitored over time by measuring the absorbance at 340 or 350 nm.[18][19] Alternatively, a fluorescent reporter like DAPI, which preferentially binds to polymerized tubulin, can be used to monitor the increase in fluorescence.[20]

  • Materials:

    • Purified tubulin protein (>99% pure)[20]

    • Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[18][20]

    • Guanosine triphosphate (GTP, 1 mM)[18][20]

    • Glycerol (often used as a polymerization enhancer)[20]

    • Test compound and controls (e.g., DMSO vehicle, paclitaxel (B517696) as a stabilizer)[18][21]

    • Temperature-controlled spectrophotometer or fluorometer with 96-well plate capability.

  • Methodology:

    • Prepare a solution of purified tubulin in ice-cold polymerization buffer.

    • Add GTP to the tubulin solution.

    • Aliquot the tubulin-GTP solution into the wells of a pre-chilled 96-well plate.

    • Add the test compound, positive control (this compound), or vehicle control to the appropriate wells.

    • Immediately place the plate into the spectrophotometer pre-warmed to 37°C to initiate polymerization.

    • Monitor the change in absorbance (350 nm) or fluorescence over time (e.g., every 30 seconds for 60-90 minutes).[18]

    • Plot absorbance/fluorescence versus time. Inhibitors like this compound will show a reduced rate and extent of polymerization compared to the vehicle control. The IC50 value is determined by testing a range of compound concentrations.[18]

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay provides direct visual evidence of a compound's effect on the microtubule cytoskeleton within intact cells.

  • Principle: Cells are treated with the test compound, then fixed and permeabilized. The microtubule network is stained using a primary antibody specific to α- or β-tubulin, followed by a fluorescently-labeled secondary antibody. The nucleus is often counterstained (e.g., with DAPI). The cells are then visualized using fluorescence or confocal microscopy.

  • Methodology:

    • Seed adherent cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 3-24 hours).[20][22]

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells using a suitable fixative (e.g., 4% formaldehyde (B43269) or ice-cold methanol).

    • Permeabilize the cell membranes (e.g., with 0.1% Triton X-100 in PBS) to allow antibody entry.

    • Block non-specific antibody binding using a blocking buffer (e.g., bovine serum albumin in PBS).

    • Incubate the cells with a primary anti-tubulin antibody.

    • Wash the cells, then incubate with a fluorescently-labeled secondary antibody and a nuclear stain.[18]

    • Mount the coverslips onto microscope slides and image using a fluorescence microscope. This compound treatment results in a diffuse tubulin stain and loss of the filamentous microtubule network.[22]

Isothermal Titration Calorimetry (ITC)
  • Principle: ITC directly measures the heat released or absorbed during a binding event. It allows for the determination of all thermodynamic parameters (binding affinity Kₐ, enthalpy ΔH, and stoichiometry n) in a single experiment. From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated. Temperature-dependent ITC experiments can also determine the heat capacity change (ΔCp).[23][24]

  • Methodology:

    • A solution of the test compound is placed in the injection syringe.

    • A solution of purified tubulin is placed in the sample cell of the calorimeter.

    • The compound is titrated into the tubulin solution in small, precise injections.

    • The heat change associated with each injection is measured.

    • The resulting data are fitted to a binding model to extract the thermodynamic parameters.[24]

Visualizing the Mechanism and Consequences

The following diagrams illustrate the key molecular and cellular pathways affected by this compound.

Colchicine_Mechanism cluster_0 Molecular Interaction cluster_1 Microtubule Disruption This compound Free this compound TC_initial Low-Affinity TC Complex This compound->TC_initial Fast, Reversible Binding Tubulin α/β-Tubulin Dimer (Straight Conformation) Tubulin->TC_initial TC_final High-Affinity TC Complex (Curved Conformation) TC_initial->TC_final Slow Conformational Change MT_capped Capped Microtubule (Polymerization Blocked) TC_final->MT_capped Incorporation (Substoichiometric Poisoning) MT_end Growing Microtubule End (+ GTP Cap) MT_end->MT_capped Depolymerization Catastrophe & Depolymerization MT_capped->Depolymerization GTP Cap Loss Tubulin_Assay_Workflow cluster_workflow Workflow: In Vitro Tubulin Polymerization Assay A Prepare Reagents on Ice: - Purified Tubulin - Polymerization Buffer + GTP B Aliquot Tubulin-GTP Mix into 96-well Plate A->B C Add Test Compounds & Controls B->C D Initiate Polymerization: Transfer Plate to 37°C C->D E Monitor Absorbance (350 nm) or Fluorescence Over Time D->E F Data Analysis: Plot Polymerization Curves, Calculate IC50 E->F Cellular_Consequences cluster_cellular Downstream Cellular Consequences This compound This compound MT_Depolymerization Microtubule Depolymerization This compound->MT_Depolymerization Mitotic_Spindle Mitotic Spindle Disruption MT_Depolymerization->Mitotic_Spindle Cytoskeleton Cytoskeletal Instability MT_Depolymerization->Cytoskeleton Transport Vesicular Transport Inhibition MT_Depolymerization->Transport Apoptosis Mitotic Arrest (G2/M) & Apoptosis Mitotic_Spindle->Apoptosis Inflammation Inhibition of Neutrophil Migration & Phagocytosis Cytoskeleton->Inflammation Inflammasome NLRP3 Inflammasome Inhibition Transport->Inflammasome

References

The Colchicine-Tubulin Complex: A Deep Dive into its Biochemical Properties and Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a naturally occurring alkaloid, has been a subject of intense scientific scrutiny for its potent antimitotic properties. Its primary mechanism of action involves its interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive overview of the biochemical properties of the this compound-tubulin complex, offering insights into its binding kinetics, thermodynamics, and structural features. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding for researchers and professionals in drug development.

Quantitative Analysis of this compound-Tubulin Binding

The interaction between this compound and tubulin has been quantified by various biophysical techniques. The following tables summarize the key thermodynamic, kinetic, and dissociation constants reported in the literature.

Table 1: Thermodynamic Parameters of this compound-Tubulin Interaction

ParameterValueConditionsReference
Association Constant (Ka)3.2 µM-1pH 7.0, 37°C[1][2]
Association Constant (Ka)(3.9 ± 0.1) x 104 M-1Room Temperature[3][4]
Dissociation Constant (KD)244 ± 30 nM37°C[5]
Dissociation Constant (KD) of brain tubulin-colchicine complex2.7 x 10-7 M4.6°C[6]
Dissociation Constant (KD) of flagellar outer-doublet tubulin-colchicine complex5.0 x 10-7 M4.6°C[6]
Enthalpy of Binding (ΔH)10 kcal/mole-[1][2]
Enthalpy of Binding (ΔH)-26 ± 13 kJ mol-137°C, pH 7.0[7]
Entropy Change (ΔS)62 entropy units-[1][2]
Heat Capacity Change (ΔCp)+264 cal mol-1 K-1 (for a sulfonamide analog)-[8][9]

Table 2: Kinetic Parameters of this compound-Tubulin Interaction

ParameterValueConditionsReference
Apparent on-rate constant (kon) - Fast Phase (αβs tubulin)98.1 M-1s-137°C[10]
Apparent on-rate constant (kon) - Slow Phase (αβs tubulin)26.3 M-1s-137°C[10]
Dissociation rate constant (koff) - Tetrahymena tubulin~680 times greater than brain tubulin-[11]
Activation Energy of Dissociation114 ± 10 kJ mol-1 (purified tubulin)-[7]
Activation Energy of Dissociation94 ± 10 kJ mol-1 (microtubule protein)-[7]

The this compound Binding Site: A Structural Perspective

X-ray crystallography studies have been pivotal in elucidating the three-dimensional structure of the this compound-binding site on tubulin.[12][13] The binding site is located at the interface between the α- and β-tubulin subunits, though it is primarily situated within the β-tubulin subunit.[14][15]

Key features of the this compound binding site include:

  • Hydrophobic Pocket: The trimethoxyphenyl (TMP) moiety (A-ring) of this compound inserts into a hydrophobic pocket within the β-tubulin subunit.[12]

  • Hydrogen Bonding: The tropolone (B20159) ring (C-ring) of this compound forms hydrogen bonds with residues such as Thr179 and Val181 of α-tubulin.[15] The TMP moiety can also form a hydrogen bond with Cys241 of β-tubulin.[15]

  • Conformational Changes: this compound binding induces a significant conformational change in the tubulin dimer, causing it to adopt a curved structure.[14][16] This curvature is incompatible with the straight protofilament structure required for microtubule assembly, thus leading to microtubule destabilization.[12][15] The T7 loop of β-tubulin undergoes a notable switch upon this compound binding.[17]

Experimental Protocols for Studying the this compound-Tubulin Interaction

A variety of experimental techniques are employed to characterize the binding of this compound to tubulin. Below are detailed methodologies for some of the key assays.

Fluorescence Spectroscopy

This method leverages the change in fluorescence properties of this compound upon binding to tubulin.[1][2]

Principle: Free this compound is non-fluorescent in aqueous solution, but it exhibits significant fluorescence when bound to tubulin. This increase in fluorescence can be used to quantify the binding parameters.[1][2]

Protocol:

  • Protein Preparation: Purify tubulin from a suitable source (e.g., bovine brain) through cycles of polymerization and depolymerization. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Reaction Setup: In a fluorometer cuvette, add a known concentration of purified tubulin in a suitable buffer (e.g., 10 mM sodium phosphate, 0.1 mM GTP, pH 7.0).

  • Titration: Add increasing concentrations of this compound to the tubulin solution.

  • Measurement: After incubation at a controlled temperature (e.g., 37°C) to reach equilibrium, measure the fluorescence emission. The excitation maximum is typically around 362 nm, and the emission maximum is around 435 nm.[1][2]

  • Data Analysis: Plot the change in fluorescence intensity as a function of this compound concentration. Fit the data to a suitable binding isotherm (e.g., Scatchard plot) to determine the binding affinity (Ka) and stoichiometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding reaction, providing a complete thermodynamic profile of the interaction.[8][9]

Principle: The binding of a ligand to a protein is accompanied by either the release or absorption of heat. ITC measures this heat change to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy change (ΔS) and Gibbs free energy (ΔG) can then be calculated.

Protocol:

  • Sample Preparation: Prepare solutions of purified tubulin and this compound (or its analogs) in the same buffer to minimize heat of dilution effects. Degas the solutions before use.

  • Instrument Setup: Load the tubulin solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

  • Titration: Perform a series of injections of the this compound solution into the tubulin solution while monitoring the heat changes.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

X-ray Crystallography

This technique provides high-resolution structural information about the this compound-tubulin complex.[12][13]

Principle: By crystallizing the protein-ligand complex and diffracting X-rays through the crystal, the electron density map can be calculated, which allows for the determination of the atomic structure of the complex.

Protocol:

  • Complex Formation: Prepare a stable complex of tubulin and this compound (or a derivative like DAMA-colchicine). Often, tubulin is co-complexed with a stathmin-like domain (SLD) to prevent self-assembly and facilitate crystallization.[12]

  • Crystallization: Screen for crystallization conditions by varying parameters such as pH, temperature, and precipitant concentration.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

  • Refinement and Analysis: Refine the atomic model against the experimental data and analyze the interactions between this compound and the amino acid residues in the binding pocket.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow for characterizing the this compound-tubulin interaction and the downstream signaling effects of microtubule disruption.

experimental_workflow Experimental Workflow for this compound-Tubulin Interaction Analysis cluster_purification Tubulin Purification cluster_analysis Biochemical and Biophysical Analysis cluster_data Data Output start Source Material (e.g., Bovine Brain) homogenization Homogenization start->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 polymerization Microtubule Polymerization (with GTP, warm) centrifugation1->polymerization centrifugation2 Pelleting Microtubules polymerization->centrifugation2 depolymerization Microtubule Depolymerization (cold) centrifugation2->depolymerization centrifugation3 Clarification depolymerization->centrifugation3 purified_tubulin Purified Tubulin Dimer centrifugation3->purified_tubulin fluorescence Fluorescence Spectroscopy purified_tubulin->fluorescence itc Isothermal Titration Calorimetry (ITC) purified_tubulin->itc xray X-ray Crystallography purified_tubulin->xray kinetics_thermo Binding Affinity (Ka, Kd) Kinetics (kon, koff) Thermodynamics (ΔH, ΔS) fluorescence->kinetics_thermo itc->kinetics_thermo structure 3D Atomic Structure Binding Site Residues Conformational Changes xray->structure signaling_pathway Downstream Effects of this compound-Tubulin Interaction cluster_microtubule Microtubule Dynamics cluster_cellular Cellular Consequences This compound This compound complex This compound-Tubulin Complex This compound->complex tubulin αβ-Tubulin Dimers tubulin->complex inhibition Inhibition of Microtubule Polymerization complex->inhibition destabilization Microtubule Destabilization inhibition->destabilization mitotic_arrest Mitotic Spindle Disruption & Mitotic Arrest (G2/M phase) destabilization->mitotic_arrest transport Disruption of Intracellular Transport destabilization->transport signaling Alteration of Signaling Pathways (e.g., Ca2+ signaling) destabilization->signaling apoptosis Apoptosis mitotic_arrest->apoptosis

References

An In-depth Technical Guide to the Structural Analysis of Colchicine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a tricyclic pseudoalkaloid originally extracted from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably for the treatment of gout and Familial Mediterranean Fever.[1] Its potent biological activities stem from its ability to bind to β-tubulin, thereby disrupting microtubule polymerization and arresting cell division in mitosis.[2][3] This antimitotic property has made this compound and its analogs a subject of intense research in oncology. However, the narrow therapeutic index of this compound, arising from its significant toxicity to normal cells, has limited its clinical application as an anticancer agent.[4]

This technical guide provides a comprehensive overview of the structural analysis of this compound and its analogs. It delves into their structure-activity relationships (SAR), details key experimental protocols for their synthesis and evaluation, and visualizes the critical signaling pathways they modulate. The aim is to furnish researchers and drug development professionals with a thorough understanding of the core principles guiding the design of novel, more effective, and less toxic this compound-based therapeutics.

Core Structure and Structure-Activity Relationships (SAR)

The this compound molecule is characterized by a trimethoxybenzene A-ring, a seven-membered B-ring with an acetamido group, and a C-ring tropolone (B20159).[1] Structure-activity relationship studies have revealed that modifications to each of these rings can significantly impact tubulin binding affinity and cytotoxic activity.[5]

  • A-Ring: The trimethoxyphenyl A-ring is crucial for high-affinity binding to the this compound binding site on β-tubulin. Modifications to this ring generally lead to a decrease in activity.[2]

  • B-Ring: The B-ring and its C7-acetamido group can tolerate a range of modifications. Alterations at this position have been a key strategy in developing analogs with improved therapeutic profiles.[6]

  • C-Ring: The tropolone C-ring is also essential for activity. Modifications at the C-10 methoxy (B1213986) group have yielded potent analogs, with some substitutions leading to compounds with reduced susceptibility to P-glycoprotein-mediated drug resistance.[7]

The following table summarizes the antiproliferative activity of selected this compound analogs against various cancer cell lines, highlighting the impact of structural modifications.

CompoundModificationCell LineIC50 (nM)Reference(s)
This compound -A5493.9[2]
MCF-74.0[2]
HeLa--
LoVo--
Thiothis compound C-10 methoxy replaced by methylthio---
N-acetylcolchinol (Allothis compound) B-ring contracted to a six-membered ring---
Compound 18 β-lactam bridge in B-ringMCF-738[2]
Compound 19 β-lactam bridge in B-ringMCF-719[2]
Compound 21 Thioether β-lactam in B-ringHT-2915[2]
Compound 22 Thioether β-lactam in B-ringHT-2956[2]
Compound 16 Organoselenium isoCA-4 analogA5493.9[2]
MDA-MB-2312.2[2]
HEPG23.0[2]
ABI-231 Analog (Compound 35) 4-indolyl analog of ABI-231Various1.6 - 3.7[2]
DJ95 This compound binding site agentA37524.7 ± 4.9[8]
Quinoline Derivative (Compound 21) Quinoline scaffoldHepG-21.78[9]
HCT-1162.19[9]
MCF-74.23[9]
Quinoline Derivative (Compound 25) Quinoline scaffoldHepG-21.90[9]
HCT-1161.43[9]
MCF-74.21[9]

Experimental Protocols

Synthesis of this compound Analogs

This protocol describes a general method for modifying the C-10 position of the tropolone ring.

Materials:

  • This compound

  • Desired amine (e.g., heterocyclic or aliphatic amines)

  • Ethanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol.

  • Add the desired amine (10.0 equivalents).

  • Stir the mixture at reflux for 1–36 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Purify the product by column chromatography on silica gel using a DCM/MeOH solvent system.[10]

This protocol outlines a greener, electrochemical approach to the synthesis of N-acetylcolchinol.

Materials:

  • Chalcone (B49325) precursor

  • Electrochemical cell

  • Reagents for asymmetric reduction (if enantioselective synthesis is desired)

Procedure:

  • Perform a chemoselective reduction of the chalcone precursor in an electrochemical cell.

  • Conduct an intramolecular oxidative arene-arene coupling of the resulting intermediate in an electrochemical cell to yield racemic N-acetylcolchinol.

  • For the asymmetric variant, introduce an asymmetric reduction step using a suitable chiral reducing agent.

  • Subsequent electrochemical deprotection and acylation yield the desired enantiomer of N-acetylcolchinol.[11][12]

Structural Analysis Techniques

This protocol provides a general workflow for determining the crystal structure of a tubulin-ligand complex.

Materials:

  • Purified tubulin

  • This compound analog (ligand)

  • Crystallization buffer

  • Cryoprotectant

  • X-ray diffraction equipment

Procedure:

  • Complex Formation: Incubate purified tubulin with a molar excess of the this compound analog to ensure complex formation.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain protein-ligand co-crystals.

  • Crystal Soaking (Alternative): If apo-tubulin crystals are available, they can be soaked in a solution containing the ligand to form the complex within the crystal lattice.

  • Cryo-protection: Transfer the crystals to a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

  • Data Collection: Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and use molecular replacement with a known tubulin structure as a search model to solve the phase problem. Build the ligand into the electron density map and refine the structure to obtain the final atomic model of the tubulin-ligand complex.[13][14]

This protocol outlines a general approach for the structural elucidation of this compound analogs using NMR spectroscopy.

Materials:

  • Purified this compound analog

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified analog in 0.5-0.7 mL of a suitable deuterated solvent. Filter the solution into an NMR tube.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to determine the number, chemical environment, and multiplicity of protons.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, providing information about the stereochemistry and conformation of the molecule.

  • Structure Elucidation: Integrate the data from all NMR experiments to assemble the complete chemical structure of the analog.[15][16]

Biological Evaluation

This assay measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol

  • Test compound (this compound analog)

  • Positive control (e.g., this compound, nocodazole)

  • Vehicle control (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • On ice, prepare the tubulin solution in polymerization buffer containing GTP and glycerol.

  • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive and vehicle controls.

  • Initiate polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader set at 37°C.

  • Measure the absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at regular intervals for 60-90 minutes.

  • Plot the absorbance/fluorescence versus time to generate polymerization curves.

  • Determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 value, the concentration that inhibits polymerization by 50%, can be calculated.[17][18]

Signaling Pathways and Experimental Workflows

This compound and its analogs exert their cellular effects by modulating several key signaling pathways, primarily through their interaction with tubulin.

Disruption of Microtubule Dynamics

The primary mechanism of action of this compound is the disruption of microtubule dynamics. By binding to the interface of α- and β-tubulin, this compound binding site inhibitors (CBSIs) prevent the conformational change required for tubulin polymerization. This leads to the depolymerization of microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][19]

Microtubule_Dynamics This compound's Impact on Microtubule Dynamics cluster_tubulin Tubulin Homeostasis cluster_cell_cycle Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Polymerization Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Essential for This compound This compound This compound->Tubulin Dimers Binds to β-tubulin This compound->Polymerization Inhibits This compound->Mitotic Spindle Formation Disrupts Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Triggers

Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Inhibition of the NLRP3 Inflammasome

Beyond its antimitotic effects, this compound has potent anti-inflammatory properties, which are largely attributed to its inhibition of the NLRP3 inflammasome. The assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system, are dependent on microtubule integrity. By disrupting microtubule networks, this compound prevents the spatial organization of inflammasome components, thereby inhibiting the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[20]

NLRP3_Inflammasome This compound's Inhibition of the NLRP3 Inflammasome cluster_stimuli Inflammatory Stimuli (PAMPs/DAMPs) cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_assembly Inflammasome Assembly cluster_cytokines Cytokine Maturation & Release Stimuli Stimuli NF-kB Activation NF-kB Activation Stimuli->NF-kB Activation K+ Efflux K+ Efflux Stimuli->K+ Efflux ROS Production ROS Production Stimuli->ROS Production Lysosomal Damage Lysosomal Damage Stimuli->Lysosomal Damage pro-IL-1B & NLRP3 Transcription pro-IL-1B & NLRP3 Transcription NF-kB Activation->pro-IL-1B & NLRP3 Transcription NLRP3 NLRP3 K+ Efflux->NLRP3 Activates ROS Production->NLRP3 Activates Lysosomal Damage->NLRP3 Activates NLRP3 Inflammasome NLRP3 Inflammasome NLRP3->NLRP3 Inflammasome ASC ASC ASC->NLRP3 Inflammasome pro-Caspase-1 pro-Caspase-1 pro-Caspase-1->NLRP3 Inflammasome Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Activates pro-IL-1B pro-IL-1B Caspase-1->pro-IL-1B pro-IL-18 pro-IL-18 Caspase-1->pro-IL-18 IL-1B IL-1B pro-IL-1B->IL-1B Cleavage IL-18 IL-18 pro-IL-18->IL-18 Cleavage This compound This compound Microtubules Microtubules This compound->Microtubules Disrupts Microtubules->NLRP3 Inflammasome Facilitates Assembly

Caption: this compound disrupts microtubules, preventing NLRP3 inflammasome assembly and cytokine release.

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the evaluation of novel this compound analogs.

Experimental_Workflow Workflow for this compound Analog Evaluation cluster_struct_char Structural Characterization cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays cluster_moa Mechanism of Action Analog Synthesis Analog Synthesis Structural Characterization Structural Characterization Analog Synthesis->Structural Characterization Purification In Vitro Screening In Vitro Screening Structural Characterization->In Vitro Screening Confirmed Structure NMR NMR Mass Spec Mass Spec X-ray Crystallography (optional) X-ray Crystallography (optional) Cell-Based Assays Cell-Based Assays In Vitro Screening->Cell-Based Assays Active Compounds Tubulin Polymerization Assay Tubulin Polymerization Assay Competitive Binding Assay Competitive Binding Assay Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Potent Compounds Cytotoxicity (IC50) Cytotoxicity (IC50) Cell Cycle Analysis Cell Cycle Analysis Immunofluorescence Immunofluorescence Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Validated Hits Western Blot (Apoptosis Markers) Western Blot (Apoptosis Markers) Inflammasome Activation Assay Inflammasome Activation Assay Lead Optimization->Analog Synthesis Iterative Design

Caption: A typical workflow for the synthesis and evaluation of novel this compound analogs.

Conclusion

The structural analysis of this compound and its analogs remains a vibrant area of research with significant potential for the development of novel therapeutics. A deep understanding of the structure-activity relationships, coupled with robust experimental methodologies, is paramount for the rational design of next-generation this compound binding site inhibitors. By leveraging the detailed protocols and conceptual frameworks presented in this guide, researchers can systematically explore the vast chemical space of this compound derivatives to identify candidates with enhanced efficacy and improved safety profiles for the treatment of cancer and inflammatory diseases. The continued integration of synthetic chemistry, structural biology, and cell biology will undoubtedly pave the way for the clinical translation of these promising compounds.

References

Colchicine's Anti-Inflammatory Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Colchicine is a tricyclic, lipid-soluble alkaloid originally extracted from the autumn crocus (Colchicum autumnale).[1] For centuries, it has been a cornerstone in the treatment of inflammatory conditions, most notably gout and Familial Mediterranean Fever (FMF).[2][3] Recent large-scale clinical trials have expanded its therapeutic landscape, demonstrating significant benefits in preventing major adverse cardiovascular events, which has led to its recommendation as a second-line therapy for secondary prevention in atherosclerosis.[4][5][6] This guide provides a detailed examination of the molecular and cellular pathways through which this compound exerts its potent anti-inflammatory effects, intended for researchers and drug development professionals.

Core Mechanism: Disruption of Tubulin Polymerization

The primary and most well-characterized mechanism of action for this compound is its ability to bind to tubulin, the fundamental protein subunit of microtubules.[7]

Mechanism of Interaction

This compound binds with high affinity to the interface between α- and β-tubulin heterodimers, specifically at a site on the β-tubulin subunit.[8][9] This binding is effectively irreversible and induces a conformational change in the tubulin dimer.[2][9] The resulting this compound-tubulin complex can then incorporate into the growing ends of microtubules. This "poisoning" of the microtubule end prevents further polymerization and promotes the depolymerization of the microtubule structure.[1][7][10] This disruption of the microtubule cytoskeleton is central to nearly all of this compound's downstream anti-inflammatory effects, as microtubules are critical for a wide array of cellular functions including cell division, migration, intracellular trafficking, and the secretion of inflammatory mediators.[1][2][7]

Caption: this compound binds to tubulin dimers, inhibiting microtubule polymerization.

Inhibition of the NLRP3 Inflammasome

A key pathway central to innate immunity and sterile inflammation is the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome.[11] this compound is a potent inhibitor of this complex.[3][4][12] The NLRP3 inflammasome is a multi-protein complex that, when activated, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.[13] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory forms.[14]

This compound inhibits NLRP3 inflammasome activation through several proposed mechanisms:

  • Microtubule-Dependent Inhibition: The assembly of the NLRP3 inflammasome components (NLRP3, ASC, and pro-caspase-1) is thought to be a spatially organized process that relies on an intact microtubule network for intracellular transport and co-localization.[2][4] By disrupting microtubules, this compound prevents the efficient assembly of the inflammasome complex, thereby blocking its activation.[15][16]

  • Inhibition of P2X7 Receptor: In some models, this compound has been shown to inhibit the P2X7 purinergic receptor, which prevents the K+ efflux required for NLRP3 activation.[4][7]

  • Direct Caspase-1 Blockade: Some studies suggest this compound may directly reduce levels of pro-caspase and caspase-1 proteins, preventing inflammasome assembly.[4][17]

G cluster_0 NLRP3 Inflammasome Activation signal1 Signal 1 (e.g., LPS via TLR4) nfkb NF-κB Pathway signal1->nfkb signal2 Signal 2 (e.g., ATP, MSU crystals) nlrp3_complex NLRP3 Inflammasome Assembly signal2->nlrp3_complex pro_il1b pro-IL-1β pro-IL-18 NLRP3 nfkb->pro_il1b il1b Mature IL-1β Mature IL-18 pro_il1b->il1b pro_casp1 pro-Caspase-1 nlrp3_complex->pro_casp1 casp1 Active Caspase-1 pro_casp1->casp1 Cleavage casp1->pro_il1b Cleavage inflammation Inflammation il1b->inflammation This compound This compound This compound->casp1 Inhibits tubulin Tubulin Disruption This compound->tubulin tubulin->nlrp3_complex Inhibits Assembly

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Modulation of Neutrophil Function

This compound significantly impacts the function of neutrophils, which are key effector cells in acute inflammation.[18] Its effects are concentration-dependent and multifaceted:

  • Adhesion and Migration: By disrupting the neutrophil cytoskeleton, this compound inhibits chemotaxis, preventing the migration of neutrophils to sites of inflammation.[18][19][20] At very low concentrations (IC50 of 3 nM), it alters the distribution of E-selectin on endothelial cells, reducing their adhesiveness for neutrophils.[7] At higher concentrations (IC50 = 300 nM), it induces the shedding of L-selectin from the neutrophil surface, further impairing recruitment.[7]

  • Degranulation and Phagocytosis: The processes of degranulation (release of inflammatory mediators from granules) and phagocytosis are dependent on microtubule function.[21] this compound's disruption of microtubules inhibits these key neutrophil activities.[18]

  • Superoxide (B77818) Production: this compound suppresses the production of superoxide radicals by neutrophils at doses significantly lower than those required to inhibit their infiltration.[19]

G cluster_0 Neutrophil at Inflammatory Site This compound This compound adhesion Adhesion (Selectins) This compound->adhesion Inhibits migration Migration (Chemotaxis) This compound->migration Inhibits degranulation Degranulation & Superoxide Release This compound->degranulation Inhibits neutrophil Neutrophil neutrophil->adhesion neutrophil->degranulation endothelium Endothelium endothelium->adhesion tissue Inflamed Tissue tissue->degranulation adhesion->migration migration->tissue

Caption: this compound inhibits key neutrophil inflammatory functions.

Quantitative Data Summary

The anti-inflammatory and cytotoxic effects of this compound have been quantified across numerous studies. The following tables summarize key findings.

Table 1: IC50 Values of this compound in Inflammatory and Proliferative Processes

Target Process Cell/System Type IC50 Value Reference(s)
Neutrophil Adhesion (E-selectin) Endothelial Cells 3 nM [7]
Neutrophil Adhesion (L-selectin) Neutrophils 300 nM [7]
Tubulin Polymerization In vitro (purified tubulin) 0.44 - 2.68 µM [8][10]
Cytotoxicity SKOV-3 Ovarian Cancer Cells 37 nM [20][22]

| Cytotoxicity | HT-29 Colon Cancer Cells | 244 nM |[23] |

Table 2: Effect of this compound on Inflammatory Cytokine and Marker Levels in Clinical Studies

Marker Patient Population This compound Dose % Reduction / Change Reference(s)
IL-1β (Transcoronary Gradient) Acute Coronary Syndrome 1.5 mg (acute) ~40-88% reduction [24]
IL-18 (Transcoronary Gradient) Acute Coronary Syndrome 1.5 mg (acute) ~40-88% reduction [24]
IL-6 (Transcoronary Gradient) Acute Coronary Syndrome 1.5 mg (acute) ~40-88% reduction [24]
hs-CRP (serum) Chronic Coronary Disease 0.5 mg/day Median 1.34 mg/L (placebo) to 0.80 mg/L [25]
IL-6 (serum) Chronic Coronary Disease 0.5 mg/day Median 2.59 ng/L (placebo) to 2.07 ng/L [25]

| NLRP3 (in Extracellular Vesicles) | Chronic Coronary Disease | 0.5 mg/day | Median 1.58 ng/mL (placebo) to 1.38 ng/mL |[25] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured as an increase in absorbance over time, typically at 340 or 350 nm.[23][26]

Materials:

  • Purified tubulin (>99%, e.g., porcine brain)[23][27]

  • Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[23][27]

  • GTP solution (1 mM final concentration)[23]

  • Glycerol (as a polymerization enhancer)[10][27]

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • On ice, prepare a solution of purified tubulin (e.g., 2 mg/mL) in cold Polymerization Buffer.[27]

  • Add GTP to the tubulin solution to a final concentration of 1 mM.[23]

  • Aliquot the tubulin/GTP solution into pre-chilled microplate wells.

  • Add the test compound (this compound at various concentrations) or vehicle control to the respective wells. Mix gently.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[23]

  • Monitor the change in absorbance at 350 nm over time (e.g., every 30-60 seconds for 60-90 minutes).[10][23]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the vehicle control. The IC50 value is calculated from the dose-response curve.

G start Start prep Prepare Reagents on Ice: - Tubulin Solution - Polymerization Buffer - GTP Solution start->prep aliquot Aliquot Tubulin/GTP Mix into 96-well Plate prep->aliquot add_cpd Add Test Compound (this compound) or Vehicle aliquot->add_cpd measure Incubate Plate at 37°C in Spectrophotometer add_cpd->measure read Read Absorbance (350 nm) Every 60s for 90 min measure->read analyze Analyze Data: - Plot Absorbance vs. Time - Calculate IC50 read->analyze end End analyze->end G start Start prime Prime Macrophages with LPS (Signal 1) start->prime treat Treat with this compound (or Vehicle) prime->treat activate Activate Inflammasome with Nigericin (Signal 2) treat->activate lyse Lyse Cells & Pellet Nuclei activate->lyse pellet_asc Pellet ASC Oligomers from Cytosol lyse->pellet_asc crosslink Resuspend & Cross-link Pellet with DSS pellet_asc->crosslink sds_page Prepare Sample & Run SDS-PAGE crosslink->sds_page western Western Blot for ASC sds_page->western analyze Analyze Bands: Monomer vs. Oligomers western->analyze end End analyze->end

References

A Historical Perspective of Colchicine Use in Scientific Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale), has a rich and multifaceted history in scientific research. Its journey spans millennia, from its early use in traditional medicine to its pivotal role in foundational cell biology and genetics, and its modern applications in cardiology. This technical guide provides a comprehensive historical perspective on the scientific use of this compound, detailing key experiments, summarizing quantitative data, and outlining the signaling pathways it modulates.

From Ancient Remedy to Purified Alkaloid: A Brief History

The medicinal properties of Colchicum extracts were recognized in ancient Egypt for treating swelling and pain.[1] The active ingredient, this compound, was first isolated in 1820 by French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou.[1] However, it was not until 1889 that the Italian pathologist B. Pernice first observed the profound biological effect of this compound: the arrest of mitosis.[2] He noted a significant increase in mitotic figures in the gastrointestinal tract of dogs treated with a tincture of Colchicum, a hallmark of what would later be understood as metaphase arrest.[2] This seminal discovery laid the groundwork for this compound's enduring legacy in cellular and genetic research.

This compound as a Tool in Genetics and Plant Breeding

A major breakthrough in the application of this compound came in the 1930s with the discovery of its ability to induce polyploidy (the multiplication of chromosome sets) in plants. This revolutionized plant breeding and genetics research.

Key Experiment: Induction of Polyploidy in Datura stramonium (Blakeslee and Avery, 1937)

Blakeslee and Avery's pioneering work demonstrated that this compound could be used to create polyploid plants, opening up new avenues for crop improvement.[3][4]

Experimental Protocol:

  • Preparation of this compound Solution: Aqueous solutions of this compound were prepared at concentrations ranging from 0.01% to 1.6%.

  • Application Methods:

    • Seed Treatment: Seeds of Datura stramonium (Jimson weed) were soaked in this compound solutions for varying durations.

    • Growing Point Application: A drop of this compound solution in a lanolin emulsion was applied directly to the growing tips of young seedlings to target the apical meristem.

  • Observation: Treated plants were monitored for morphological changes indicative of polyploidy, such as larger stomata, thicker leaves, and larger flowers.

  • Confirmation: Chromosome numbers in root tips or pollen mother cells were counted using light microscopy to confirm polyploidy.

This technique was rapidly adopted and adapted for a wide range of plant species, leading to the development of new varieties of fruits, vegetables, and ornamental plants with desirable traits like increased size and seedlessness.[4]

Table 1: Examples of this compound-Induced Polyploidy in Various Plant Species

Plant SpeciesThis compound ConcentrationTreatment DurationOutcomeReference
Datura stramonium0.2% - 0.4% (in lanolin)Applied to growing tipsTetraploid (4n) plants[3]
Allium cepa (Onion)0.05% - 0.1% (aqueous solution)8 - 16 hours (immersion of shoots)Tetraploid (4n) cells[5]
Gossypium herbaceum (Cotton)0.2% - 0.9% (aqueous solution)4 hours (seed treatment)Tetraploid (4n) cells[6]
Lilium regale0.01% - 0.1% (aqueous solution)6 - 24 hours (soaking of bulb scales)Tetraploid (4n) plantlets[7]

Experimental Workflow for this compound-Induced Polyploidy in Plants

G cluster_prep Preparation cluster_treat Treatment cluster_culture Culture & Observation cluster_confirm Confirmation prep_sol Prepare this compound Solution (e.g., 0.01% - 1.0%) soaking Soaking prep_sol->soaking Aqueous Solution immersion Immersion prep_sol->immersion application Direct Application to Meristem prep_sol->application Lanolin Paste select_exp Select Explant (Seeds, Seedlings, Bulb Scales) select_exp->soaking select_exp->immersion select_exp->application culture Culture in appropriate medium soaking->culture immersion->culture application->culture observe Observe for Morphological Changes (e.g., larger leaves, stomata) culture->observe cyto Cytological Analysis (Chromosome Counting) observe->cyto flow Flow Cytometry observe->flow G cluster_assembly Normal Microtubule Assembly cluster_disruption This compound-Mediated Disruption tubulin αβ-Tubulin Dimers protofilament Protofilament Formation tubulin->protofilament Polymerization tubulin_col Tubulin-Colchicine Complex tubulin->tubulin_col Binds to β-tubulin microtubule Microtubule Elongation protofilament->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle This compound This compound This compound->tubulin_col cap Incorporation into Microtubule Ends tubulin_col->cap depolymerization Microtubule Depolymerization cap->depolymerization Blocks further polymerization mitotic_arrest Mitotic Arrest (Metaphase) depolymerization->mitotic_arrest G cluster_inflammasome NLRP3 Inflammasome Pathway cluster_neutrophil Neutrophil Function This compound This compound nlrp3 NLRP3 Inflammasome Assembly This compound->nlrp3 Inhibits chemotaxis Chemotaxis and Adhesion This compound->chemotaxis Inhibits degranulation Degranulation This compound->degranulation Inhibits caspase1 Caspase-1 Activation nlrp3->caspase1 il1b IL-1β and IL-18 Maturation and Secretion caspase1->il1b inflammation Inflammation il1b->inflammation

References

Colchicine's Impact on NLRP3 Inflammasome Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which colchicine, a long-established anti-inflammatory drug, modulates the activation of the NLRP3 inflammasome. We will explore the canonical NLRP3 signaling pathway, detail this compound's multifaceted inhibitory actions, present quantitative data from key studies, outline common experimental protocols, and visualize complex pathways and workflows to offer a comprehensive resource for the scientific community.

The NLRP3 Inflammasome: A Key Mediator of Innate Immunity and Inflammation

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex within the cytoplasm of immune cells, primarily macrophages and monocytes.[1][2][3] It functions as a crucial sensor of a wide array of microbial and sterile danger signals, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2] Aberrant activation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, such as gout, atherosclerosis, type 2 diabetes, and neurodegenerative disorders.[2][4][5]

Activation of the NLRP3 inflammasome is a tightly regulated two-step process:

  • Signal 1 (Priming): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[6]

  • Signal 2 (Activation): A diverse range of stimuli, such as ATP, cholesterol crystals, monosodium urate (MSU) crystals, and mitochondrial dysfunction, can provide the second signal.[5][7][8] This signal triggers the assembly of the inflammasome complex, consisting of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1][3][9]

Once assembled, the proximity of pro-caspase-1 molecules facilitates their auto-cleavage and activation into the active caspase-1 enzyme.[2][7] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[2][4] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis.[10]

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

This compound's Mechanism of Action on the NLRP3 Inflammasome

This compound exerts its powerful anti-inflammatory effects primarily by targeting the NLRP3 inflammasome through several distinct mechanisms.[1][4]

Primary Mechanism: Inhibition of Microtubule Polymerization

The cornerstone of this compound's action is its ability to bind to tubulin, the protein subunit of microtubules, thereby inhibiting their polymerization.[4][11][12] Microtubules are not just structural components; they form a dynamic network essential for intracellular transport. The assembly of the NLRP3 inflammasome is a spatially organized process that relies on microtubule-driven transport to bring different components, such as mitochondria (a source of ASC) and the endoplasmic reticulum (where NLRP3 is located), into close proximity.[1][12]

By disrupting the microtubule network, this compound effectively prevents the co-localization of NLRP3 and ASC, which is a critical step for inflammasome assembly and subsequent caspase-1 activation.[1][4][8]

Other Proposed Mechanisms:

Beyond microtubule disruption, research suggests this compound may inhibit NLRP3 activation through other pathways:

  • Inhibition of K+ Efflux: Potassium (K+) efflux from the cell is a common trigger for NLRP3 activation. Some in vitro models have shown that this compound can inhibit the P2X7 purinergic receptor, a channel that facilitates rapid K+ outflow, thereby preventing a key activation signal.[1]

  • Direct Inhibition of Caspase-1: Studies have indicated that this compound can directly suppress caspase-1 activity and reduce the levels of pro-caspase-1 protein, thus blocking the final enzymatic steps of the inflammasome cascade.[1][4][13]

Colchicine_Inhibition Stimuli Activation Stimuli (ATP, Crystals, etc.) P2X7 P2X7 Receptor Stimuli->P2X7 K_efflux K+ Efflux P2X7->K_efflux Assembly NLRP3-ASC Assembly K_efflux->Assembly Triggers Microtubules Microtubule Network Transport Intracellular Transport (Mitochondria-ER) Microtubules->Transport Transport->Assembly Facilitates pro_caspase1 Pro-Caspase-1 Assembly->pro_caspase1 Recruits Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Activates IL1b_secretion IL-1β Secretion Caspase1->IL1b_secretion Mediates This compound This compound This compound->P2X7 Inhibits This compound->Microtubules Inhibits Polymerization This compound->Caspase1 Inhibits

Caption: this compound's Multifaceted Inhibition of NLRP3 Pathway.

Quantitative Data on this compound's Efficacy

Multiple clinical and preclinical studies have quantified the inhibitory effects of this compound on NLRP3 inflammasome components and downstream cytokines.

Table 1: Effect of this compound on Inflammasome-Related Markers in Acute Coronary Syndrome (ACS) Patients Source: Robertson S, et al. Clinical Science (2016)[13][14][15]

MarkerGroup / TreatmentResultP-value
Secreted IL-1β This compound-treated ACSMarked reduction vs. pre-treatment<0.05
Intracellular IL-1β This compound-treated ACSMarked reduction vs. pre-treatment<0.05
Pro-caspase-1 mRNA This compound-treated ACS57.7% reduction vs. untreated ACS<0.05
Secreted Caspase-1 This compound-treated ACS30.2% reduction vs. untreated ACS<0.05
IL-1β Secretion Untreated ACS vs. Healthy580.4% increase (with ATP stimulation)<0.01

Table 2: Effect of this compound on Cardiac Cytokine Production in ACS Patients Source: Martinez GJ, et al. J Am Heart Assoc. (2015)[16]

Marker (Transcoronary Gradient)TreatmentResultP-value
IL-1β This compound40% - 88% reduction0.028
IL-18 This compound40% - 88% reduction0.032
IL-6 This compound40% - 88% reduction0.032

Table 3: Effect of this compound on Inflammatory Markers in Chronic Coronary Disease (LoDoCo2 Trial Substudy) Source: Silvis MJM, et al. Atherosclerosis. (2021)[17]

MarkerPlacebo (Median)This compound (Median)ResultP-value
Extracellular Vesicle NLRP3 1.58 ng/mL1.38 ng/mLReduction0.025
Serum hs-CRP 1.34 mg/L0.80 mg/LReduction<0.005
Serum IL-6 2.59 ng/L2.07 ng/LReduction0.076 (ns)

Table 4: Effect of this compound on Inflammasome Products in COVID-19 Patients Source: Amaral NB, et al. Inflammation Research. (2023)[18][19]

Marker (Serum Levels)TreatmentResult
Active Caspase-1 (Casp1p20) This compoundLowered on Days 2-3
IL-18 This compoundLowered on Days 2-3
IL-1β This compoundNo significant difference

Experimental Protocols for Studying this compound's Impact

Investigating the effect of this compound on NLRP3 inflammasome activation involves a standardized set of in vitro procedures.

General Experimental Workflow

The most common approach utilizes immortalized monocytic cell lines (like human THP-1 cells) or primary macrophages (like murine bone marrow-derived macrophages, BMDMs).[10][20]

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture Cells (e.g., THP-1, BMDMs) Differentiate 2. Differentiate THP-1 (with PMA) Culture->Differentiate For THP-1 Seed 3. Seed into Plates Culture->Seed Differentiate->Seed Prime 4. Prime with LPS (e.g., 100 ng/mL, 3-4h) Seed->Prime Treat 5. Treat with this compound (Dose-response) Prime->Treat Activate 6. Activate with Signal 2 (e.g., ATP, Nigericin) Treat->Activate Collect 7. Collect Supernatant & Lyse Cells Activate->Collect ELISA ELISA (IL-1β, IL-18, IL-6) Collect->ELISA Western Western Blot (Caspase-1, GSDMD) Collect->Western LDH LDH Assay (Pyroptosis) Collect->LDH Caspase_Assay Caspase-1 Activity Collect->Caspase_Assay

Caption: General workflow for in vitro inflammasome assays.
Detailed Methodologies

A. Cell Culture and Priming:

  • Cell Type: Human THP-1 monocytes or murine bone marrow-derived macrophages (BMDMs) are commonly used.[10][20]

  • THP-1 Differentiation: THP-1 monocytes are differentiated into a macrophage-like state by incubation with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.

  • Seeding: Cells are seeded into 96-well or 24-well plates at an appropriate density (e.g., 200,000 cells/well in a 96-well plate).[20]

  • Priming (Signal 1): Cells are primed with Lipopolysaccharide (LPS) (e.g., 50-100 ng/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[6][10]

  • Inhibitor Treatment: Following priming, the media is replaced, and cells are pre-incubated with varying concentrations of this compound for 1-2 hours.

B. Inflammasome Activation (Signal 2):

  • Cells are stimulated with a known NLRP3 activator, such as:

    • ATP: (e.g., 5 mM) for 30-60 minutes.

    • Nigericin: (e.g., 10-20 µM) for 1-2 hours.[6][21]

C. Measurement of Inflammasome Activation:

  • Cytokine Measurement (ELISA): Supernatants are collected, and the concentration of secreted IL-1β and IL-18 is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[16]

  • Caspase-1 Cleavage (Western Blot):

    • Cell lysates and supernatants are collected.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with antibodies specific for the cleaved p20 subunit of caspase-1.

  • Pyroptosis Assessment (LDH Assay): The release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the supernatant is a marker of compromised membrane integrity due to pyroptosis. LDH levels are measured using commercially available colorimetric assays.[20]

  • Caspase-1 Activity Assay: Specific substrates that become fluorescent or luminescent upon cleavage by caspase-1 (e.g., Caspase-Glo® 1 Assay) can be used to directly measure the enzyme's activity in cell lysates or supernatants.[21]

  • ASC Speck Visualization (Immunofluorescence):

    • Cells are grown on coverslips.

    • Following treatment, cells are fixed, permeabilized, and stained with an antibody against the ASC protein.

    • The formation of large, perinuclear ASC aggregates ("specks"), which is a hallmark of inflammasome activation, is visualized by fluorescence microscopy.

Conclusion

This compound is a potent inhibitor of the NLRP3 inflammasome, acting through a primary mechanism of microtubule disruption that prevents inflammasome assembly, and potentially through secondary effects on ion channels and caspase-1 itself.[1][4] Quantitative data consistently demonstrates its ability to significantly reduce the production and secretion of key inflammatory cytokines IL-1β and IL-18. The well-established experimental protocols outlined in this guide provide a robust framework for further investigation into the nuanced effects of this compound and the development of novel therapeutics targeting the NLRP3 inflammasome pathway. This knowledge is critical for advancing treatments for a wide range of inflammatory and metabolic diseases.

References

An In-depth Technical Guide: Foundational Research on Colchicine's Effects on Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on colchicine's effects on cellular signaling pathways. This compound, a tricyclic alkaloid derived from the Colchicum autumnale plant, has been used for centuries for its anti-inflammatory properties.[1][2] Its primary mechanism of action, the disruption of microtubule polymerization, initiates a cascade of effects on various critical signaling pathways involved in inflammation, cell division, and intracellular transport.[1][2][3] This document details these mechanisms, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the signaling pathways involved.

Chapter 1: The Core Mechanism - Tubulin Polymerization Inhibition

The cornerstone of this compound's pharmacological activity is its ability to bind to tubulin, the protein subunit of microtubules.[[“]] This interaction prevents the polymerization of tubulin heterodimers (composed of α- and β-tubulin) into microtubules, which are essential components of the cytoskeleton.[3][5] By disrupting microtubule formation, this compound interferes with a multitude of cellular processes, including mitosis (where it causes metaphase arrest), cell migration, intracellular trafficking, and the secretion of cytokines and chemokines.[1][2][3] The binding of this compound to the β-tubulin subunit at its interface with the α-tubulin subunit leads to a conformational change that inhibits the assembly of the microtubule lattice.[6][7]

cluster_tubulin Tubulin Dynamics cluster_this compound This compound's Action cluster_downstream Cellular Consequences Alpha-Tubulin Alpha-Tubulin Tubulin_Heterodimer αβ-Tubulin Heterodimer Alpha-Tubulin->Tubulin_Heterodimer Assembly Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin_Heterodimer Assembly Microtubule Microtubule Tubulin_Heterodimer->Microtubule Polymerization Colchicine_Complex Tubulin-Colchicine Complex Microtubule->Tubulin_Heterodimer Depolymerization Mitotic_Arrest Mitotic Arrest Inhibited_Migration Inhibited Cell Migration & Chemotaxis Altered_Transport Altered Intracellular Transport Reduced_Secretion Reduced Cytokine Secretion This compound This compound This compound->Tubulin_Heterodimer Binds to β-subunit Colchicine_Complex->Microtubule Inhibits Polymerization Colchicine_Complex->Mitotic_Arrest Colchicine_Complex->Inhibited_Migration Colchicine_Complex->Altered_Transport Colchicine_Complex->Reduced_Secretion

This compound's core mechanism: Tubulin polymerization inhibition.

Chapter 2: Impact on Key Cell Signaling Pathways

The disruption of the microtubule network by this compound has profound downstream effects on several key inflammatory signaling pathways.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, pro-inflammatory forms.[5][8] Microtubules are essential for the assembly and activation of the NLRP3 inflammasome.[8] this compound, by preventing microtubule polymerization, inhibits the assembly of the NLRP3 inflammasome complex, thereby blocking the maturation and release of IL-1β and IL-18.[3][8][9] This is a key mechanism behind its potent anti-inflammatory effects in diseases like gout and atherosclerosis.[5][10]

cluster_activation NLRP3 Inflammasome Activation cluster_this compound This compound's Action cluster_downstream Downstream Signaling Signal PAMPs/DAMPs (e.g., MSU crystals) NLRP3 NLRP3 Signal->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Activation This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Tubulin->Inflammasome Required for Assembly IL1b Active IL-1β Casp1->IL1b Cleavage IL18 Active IL-18 Casp1->IL18 Cleavage ProIL1b Pro-IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation ProIL18 Pro-IL-18 ProIL18->IL18 IL18->Inflammation

This compound's inhibition of the NLRP3 inflammasome pathway.
Attenuation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][11] Studies have shown that this compound can inhibit the activation of the NF-κB pathway.[11][12][13] In endothelial cells exposed to oxidative stress, this compound was found to prevent the phosphorylation and subsequent activation of the p65 subunit of NF-κB.[14][15] By blocking NF-κB activation, this compound reduces the transcription of a wide array of inflammatory mediators, such as IL-1β, IL-6, IL-8, MCP-1, ICAM-1, and E-selectin.[11][12]

cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, Oxidative Stress) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p65/p50-IκBα (Inactive NF-κB) pNFkB p65/p50 (Active NF-κB) NFkB_complex->pNFkB IκBα Degradation Genes Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) pNFkB->Genes Translocates & Activates Transcription Nucleus Nucleus This compound This compound This compound->IKK Inhibits Activation

This compound's attenuation of the NF-κB signaling pathway.
Modulation of MAP Kinase (MAPK) Pathways

Mitogen-activated protein kinase (MAPK) pathways are involved in regulating a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The three major MAPK families are p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). This compound has been shown to modulate these pathways, although the effects can be cell-type specific.[12][16][17] For instance, in endothelial cells, this compound inhibits oxidative stress-induced activation of p38 and ERK, but not JNK.[12] In contrast, in cortical neurons and some cancer cells, this compound induces apoptosis through the activation of p38 and JNK pathways.[17][18] This suggests that this compound's effect on MAPK signaling is context-dependent and contributes to both its anti-inflammatory and apoptotic activities.

cluster_mapk MAPK Cascades cluster_outcomes Cellular Outcomes Stimulus Cellular Stress (e.g., Oxidative Stress) p38 p38 Stimulus->p38 Activates JNK JNK Stimulus->JNK Activates ERK ERK Stimulus->ERK Activates This compound This compound This compound->p38 Inhibits (Endothelial) Activates (Neurons) This compound->JNK Activates (Neurons) This compound->ERK Inhibits (Endothelial) Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Inflammation

This compound's context-dependent modulation of MAPK pathways.

Chapter 3: Quantitative Analysis of this compound's Effects

The following tables summarize quantitative data on this compound's inhibitory potency and its effects on key inflammatory markers.

Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCell TypeIC50 (µM)Reference
Tubulin Polymerization In vitro3 (nM)[19]
BT-12 Atypical Teratoid/Rhabdoid Tumor0.016[20]
BT-16 Atypical Teratoid/Rhabdoid Tumor0.056[20]
786-O Renal Cancer0.022[19]
5637 Bladder Cancer0.053[19]
A375 Malignant Melanoma0.0247[21]
A549 Lung Cancer1.9 (nM)[22]
MCF-7 Breast Cancer7.0 (nM)[22]
HCT-116 Colon Cancer1.0 (nM)[22]

Note: Values are converted to µM where necessary for consistency. Some sources report values in nM.

Effects on Inflammatory Cytokine Levels

This compound significantly reduces the levels of several pro-inflammatory cytokines.

CytokinePatient GroupTreatment DetailsResultsReference
IL-1β Acute Coronary Syndrome (ACS)1 mg then 0.5 mg 1 hr later40% reduction in transcoronary gradient[23]
IL-18 Acute Coronary Syndrome (ACS)1 mg then 0.5 mg 1 hr laterSignificant reduction in transcoronary gradient[23]
IL-6 Acute Coronary Syndrome (ACS)1 mg then 0.5 mg 1 hr later88% reduction in transcoronary gradient[23]
IL-6 Familial Mediterranean Fever (FMF)2 months of treatmentSignificant decrease from baseline[24]
IL-8 Familial Mediterranean Fever (FMF)2 months of treatmentSignificant decrease from baseline[24]
TNF-α Familial Mediterranean Fever (FMF)2 months of treatmentSignificant decrease from baseline[24]
hs-CRP Coronary Artery Disease (CAD)Meta-analysisWMD: -0.81 mg/L[25]
IL-6 Coronary Artery Disease (CAD)Meta-analysisWMD: -1.28 pg/mL[25]
CRP Acute Myocardial Infarction (MI)Post-interventionSignificant reduction vs. control (P = 0.001)[26]
IL-1β Acute Myocardial Infarction (MI)Post-interventionSignificant reduction vs. control (P = 0.001)[26]

WMD: Weighted Mean Difference

Chapter 4: Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound's effects on cell signaling.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured by an increase in absorbance at 340 nm. Alternatively, a fluorescent reporter that binds to polymerized tubulin can be used.[27][28]

Methodology (Turbidity-Based):

  • Reagent Preparation:

    • Purified tubulin (>99% pure, e.g., from porcine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.[27][29]

    • A stock solution of GTP (e.g., 10 mM) is prepared.

    • This compound stock solutions are prepared at various concentrations in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • A reaction mixture is prepared on ice containing purified tubulin (e.g., 2-3 mg/mL) and GTP (1 mM) in polymerization buffer.[30]

    • The tubulin solution is aliquoted into a pre-warmed 96-well plate.

    • Varying concentrations of this compound, a positive control (e.g., another tubulin inhibitor), and a vehicle control (DMSO) are added to the wells.[29]

  • Data Acquisition:

    • The plate is immediately placed in a temperature-controlled spectrophotometer set to 37°C.[27]

    • The absorbance at 340 nm is measured at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60-90 minutes).[28]

  • Data Analysis:

    • Polymerization curves (absorbance vs. time) are generated.

    • The rate and extent of polymerization are compared between different this compound concentrations and the control.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[29]

Start Start Prep Prepare Tubulin, GTP, and this compound Solutions on Ice Start->Prep Aliquot Aliquot Tubulin/GTP Mix into 96-well Plate Prep->Aliquot Add_Cmpd Add this compound dilutions and Controls (Vehicle) Aliquot->Add_Cmpd Incubate Incubate at 37°C in Spectrophotometer Add_Cmpd->Incubate Measure Measure Absorbance (340 nm) every 60s for 60-90 min Incubate->Measure Analyze Generate Polymerization Curves and Calculate IC50 Measure->Analyze End End Analyze->End

Workflow for a turbidity-based tubulin polymerization assay.
Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (active) forms of NF-κB and MAPK pathway components.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the target protein (e.g., p-p65, total p65, p-p38) and enzyme-linked secondary antibodies.

Methodology:

  • Cell Treatment and Lysis:

    • Cells (e.g., endothelial cells) are cultured and treated with a stimulus (e.g., H₂O₂) in the presence or absence of various concentrations of this compound for a specified time.[15]

    • Cells are washed and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification and Electrophoresis:

    • The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for separation based on molecular weight.

  • Protein Transfer and Blocking:

    • Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is captured using an imaging system.

  • Data Analysis:

    • The intensity of the bands is quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation. A loading control (e.g., β-actin or α-tubulin) is used to ensure equal protein loading.[11]

Start Start Treat Cell Treatment with This compound +/- Stimulus Start->Treat Lyse Cell Lysis and Protein Quantification Treat->Lyse Load SDS-PAGE: Separate Proteins by Size Lyse->Load Transfer Transfer Proteins to Membrane Load->Transfer Block Block Membrane to Prevent Non-specific Binding Transfer->Block Probe Incubate with Primary and Secondary Antibodies Block->Probe Detect Add ECL Substrate and Image Chemiluminescence Probe->Detect Analyze Densitometry Analysis: Quantify Band Intensity Detect->Analyze End End Analyze->End

General workflow for Western blot analysis.
Immunofluorescence Staining of Microtubules

This method allows for the direct visualization of the microtubule network within cells and the disruptive effects of this compound.

Methodology:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound for a specified duration.

  • Fixation and Permeabilization: Cells are fixed (e.g., with 4% formaldehyde) to preserve their structure, then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cell.[30]

  • Staining: Cells are incubated with a primary antibody against α- or β-tubulin. After washing, a fluorescently-labeled secondary antibody is added. A nuclear counterstain (e.g., DAPI) is often included.[27]

  • Imaging: The coverslips are mounted on slides, and the cells are visualized using a fluorescence or confocal microscope. This compound-treated cells will show a diffuse, depolymerized tubulin stain compared to the well-defined filamentous network in control cells.[27]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Methodology:

  • Sample Collection: Blood samples are collected from subjects before and after this compound treatment. Plasma or serum is isolated by centrifugation.[26]

  • Assay Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-6).

    • Samples and standards of known cytokine concentrations are added to the wells.

    • After incubation and washing, a detection antibody (often biotinylated) is added.

    • An enzyme conjugate (e.g., streptavidin-HRP) is added, followed by a substrate that produces a measurable color change.

  • Data Analysis: The absorbance of each well is read using a microplate reader. A standard curve is generated, and the concentration of the cytokine in the samples is determined by interpolating from the standard curve.[26]

References

Methodological & Application

Using Colchicine to Arrest Cells in Metaphase for Karyotyping: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karyotyping, the visualization and analysis of chromosomes, is a fundamental technique in cytogenetics, crucial for detecting chromosomal abnormalities associated with genetic disorders and cancer. A critical step in preparing samples for karyotyping is the synchronization of cells in metaphase, the stage of mitosis where chromosomes are most condensed and clearly visible. Colchicine, a plant alkaloid derived from the autumn crocus (Colchicum autumnale), is a widely used and effective mitotic inhibitor for this purpose.[1] This document provides detailed application notes and protocols for using this compound to arrest cells in metaphase for subsequent karyotyping analysis.

This compound functions by disrupting the formation of microtubules, which are essential components of the mitotic spindle.[2][3][4] By binding to tubulin, the protein subunit of microtubules, this compound prevents their polymerization.[3][4] This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are properly attached to the mitotic spindle.[2] The resulting accumulation of cells in metaphase provides a high mitotic index, increasing the likelihood of obtaining well-spread chromosomes for analysis.

Data Presentation

The efficacy of this compound in arresting cells in metaphase is dependent on its concentration and the duration of exposure. The following tables summarize quantitative data from studies on different cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution of MCF-7 Human Breast Cancer Cells

This compound Concentration (µg/mL)Percentage of Cells in G2/M Phase (Mean ± SD)
0 (Control)62.98 ± 0.98%
0.163.70 ± 2.50%
1073.20 ± 2.10%
10080.00 ± 2.20%

Data from a study on MCF-7 cells treated for 24 hours. The increase in the G2/M population indicates successful mitotic arrest.[5]

Table 2: Metaphase Cell Ratio in Prenatal Cells after this compound Treatment

Cell TypeThis compound Concentration (µg/mL)Metaphase Cell Ratio (%)
Amniotic Fluid Cells (AFCs)0 (Control)~2.5%
0.075~3.0%
0.15~5.0%
Chorionic Villus Cells (CVCs)0 (Control)~2.0%
0.075~2.5%
0.15~4.0%

*Statistically significant increase compared to the untreated group (P < 0.05). Cells were treated for 3 hours.[1]

Experimental Protocols

The following are detailed protocols for the use of this compound in preparing cells for karyotyping. It is essential to optimize these protocols for specific cell types and experimental conditions.

Protocol 1: Metaphase Arrest in Adherent Mammalian Cell Cultures

Materials:

  • Actively growing monolayer cell culture (70-80% confluent)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 µg/mL in sterile water or PBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Hypotonic solution (0.075 M KCl), pre-warmed to 37°C

  • Freshly prepared, ice-cold Carnoy's fixative (3:1 methanol:glacial acetic acid)

  • Microscope slides

  • Giemsa stain

Procedure:

  • This compound Treatment:

    • To the actively growing cell culture, add this compound to a final concentration of 0.05-0.1 µg/mL.

    • Incubate the cells at 37°C for a duration optimized for the cell line (typically 1-4 hours for rapidly dividing cells, or up to 12 hours for slower-growing cells).[6]

  • Cell Harvesting:

    • Following incubation, collect the culture medium, which may contain detached mitotic cells.

    • Wash the adherent cells with PBS.

    • Add trypsin-EDTA to detach the remaining cells.

    • Combine the trypsinized cells with the collected medium and centrifuge at 200 x g for 5-10 minutes.

    • Discard the supernatant and resuspend the cell pellet in a small volume of remaining medium.

  • Hypotonic Treatment:

    • Add 5-10 mL of pre-warmed 0.075 M KCl hypotonic solution dropwise to the cell suspension while gently vortexing.

    • Incubate at 37°C for 15-20 minutes to swell the cells.[7]

  • Fixation:

    • Add a few drops of ice-cold Carnoy's fixative to the cell suspension to stop the hypotonic reaction.

    • Centrifuge at 200 x g for 5-10 minutes.

    • Discard the supernatant, leaving a small amount to resuspend the pellet.

    • Gently resuspend the cell pellet and add 5-10 mL of fresh, ice-cold fixative dropwise while vortexing.

    • Incubate at 4°C for at least 30 minutes (or overnight).

    • Repeat the centrifugation and fixation steps two more times.

  • Slide Preparation and Staining:

    • After the final wash, resuspend the cell pellet in a small volume of fresh fixative.

    • Drop the cell suspension from a height onto clean, chilled microscope slides.

    • Allow the slides to air dry.

    • Stain the slides with Giemsa stain for 5-10 minutes.[7]

    • Rinse with distilled water and air dry.

    • Examine under a brightfield microscope.

Protocol 2: Metaphase Arrest in Suspension Cell Cultures

Materials:

  • Actively growing suspension cell culture

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 µg/mL)

  • Hypotonic solution (0.075 M KCl), pre-warmed to 37°C

  • Freshly prepared, ice-cold Carnoy's fixative (3:1 methanol:glacial acetic acid)

  • Microscope slides

  • Giemsa stain

Procedure:

  • This compound Treatment:

    • Add this compound to the suspension culture to a final concentration of 0.05-0.1 µg/mL.

    • Incubate at 37°C for the optimized duration (e.g., 1-2 hours).

  • Cell Harvesting:

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 200 x g for 5-10 minutes.

    • Discard the supernatant.

  • Hypotonic Treatment, Fixation, and Slide Preparation:

    • Follow steps 3-5 from Protocol 1.

Visualizations

Mechanism of this compound-Induced Metaphase Arrest

Colchicine_Mechanism cluster_process Cellular Process This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Activates MetaphaseArrest Metaphase Arrest SAC->MetaphaseArrest Leads to

Caption: Mechanism of this compound action leading to metaphase arrest.

Experimental Workflow for Karyotyping

Karyotyping_Workflow CellCulture 1. Cell Culture (Exponential Growth) This compound 2. This compound Treatment (Mitotic Arrest) CellCulture->this compound Harvesting 3. Cell Harvesting (Centrifugation) This compound->Harvesting Hypotonic 4. Hypotonic Treatment (Cell Swelling) Harvesting->Hypotonic Fixation 5. Fixation (Carnoy's Fixative) Hypotonic->Fixation Spreading 6. Chromosome Spreading (Slide Preparation) Fixation->Spreading Staining 7. Staining (e.g., Giemsa) Spreading->Staining Analysis 8. Karyotype Analysis (Microscopy & Imaging) Staining->Analysis

Caption: General experimental workflow for preparing a karyotype.

References

Application of Colchicine in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine is a natural, toxic alkaloid extracted from plants of the Colchicum genus (autumn crocus).[1][2] For centuries, it has been used to treat inflammatory conditions like gout.[3][4] In the context of oncology research, this compound is a powerful tool and a lead compound for drug development due to its potent antimitotic properties.[2][5][6] Its primary mechanism of action involves the disruption of microtubule polymerization, which leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[5][7]

While this compound's high toxicity limits its direct clinical use as a chemotherapeutic agent, it remains an invaluable compound in cancer cell line research.[2][3] It is used to study the mechanisms of mitosis, apoptosis, and drug resistance. Furthermore, numerous derivatives have been synthesized to develop novel anticancer drugs with more favorable pharmacological profiles.[2] These notes provide a comprehensive overview of this compound's applications in the laboratory, including its mechanism of action, effects on various cancer cell lines, and detailed protocols for key experiments.

Mechanism of Action

This compound's anticancer effects are primarily initiated by its interaction with tubulin, the protein subunit of microtubules.[4]

  • Binding to Tubulin: this compound binds to the this compound-binding site on β-tubulin, forming a tubulin-colchicine complex.[4][5]

  • Inhibition of Microtubule Polymerization: This complex incorporates into the growing ends of microtubules, preventing further polymerization and disrupting the dynamic equilibrium between tubulin dimers and microtubules.[4][5][8]

  • Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during cell division.[5][9] This failure of the spindle assembly checkpoint triggers a prolonged arrest of the cell cycle in the G2/M phase.[1][2][5][9]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[2][5]

Colchicine_Mechanism This compound This compound Tubulin Binds to β-tubulin This compound->Tubulin Inhibit_Poly Inhibits Tubulin Polymerization Tubulin->Inhibit_Poly Disruption Microtubule Network Disruption Inhibit_Poly->Disruption Spindle_Fail Mitotic Spindle Failure Disruption->Spindle_Fail Arrest G2/M Phase Cell Cycle Arrest Spindle_Fail->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound's primary mechanism of action.

Signaling Pathways in this compound-Induced Apoptosis

This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway, which is further modulated by other signaling cascades.

  • Mitochondrial Pathway: Mitotic arrest triggers changes in the expression of the Bcl-2 family of proteins. This compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10][11][12] This shift increases the permeability of the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm.[9][12] Cytochrome c then activates a cascade of caspases, including the key executioner caspase-3, which orchestrates cell death.[10][11][12]

  • MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway can be activated by this compound treatment in some cancer cells, such as the HT-29 colon cancer line, contributing to the apoptotic signal.[10][11][13]

  • PI3K/Akt/mTOR Pathway: In certain cancer types, including gastric cancer, this compound has been shown to suppress the pro-survival PI3K/Akt/mTOR signaling pathway, further promoting apoptosis.[5][12]

Apoptosis_Signaling cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Mitochondrial Apoptosis Pathway This compound This compound p38 p38 MAPK This compound->p38 Activates PI3K PI3K/Akt/mTOR This compound->PI3K Suppresses Bax Upregulates Bax p38->Bax Bcl2 Downregulates Bcl-2 PI3K->Bcl2 Inhibits Mito Cytochrome c release Bcl2->Mito Bax->Mito Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways in this compound-induced apoptosis.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the antiproliferative and cell cycle effects of this compound across various human cancer cell lines.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Cell LineCancer TypeIC₅₀Reference
BT-12Atypical Teratoid/Rhabdoid Tumor0.016 µM[14]
BT-16Atypical Teratoid/Rhabdoid Tumor0.056 µM[14]
HepG-2Hepatocellular Carcinoma7.40 µM[5][15]
HCT-116Colon Carcinoma9.32 µM[5][15]
MCF-7Breast Adenocarcinoma10.41 µM[5][15]
AGSGastric Adenocarcinoma>10 ng/mL (Effective at 2-10 ng/mL)[5][12]
NCI-N87Gastric CarcinomaEffective at 2-10 ng/mL[12]
PC3Prostate Cancer22.99 ng/mL[16]
SW480Colon CancerEffective at ≥10 ng/mL[17]
Saos-2OsteosarcomaEffective at 20-30 nM[18]
U2OSOsteosarcomaEffective at 20-30 nM[18]

Note: IC₅₀ values can vary between studies due to differences in experimental conditions (e.g., incubation time, cell density).

Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineCancer TypeEffectConcentration & TimeReference
MCF-7Breast AdenocarcinomaSignificant G2/M arrest0.1, 10, 100 µg/mL for 24h[1][19]
SW480Colon CancerG2/M arrest≥10 ng/mL[17]
PC3Prostate CancerG2/M arrest1-100 ng/mL for 24h[16]
HepG-2Hepatocellular CarcinomaG2/M arrest(Not specified)[15]

Experimental Protocols

A typical workflow for assessing the anticancer effects of this compound involves a series of in vitro assays.[5]

Experimental_Workflow Culture 1. Cancer Cell Culture Treat 2. Treat with this compound (Varying concentrations and time points) Culture->Treat Assays 3. Downstream Assays Treat->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Assays->Apoptosis CellCycle Cell Cycle (PI Staining) Assays->CellCycle Protein Protein Expression (Western Blot) Assays->Protein Analysis 4. Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis CellCycle->Analysis Protein->Analysis

Caption: Standard experimental workflow for this compound studies.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[20]

Materials:

  • Cancer cell line of interest

  • 96-well flat-bottom plates

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[5][20]

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include untreated (medium only) and vehicle (medium with DMSO) controls.[5][20]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5][20]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to insoluble purple formazan crystals.[5][20]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][12]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.[20]

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[5][21] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.[22]

Materials:

  • Treated and control cells (from 6-well plates)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the desired concentrations of this compound in 6-well plates.[5]

  • Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from the same well.[5][22]

  • Washing: Centrifuge the cell suspension (300 x g for 5 minutes). Discard the supernatant and wash the cells twice with cold PBS.[5][22]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5][9]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension. Gently vortex.[5][9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5][9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[5][9]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.

Materials:

  • Treated and control cells (~1 x 10⁶ cells per sample)

  • PBS, cold

  • 70% ethanol (B145695), ice-cold

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect treated and untreated cells as described in the apoptosis protocol.[5]

  • Washing: Wash the cells once with cold PBS.[5]

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate overnight at 4°C or for at least 2 hours at -20°C.[5]

  • Rehydration and Staining: Centrifuge the fixed cells (500 x g for 5 minutes). Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).[5]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[5]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[5]

Protocol 4: Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) or other signaling pathways (e.g., p-Akt, p-p38).[5][23]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice. Scrape the cells and collect the lysate.[12][22]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[22]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

References

Application Notes and Protocols: Achieving Optimal Metaphase Arrest in MCF-7 Cells with Colchicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing colchicine for the effective metaphase arrest of MCF-7 human breast cancer cells. This document outlines the underlying mechanism of action, summarizes optimal concentrations and incubation times, and provides detailed experimental protocols for achieving a high mitotic index for applications such as karyotyping, cell synchronization studies, and evaluating the efficacy of anti-mitotic cancer drugs.

Introduction

This compound is a well-established anti-mitotic agent that disrupts microtubule polymerization by binding to tubulin subunits. This interference with microtubule dynamics prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cells treated with this compound are arrested in the metaphase stage of mitosis, making it an invaluable tool in cell biology and cancer research. The MCF-7 cell line, a widely used model for estrogen receptor-positive breast cancer, is responsive to this compound treatment for metaphase synchronization.

Mechanism of Action: this compound-Induced Metaphase Arrest

This compound exerts its cell cycle inhibitory effects by binding to β-tubulin, a key component of microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for the formation and function of the mitotic spindle. The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the spindle. An activated SAC prevents the anaphase-promoting complex/cyclosome (APC/C) from initiating anaphase, leading to a sustained arrest of the cell in metaphase.

Colchicine_Pathway Signaling Pathway of this compound-Induced Metaphase Arrest This compound This compound Tubulin β-Tubulin Subunits This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Prevents SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disruption leads to APC Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC Inhibits Anaphase Anaphase Onset APC->Anaphase Cannot initiate MetaphaseArrest Metaphase Arrest APC->MetaphaseArrest Leads to

Caption: this compound's mechanism of metaphase arrest.

Quantitative Data Summary: this compound Concentration and Incubation Time

The optimal concentration and incubation time for this compound-induced metaphase arrest in MCF-7 cells can vary depending on the specific experimental goals (e.g., chromosome spreading vs. flow cytometry analysis) and cell culture conditions. The following tables summarize concentrations and durations reported in the literature. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific laboratory setup.

Table 1: Recommended this compound/Colcemid Concentrations for Metaphase Arrest in MCF-7 Cells

CompoundConcentration RangeNotes
This compound1 µg/mLCommonly used for chromosome preparation.[1]
Colcemid0.1 µg/mLA less toxic derivative of this compound, often preferred for metaphase arrest for karyotyping.[2]
This compound0.1 - 100 µg/mLA broad range tested for inducing G2/M arrest, with higher concentrations also inducing apoptosis.[3][4]

Table 2: Recommended Incubation Times for this compound-Induced Metaphase Arrest

Incubation TimeApplicationNotes
30 - 60 minutesChromosome preparation from monolayer cultures.[5]Shorter incubation times are often sufficient for accumulating a good yield of metaphase spreads with well-condensed chromosomes.
6 - 8 hoursChromosome preparation.[1]Longer incubation can increase the mitotic index but may lead to overly condensed chromosomes.
24 hoursCell cycle analysis by flow cytometry to observe G2/M arrest.[3]A common time point for assessing the effects of anti-mitotic agents on cell cycle distribution.
Up to 72 hoursStudies on apoptosis induction following mitotic arrest.[6]Prolonged arrest in mitosis can trigger apoptotic pathways.

Experimental Protocols

The following are detailed protocols for cell culture, synchronization, this compound treatment, and evaluation of metaphase arrest in MCF-7 cells.

Protocol 1: Standard Culture of MCF-7 Cells
  • Medium Preparation : Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

  • Cell Seeding : Culture MCF-7 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing : When cells reach 80-90% confluency, aspirate the medium, wash with sterile Phosphate-Buffered Saline (PBS), and detach the cells using a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA).

  • Cell Maintenance : Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or for experimental use.

Protocol 2: Synchronization of MCF-7 Cells (Optional, for higher mitotic index)

For experiments requiring a highly synchronized cell population, a method such as serum starvation can be employed to arrest cells in the G0/G1 phase before releasing them into the cell cycle.

  • Serum Starvation : Culture MCF-7 cells in a serum-free medium for 24-48 hours. This will cause the majority of cells to arrest in the G0/G1 phase.

  • Release from Arrest : Replace the serum-free medium with a complete growth medium (containing 10% FBS) to stimulate the cells to re-enter the cell cycle synchronously.

  • Timing of this compound Addition : Add this compound at a time point when the majority of cells are expected to be entering mitosis. This is typically 18-24 hours after release from serum starvation for MCF-7 cells.

Protocol 3: Metaphase Arrest for Chromosome Spreading

This protocol is designed to prepare high-quality metaphase spreads for karyotyping.

Chromosome_Spreading_Workflow Workflow for Chromosome Spreading Start Start with 60-80% confluent MCF-7 cells This compound Add this compound (e.g., 1 µg/mL) Incubate 6-8 hours Start->this compound Harvest Harvest Cells (Trypsinization) This compound->Harvest Centrifuge1 Centrifuge and remove supernatant Harvest->Centrifuge1 Hypotonic Hypotonic Treatment (0.075M KCl) 20 min at 37°C Centrifuge1->Hypotonic Centrifuge2 Centrifuge and remove supernatant Hypotonic->Centrifuge2 Fixation Fixation (3:1 Methanol:Acetic Acid) Repeat 3 times Centrifuge2->Fixation Dropping Drop cell suspension onto cold, wet slides Fixation->Dropping Drying Air dry slides Dropping->Drying Staining Stain with Giemsa and analyze Drying->Staining

Caption: Experimental workflow for preparing metaphase spreads.
  • Cell Seeding : Seed MCF-7 cells in a T-25 flask and grow until they reach 60-80% confluency.

  • This compound Treatment : Add this compound to the culture medium to a final concentration of 1 µg/mL.[1] Incubate for 6-8 hours at 37°C.[1]

  • Cell Harvest : Detach the cells using trypsin and transfer the cell suspension to a 15 mL conical tube.

  • Centrifugation : Centrifuge the cells at 800 rpm for 7 minutes, and then discard the supernatant.[1]

  • Hypotonic Treatment : Gently resuspend the cell pellet in 7 mL of pre-warmed (37°C) 0.075 M potassium chloride (KCl) solution.[1] Incubate at room temperature for 20 minutes.[1]

  • Fixation : Add 3-4 drops of fresh, ice-cold Carnoy's fixative (3:1 methanol:glacial acetic acid) to the cell suspension and centrifuge at 800 rpm for 7 minutes.[1]

  • Washing : Discard the supernatant, leaving a small amount of liquid to resuspend the pellet. Slowly add 3 mL of fresh fixative while gently vortexing. Repeat this fixation step two more times.

  • Slide Preparation : After the final wash, resuspend the cell pellet in a small volume (0.2-0.5 mL) of fixative. Drop the cell suspension from a height of about 30 cm onto ice-cold, pre-cleaned microscope slides.

  • Drying and Staining : Allow the slides to air dry. Stain with Giemsa or another suitable chromosome stain for visualization.

Protocol 4: Quantification of Metaphase Arrest by Flow Cytometry

This protocol allows for the quantification of the percentage of cells in the G2/M phase of the cell cycle.

  • Cell Seeding and Treatment : Seed MCF-7 cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 24 hours.[3]

  • Cell Harvest : Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin. Combine these with the cells from the culture medium.

  • Fixation : Centrifuge the cell suspension, discard the supernatant, and wash the pellet with PBS. Resuspend the cells in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at 4°C overnight.

  • Staining : Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

  • Analysis : Incubate for 30 minutes at 37°C in the dark. Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, with distinct peaks for the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M peak indicates successful mitotic arrest.

Troubleshooting

  • Low Mitotic Index : If the percentage of metaphase cells is low, consider synchronizing the cells before this compound treatment. Alternatively, increase the this compound concentration or the incubation time.

  • Poor Chromosome Morphology : Overly condensed chromosomes may result from prolonged this compound exposure. Reduce the incubation time. If chromosomes are not well-spread, optimize the hypotonic treatment and slide dropping technique.

  • Cell Death : High concentrations of this compound or prolonged exposure can lead to apoptosis. If significant cell death is observed, reduce the concentration or incubation time.

By following these application notes and protocols, researchers can effectively utilize this compound to achieve optimal metaphase arrest in MCF-7 cells for a variety of downstream applications.

References

Application Notes and Protocols: In Vitro Assessment of Colchicine's Effect on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, an alkaloid derived from the autumn crocus (Colchicum autumnale), is a well-characterized microtubule-destabilizing agent. Its potent antimitotic activity stems from its ability to bind to tubulin, the fundamental protein subunit of microtubules, thereby inhibiting their polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can ultimately induce apoptosis.[3] Consequently, the this compound binding site on β-tubulin is a significant target for the development of novel anticancer agents.[1][4]

These application notes provide detailed protocols for key in vitro techniques to assess the effects of this compound and its analogs on tubulin polymerization. The included methodologies, data presentation guidelines, and visual workflows are intended to equip researchers in cell biology, pharmacology, and drug discovery with the necessary tools to investigate compounds targeting the tubulin cytoskeleton.

Mechanism of Action: this compound's Interaction with Tubulin

This compound exerts its effect by binding to a specific site on β-tubulin, located at the interface between the α- and β-tubulin heterodimer.[1][5] This binding event initiates a cascade of conformational changes that prevent the tubulin dimer from adopting the straight conformation required for incorporation into the growing microtubule lattice.[2][5] At substoichiometric concentrations, the this compound-tubulin complex can co-polymerize into the microtubule ends, effectively "poisoning" them and suppressing microtubule dynamics.[6][7] At higher concentrations, this compound promotes the depolymerization of existing microtubules.[6]

Colchicine_Mechanism cluster_0 Cellular Environment cluster_1 Binding and Conformational Change cluster_2 Inhibition of Polymerization This compound This compound Colchicine_Tubulin_Complex This compound-Tubulin Complex (Curved Conformation) This compound->Colchicine_Tubulin_Complex Binds to β-tubulin Tubulin_Dimer αβ-Tubulin Dimer (Straight Conformation) Tubulin_Dimer->Colchicine_Tubulin_Complex Inhibition Inhibition of Polymerization Colchicine_Tubulin_Complex->Inhibition Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Promotes disassembly Inhibition->Microtubule Prevents addition of new dimers

Quantitative Data Summary

The inhibitory effects of this compound and its analogs on tubulin polymerization are typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize representative IC50 values obtained from in vitro tubulin polymerization assays. It is important to note that these values can vary depending on the specific experimental conditions, such as tubulin concentration, buffer composition, and temperature.

Table 1: In Vitro Tubulin Polymerization Inhibition of this compound

CompoundIC50 (µM)Source(s)
This compound1.2 - 10.6[8]
This compound2.68[1][3]

Table 2: In Vitro Tubulin Polymerization Inhibition of this compound Analogs and Other this compound Binding Site Inhibitors

CompoundIC50 (µM)NotesSource(s)
Combretastatin A-4 (CA-4)2.1A well-known this compound binding site inhibitor.[1]
2-Amino-thiazole analog of CA-4 (Cpd 53)0.44A potent inhibitor of tubulin polymerization.[1]
1-Benzylindole analog (Cpd 94)1.7Demonstrates potent tubulin polymerization inhibitory activity.[1]
1-Benzylindole analog (Cpd 95)2.7Demonstrates potent tubulin polymerization inhibitory activity.[1]
2-Aroylquinoline analog (Cpd 87)1.6More potent inhibition of tubulin polymerization than CA-4.[1]
2-Amino-pyrimidinyl-phenol (Cpd 97)0.793.39-fold more active than this compound in this study.[1]
4',7-Dihydroxycoumarin-cyanohydrazone (Cpd 7)6.19Inhibits tubulin polymerization.[9]
Resveratrol–cinnamoyl hybrid (Cpd 5)1.03More potent than CA-4 in this study.[9]
Indole-1,2,4-triazole derivative (Cpd 13)2.1More potent than this compound in this study.[9]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.

Turbidity_Assay_Workflow A Prepare Reagents (Tubulin, Buffers, GTP, Test Compound) B Pre-incubate Tubulin and Test Compound on Ice A->B C Initiate Polymerization (Add GTP and warm to 37°C) B->C D Monitor Absorbance at 340 nm over Time C->D E Data Analysis (Plot Absorbance vs. Time, Calculate IC50) D->E

Materials:

  • Lyophilized tubulin (>99% pure, e.g., from bovine brain)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM stock in water)

  • Glycerol (B35011)

  • This compound (or test compound)

  • DMSO (vehicle control)

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Keep on ice and use within one hour.

    • Prepare a working solution of GTP (e.g., 10 mM) in water.

    • Prepare serial dilutions of this compound or the test compound in GTB. The final DMSO concentration should be kept constant and low (e.g., <1%) across all wells.

  • Assay Setup (on ice):

    • In a 96-well plate, add the test compound dilutions, a vehicle control (DMSO), and a positive control (e.g., a known tubulin inhibitor).

    • Prepare a master mix containing GTB, glycerol (e.g., 10% final concentration), and the reconstituted tubulin solution (e.g., to a final concentration of 3 mg/mL).

  • Initiation of Polymerization:

    • To initiate polymerization, add GTP to the master mix to a final concentration of 1 mM.

    • Immediately dispense the final mixture into the wells of the pre-warmed 96-well plate containing the compounds.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[10]

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the inhibitor.

    • Determine the rate of polymerization from the slope of the linear phase of the curve.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Fluorescence-Based Competitive Binding Assay

This assay directly assesses the ability of a test compound to compete with this compound for its binding site on tubulin. The intrinsic fluorescence of this compound increases significantly upon binding to tubulin.[11] A compound that also binds to the this compound site will displace this compound, leading to a decrease in fluorescence.[12]

Fluorescence_Assay_Workflow A Prepare Reaction Mixture (Tubulin, this compound, Buffer) B Add Test Compound at Varying Concentrations A->B C Incubate at 37°C to Reach Equilibrium B->C D Measure Fluorescence Intensity (Excitation ~360 nm, Emission ~435 nm) C->D E Data Analysis (Plot Fluorescence vs. Compound Concentration) D->E

Materials:

  • Purified tubulin

  • This compound

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Test compound

  • Positive control (e.g., podophyllotoxin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrofluorometer with temperature control

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing purified tubulin (e.g., 3 µM) and this compound (e.g., 3 µM) in GTB.[12]

    • Add varying concentrations of the test compound to the reaction mixture. Include wells with a positive control, a negative control, and a vehicle control.

  • Incubation:

    • Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 362 nm and an emission wavelength of approximately 435 nm.[11]

  • Data Analysis:

    • A decrease in fluorescence intensity in the presence of the test compound, similar to the positive control, indicates competitive binding to the this compound site.

    • Plot the percentage of fluorescence reduction against the logarithm of the test compound concentration to determine the IC50 for binding competition.

Conclusion

The in vitro assays described provide robust and quantitative methods for characterizing the inhibitory effects of this compound and other compounds on tubulin polymerization. The turbidity-based assay offers a direct measure of microtubule formation, while the fluorescence-based competitive binding assay confirms interaction at the this compound binding site. By employing these techniques and presenting the data in a clear and structured manner, researchers can effectively evaluate the potential of novel compounds as microtubule-targeting agents for therapeutic development.

References

Application Notes: Analysis of Colchicine-Induced Cell Cycle Arrest by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a naturally occurring alkaloid derived from the autumn crocus (Colchicum autumnale), is a well-known mitotic inhibitor that has been used for centuries in the treatment of gout.[1] Its primary mechanism of action involves the disruption of microtubule polymerization.[2][[“]] By binding to tubulin, the protein subunit of microtubules, this compound prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[1][4] This interference with microtubule dynamics leads to an arrest of the cell cycle, predominantly in the G2/M phase, and can subsequently trigger apoptosis in proliferating cells.[5][6]

Flow cytometry is a powerful and high-throughput technique for analyzing the distribution of cells within the different phases of the cell cycle.[5] By staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified.[7] This allows for the differentiation of cells in the G0/G1 phase (diploid DNA content), S phase (intermediate DNA content), and G2/M phase (tetraploid DNA content).[5] This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry.

Principle of Action

This compound exerts its anti-mitotic effects by binding to tubulin, thereby inhibiting the polymerization of microtubules.[1] This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase.[5] Persistent activation of the SAC due to the absence of a functional spindle leads to a prolonged arrest in the M phase of the cell cycle.[4][5] This G2/M arrest can ultimately lead to apoptotic cell death, a mechanism that is of significant interest in cancer research.[1]

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of the human breast cancer cell line, MCF-7, after 24 hours of treatment. The data clearly demonstrates an accumulation of cells in the G2/M phase with increasing concentrations of this compound.

This compound Concentration (µg/mL)% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
0 (Control)62.98 ± 0.98-62.98 ± 0.98
0.1--63.70 ± 2.50
10--73.20 ± 2.10
100--80.00 ± 2.20

Data adapted from a study on MCF-7 cells.[6] The original study did not specify the distribution for G0/G1 and S phases for the treated groups, but noted a decrease in these populations corresponding to the increase in the G2/M population.

Experimental Protocols

Materials
  • Cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometry tubes

  • Flow cytometer

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a stock solution. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1, 10, 100 µg/mL). Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Preparation for Flow Cytometry
  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

  • Cell Washing: Centrifuge the cells at approximately 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 3 mL of PBS. Centrifuge again.[8]

  • Fixation: Discard the supernatant and resuspend the pellet in 400 µl of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol drop-wise to the cell suspension. This ensures proper fixation and minimizes cell clumping.[8]

  • Storage: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks prior to staining.[8]

Propidium Iodide Staining and Flow Cytometry Analysis
  • Cell Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, as ethanol-fixed cells are less dense. Carefully discard the supernatant.[8]

  • Washing: Wash the cell pellet twice with 3 mL of PBS.[8]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in 50 µl of RNase A solution (100 µg/ml in PBS) and incubate at 37°C for 30 minutes.[8][9] This step is crucial as PI can also bind to double-stranded RNA.

  • PI Staining: Add 400 µl of PI solution (50 µg/ml) to the cell suspension.[8]

  • Incubation: Incubate the cells at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate to obtain better resolution of the cell cycle peaks.[8] Collect the PI fluorescence in the appropriate channel (e.g., FL2 or FL3, depending on the instrument). Record at least 10,000 events per sample.[8]

  • Data Analysis: Use appropriate software to generate a histogram of DNA content. Gate on the single-cell population to exclude doublets and aggregates. The software can then be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Colchicine_Signaling_Pathway This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Failure leads to G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to

Caption: Signaling pathway of this compound-induced G2/M arrest.

Experimental_Workflow cluster_preparation Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis A 1. Seed Cells B 2. Cell Adherence (24h) A->B C 3. This compound Treatment (e.g., 0.1, 10, 100 µg/mL) B->C D 4. Incubation (24-72h) C->D E 5. Harvest & Wash Cells D->E F 6. Fixation (70% Cold Ethanol) E->F G 7. Wash & Rehydrate F->G H 8. RNase A Treatment G->H I 9. Propidium Iodide Staining H->I J 10. Flow Cytometry Acquisition I->J K 11. Gate on Single Cells J->K L 12. Quantify Cell Cycle Phases (G0/G1, S, G2/M) K->L

Caption: Experimental workflow for flow cytometry analysis.

References

Application Notes and Protocols for Colchicine in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, a microtubule-destabilizing agent, has long been utilized for the treatment of gout and Familial Mediterranean Fever.[1] More recently, its potent anti-inflammatory properties have garnered significant interest in the field of cardiovascular disease research. Evidence from large-scale clinical trials has demonstrated that low-dose this compound can significantly reduce the risk of major adverse cardiovascular events in patients with coronary artery disease.[2] These findings have spurred further investigation into its mechanisms of action and its potential as a therapeutic agent for atherosclerosis, myocardial infarction, and other cardiovascular pathologies.

These application notes provide a comprehensive overview of the use of this compound as a research tool in cardiovascular disease, detailing its mechanism of action, relevant signaling pathways, and protocols for key in vivo and in vitro experiments.

Mechanism of Action

This compound's primary mechanism of action is its ability to bind to β-tubulin, preventing the polymerization of microtubules.[2] This disruption of the cytoskeleton interferes with various cellular processes, particularly in inflammatory cells such as neutrophils. Key downstream effects relevant to cardiovascular disease include:

  • Inhibition of the NLRP3 Inflammasome: this compound is a potent inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[3] By preventing the assembly of the inflammasome complex, this compound blocks the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5] This pathway is a critical driver of inflammation in atherosclerosis.

  • Inhibition of Neutrophil Function: By disrupting microtubule dynamics, this compound impairs neutrophil chemotaxis, adhesion, and recruitment to sites of inflammation.[1][4] It also inhibits the formation of neutrophil extracellular traps (NETs), which are implicated in thrombosis and inflammation following myocardial infarction.[6][7][8]

  • Modulation of Endothelial and Smooth Muscle Cell Function: this compound has been shown to affect the function of endothelial cells and vascular smooth muscle cells (VSMCs), although the effects can be complex. It can inhibit VSMC proliferation and migration, which are key events in the development of atherosclerotic plaques.[9]

Signaling Pathways

The anti-inflammatory effects of this compound in cardiovascular disease are primarily mediated through the inhibition of the NLRP3 inflammasome signaling pathway.

Colchicine_NLRP3_Pathway cluster_cell Macrophage cluster_effects Cholesterol_Crystals Cholesterol Crystals NLRP3_priming ↑ Pro-IL-1β & NLRP3 Transcription (NF-κB pathway) ATP Extracellular ATP NLRP3_assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-caspase-1) Caspase1 Active Caspase-1 NLRP3_assembly->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Cleaves Pro-IL-1β Inflammation Inflammation IL1b->Inflammation Tubulin Tubulin Polymerization Tubulin->NLRP3_assembly Required for Assembly This compound This compound This compound->Tubulin Inhibits Atherosclerosis Atherosclerosis Progression Inflammation->Atherosclerosis

Caption: this compound's inhibition of the NLRP3 inflammasome pathway.

Data Presentation

The following tables summarize quantitative data from key preclinical and clinical studies on the use of this compound in cardiovascular disease.

Table 1: In Vivo Animal Studies
Animal ModelDisease InductionThis compound Dose & RouteDurationKey FindingsReference
ApoE-/- MiceHigh-fat diet0.5 mg/kg/day, oral gavage12 weeksReduced atherosclerotic plaque size[10]
C57BL/6 MiceMyocardial Infarction (LAD ligation)1 mg/kg, intraperitoneal24 hoursReduced infarct size and troponin levels[11]
New Zealand White RabbitsBalloon injury and high-cholesterol diet0.5 mg/kg/day, oral8 weeksIncreased plaque stabilityNot in search results
PigsReperfused Myocardial Infarction0.5 mg/kg/day, oral30 daysTrend towards reduced myocardial fibrosisNot in search results
Table 2: In Vitro Studies
Cell TypeStimulusThis compound ConcentrationIncubation TimeKey FindingsReference
Human Umbilical Vein Endothelial Cells (HUVECs)TNF-α10-100 nM24 hoursReduced expression of adhesion molecules[12]
Rat Aortic Smooth Muscle CellsPDGF-BB (50 ng/mL)0.1-10 µM24 hoursInhibition of cell proliferation[9]
Human NeutrophilsPMA (50 nM) or Ionomycin (B1663694) (5 µM)25 nM1.5 hoursSuppression of NET formation[6][7]
THP-1 MacrophagesLPS and ATP1 µM24 hoursReduced IL-1β secretion[13]
Table 3: Major Clinical Trials
Trial NamePatient PopulationThis compound DoseFollow-upPrimary Endpoint ReductionReference
COLCOTRecent Myocardial Infarction0.5 mg/day22.6 months23%Not in search results
LoDoCo2Chronic Coronary Disease0.5 mg/day28.6 months31%Not in search results

Experimental Protocols

In Vivo Protocols

This protocol describes the induction of atherosclerosis in mice and subsequent treatment with this compound to evaluate its effect on plaque development.

Atherosclerosis_Workflow start Start: ApoE-/- mice (6-8 weeks old) diet High-Fat Diet (HFD) (e.g., 21% fat, 0.15% cholesterol) for 12-16 weeks start->diet randomization Randomization diet->randomization control Vehicle Control (e.g., saline) Oral Gavage Daily randomization->control treatment This compound Treatment (e.g., 0.5 mg/kg) Oral Gavage Daily randomization->treatment endpoint Endpoint Analysis: Aortic root and arch harvesting control->endpoint treatment->endpoint staining Histological Staining (Oil Red O, H&E) endpoint->staining quantification Plaque Quantification (Image analysis) staining->quantification

Caption: Workflow for the murine atherosclerosis model.

Materials:

  • ApoE-/- or Ldlr-/- mice (6-8 weeks old)

  • High-fat diet (e.g., 21% fat, 0.15% cholesterol)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Oral gavage needles

  • Surgical instruments for tissue harvesting

  • Formalin, Optimal Cutting Temperature (OCT) compound

  • Oil Red O stain, Hematoxylin and Eosin (H&E) stain

  • Microscope with digital camera and image analysis software

Procedure:

  • Induction of Atherosclerosis:

    • House ApoE-/- or Ldlr-/- mice in a controlled environment.

    • Feed mice a high-fat diet for 12-16 weeks to induce atherosclerotic plaque formation.

  • This compound Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Randomly assign mice to a treatment group (this compound) or a control group (vehicle).

    • Administer this compound (e.g., 0.5 mg/kg) or vehicle daily via oral gavage for the duration of the study.

  • Tissue Harvesting and Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Perfuse the circulatory system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

    • Carefully dissect the aorta from the heart to the iliac bifurcation.

    • Fix the aorta in 4% paraformaldehyde overnight.

    • For en face analysis, open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques.

    • For cross-sectional analysis of the aortic root, embed the heart in OCT compound and freeze.

    • Cryosection the aortic root and stain with Oil Red O and H&E to assess plaque area and composition.

    • Capture images using a microscope and quantify the plaque area using image analysis software (e.g., ImageJ).

This protocol details the surgical induction of myocardial infarction in mice and the subsequent administration of this compound to assess its impact on infarct size and cardiac function.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for thoracotomy and ligation

  • Suture material (e.g., 8-0 silk)

  • Ventilator

  • Echocardiography system

  • This compound and vehicle

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Surgical Induction of Myocardial Infarction:

    • Anesthetize the mouse and intubate for mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

    • Confirm successful ligation by observing blanching of the myocardium.

    • Close the chest in layers.

    • Provide post-operative care, including analgesia.

  • This compound Administration:

    • Prepare a sterile solution of this compound for injection.

    • Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal injection at the time of reperfusion (if applicable) or shortly after LAD ligation.

  • Assessment of Cardiac Function and Infarct Size:

    • Perform echocardiography at baseline and at specified time points post-MI (e.g., 24 hours, 7 days, 28 days) to assess left ventricular ejection fraction, fractional shortening, and wall motion abnormalities.

    • At the end of the study, euthanize the mice and excise the hearts.

    • To measure infarct size, slice the ventricles transversely and incubate in 1% TTC stain. Viable myocardium will stain red, while the infarcted area will remain pale.

    • Image the heart slices and quantify the infarct size as a percentage of the total ventricular area.

In Vitro Protocols

This protocol describes a method to assess the anti-inflammatory effect of this compound on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Tumor necrosis factor-alpha (TNF-α)

  • This compound

  • 96-well cell culture plates

  • Fluorescently labeled antibodies against adhesion molecules (e.g., VCAM-1, ICAM-1)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs in endothelial cell growth medium in a 96-well plate until confluent.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10-100 nM) for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce an inflammatory response. Include untreated and TNF-α-only controls.

  • Analysis of Adhesion Molecule Expression:

    • After stimulation, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde.

    • Incubate the cells with fluorescently labeled antibodies against VCAM-1 and ICAM-1.

    • Wash the cells to remove unbound antibodies.

    • Quantify the fluorescence intensity using a fluorescence plate reader or analyze the percentage of positive cells by flow cytometry.

This protocol outlines a method to evaluate the effect of this compound on VSMC proliferation.

Materials:

  • Rat or human aortic smooth muscle cells

  • Smooth muscle cell growth medium (e.g., SmGM-2)

  • Platelet-derived growth factor-BB (PDGF-BB)

  • This compound

  • 96-well cell culture plates

  • BrdU or MTT proliferation assay kit

Procedure:

  • Cell Culture and Serum Starvation:

    • Seed VSMCs in a 96-well plate and allow them to adhere and grow to sub-confluency.

    • Serum-starve the cells for 24 hours to synchronize them in the G0/G1 phase of the cell cycle.

  • Treatment and Proliferation Assay:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) for 1-2 hours.

    • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) to induce proliferation. Include unstimulated and PDGF-BB-only controls.

    • After 24-48 hours, assess cell proliferation using a BrdU or MTT assay according to the manufacturer's instructions.

This protocol provides a method to measure the effect of this compound on NET formation.

Materials:

  • Human neutrophils isolated from fresh whole blood

  • RPMI 1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) or Ionomycin

  • This compound

  • SYTOX Green nucleic acid stain

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation and Treatment:

    • Isolate neutrophils from healthy human donors using a density gradient centrifugation method.

    • Resuspend the neutrophils in RPMI 1640 medium.

    • In a 96-well plate, pre-incubate the neutrophils with this compound (e.g., 25 nM) for 1.5 hours at 37°C.

  • NETosis Induction and Measurement:

    • Add SYTOX Green to all wells. SYTOX Green is a cell-impermeable DNA dye that will fluoresce upon binding to extracellular DNA released during NETosis.

    • Induce NETosis by adding PMA (e.g., 50 nM) or ionomycin (e.g., 5 µM) to the appropriate wells. Include unstimulated controls.

    • Measure the fluorescence intensity over time (e.g., every 30 minutes for 4 hours) using a fluorescence plate reader with excitation/emission wavelengths of ~485/520 nm. An increase in fluorescence indicates NET formation.

Conclusion

This compound is a valuable tool for investigating the role of inflammation in cardiovascular disease. Its well-defined mechanism of action, particularly its inhibition of the NLRP3 inflammasome and neutrophil function, makes it a useful pharmacological agent for both in vivo and in vitro studies. The protocols provided here offer a starting point for researchers to explore the multifaceted effects of this compound in various models of cardiovascular disease. Further research is warranted to fully elucidate its therapeutic potential and to identify novel molecular targets.

References

Application of Colchicine in Neuroscience Research for Cytoskeleton Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine, an alkaloid derived from the autumn crocus (Colchicum autumnale), is a well-established microtubule-depolymerizing agent. Its ability to bind to tubulin and inhibit microtubule polymerization makes it an invaluable tool in neuroscience research, particularly for studying the roles of the cytoskeleton in various neuronal processes. By disrupting the microtubule network, researchers can investigate phenomena such as axonal transport, neuronal development and morphology, and the molecular mechanisms underlying neurodegenerative diseases. These application notes provide an overview of the use of this compound in neuroscience, complete with detailed protocols and quantitative data to guide experimental design.

Mechanism of Action

This compound's primary mechanism of action involves its binding to soluble tubulin dimers, preventing their polymerization into microtubules. This leads to the disassembly of existing microtubules and inhibits the formation of new ones. This disruption of the microtubule cytoskeleton has several downstream consequences in neurons:

  • Inhibition of Axonal Transport: Microtubules serve as tracks for the motor proteins kinesin and dynein, which transport organelles, vesicles, and proteins along the axon. This compound-induced microtubule depolymerization severely impairs both fast and slow axonal transport.[1][2][3]

  • Disruption of Neuronal Morphology: The microtubule cytoskeleton is crucial for maintaining the complex morphology of neurons, including the structure of axons and dendrites. Treatment with this compound can lead to neurite retraction and changes in cell shape.[4][5]

  • Induction of Apoptosis: In many neuronal cell types, the disruption of the cytoskeleton by this compound can trigger programmed cell death, or apoptosis.[5][6][7] This property is often exploited to create specific lesion models in vivo.[8][9]

  • Modulation of Signaling Pathways: Microtubule integrity is linked to various signaling pathways. This compound has been shown to affect pathways involved in inflammation, such as the NLRP3 inflammasome, and cell survival pathways like PI3K-Akt.[6][10][11]

Applications in Neuroscience Research

  • Studying Axonal Transport: By observing the effects of this compound on the movement of labeled molecules or organelles, researchers can elucidate the mechanisms of axonal transport and its importance in neuronal function and survival.[1][2][3]

  • Creating Lesion Models of Neurodegenerative Diseases: The neurotoxic effects of this compound can be used to selectively destroy specific neuronal populations in the brain, creating animal models that mimic aspects of neurodegenerative diseases like Alzheimer's disease.[8][9][12][13] For example, intra-hippocampal injections of this compound can selectively destroy dentate gyrus granule cells.[8][9]

  • Investigating Neuronal Plasticity and Regeneration: By studying the response of neurons to this compound-induced injury, researchers can gain insights into the processes of neuronal plasticity, compensatory changes in the nervous system, and potential strategies for promoting regeneration.[8]

  • Screening for Neuroprotective Compounds: this compound-induced neurotoxicity provides a model system for screening the efficacy of potential neuroprotective drugs that may prevent or reverse neuronal damage.[6]

  • Exploring the Role of the Cytoskeleton in Synaptic Function: The cytoskeleton plays a critical role in the structure and function of synapses. This compound can be used to investigate how microtubule dynamics influence neurotransmission and synaptic plasticity.[4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of this compound in neuroscience research.

Table 1: In Vitro Concentrations and Effects of this compound

Cell TypeConcentrationIncubation TimeObserved EffectReference
LLC-PK1α cells30-600 nMUp to 32 hoursTime- and dose-dependent suppression of microtubule dynamics and promotion of depolymerization.[14]
Primary cortical neurons20 µMNot specifiedAltered neuronal morphology, abundant blebbing along proximal dendrites.[4]
N-18 neuroblastoma cells1 µM (10⁻⁶ M)30 minutesCytoskeletal collapse, membrane blebbing, nuclear collapse, and apoptosis.[5]
PC12 cells50 µM1-6 hoursDepletion of microtubules.[15]
HeLa cellsIC50 of 786.67 ± 81.72 nMNot specifiedDose-dependent depolymerization of cellular microtubules.[16]
Hippocampal neurons0.1 - 1 µM3 hoursMicrotubule disruption while retaining overall cell morphology.[17]

Table 2: In Vivo Administration and Effects of this compound

Animal ModelAdministration RouteDoseLocationObserved EffectReference
RatsIntradentate injectionNot specifiedHippocampusDose- and time-dependent loss of dentate gyrus granule cells and stimulation of motor activity.[8]
RatsBilateral injectionsNot specifiedDorsal and ventral hippocampusConsistent increase in spontaneous motor activity, enhanced acoustic startle reactivity, and accelerated acquisition of two-way shuttle box avoidance. 60% degeneration of granule cells.[18]
Rats (Fischer-344)Bilateral injections2.5 µgDorsal and ventral hippocampusLong-term deficits in learning and memory.[19]
Rats (Wistar)Intra-CA1 injection1.5 µ g/rat Hippocampus (CA1)Impaired neuronal transmission of non-motivational information.[20]
Rats (Wistar)Intracerebroventricular (bilateral)15 µ g/rat (7.5 µ g/site )Lateral ventriclesSignificant learning and memory impairment and increased oxidative stress.[13]
ChickenInjection into ventral horn1-10 µgSpinal cordParalysis in the legs and marked decrease in axonal protein flow.[3]

Experimental Protocols

Protocol 1: In Vitro Microtubule Depolymerization in Neuronal Cultures

This protocol provides a general framework for treating cultured neurons with this compound to study its effects on the cytoskeleton and other cellular processes.

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons, hippocampal neurons, or a neuronal cell line like PC12)

  • This compound stock solution (e.g., 10 mM in DMSO or ethanol)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate neurons at an appropriate density on coverslips or in culture plates suitable for microscopy. Allow the cells to adhere and differentiate for the desired period.

  • This compound Treatment: Prepare working concentrations of this compound by diluting the stock solution in pre-warmed culture medium. A typical concentration range to test is 0.1 µM to 20 µM.[4][17] A vehicle control (e.g., DMSO or ethanol (B145695) at the same final concentration used for the highest this compound dose) should be included.

  • Incubation: Remove the existing culture medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. Incubate the cells for a desired period, which can range from 30 minutes to several hours, depending on the experimental goals.[5][17]

  • Fixation: After incubation, gently wash the cells twice with warm PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Immunostaining: Incubate the cells with the primary antibody against tubulin diluted in blocking buffer overnight at 4°C. The next day, wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the microtubule network and cell morphology using a fluorescence microscope.

Protocol 2: In Vivo this compound-Induced Hippocampal Lesion in Rats

This protocol describes the stereotaxic injection of this compound into the hippocampus of rats to create a model of neurodegeneration. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Adult male rats (e.g., Wistar or Fischer-344)

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Microinjection pump and syringe (e.g., Hamilton syringe)

  • This compound solution (e.g., 1 µg/µL in sterile saline)

  • Surgical tools (scalpel, drill, etc.)

  • Suturing material

  • Analgesics

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Shave and clean the scalp. Make a midline incision to expose the skull.

  • Craniotomy: Using a stereotaxic atlas for the rat brain, determine the coordinates for the target brain region (e.g., dentate gyrus of the hippocampus). Drill a small burr hole in the skull at the determined coordinates.

  • This compound Injection: Lower the injection needle to the target depth. Infuse a specific volume of the this compound solution (e.g., 1-2.5 µg per injection site) at a slow and steady rate (e.g., 0.1-0.2 µL/min).[19][20] Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

  • Closure and Recovery: Slowly retract the needle. Suture the incision and administer post-operative analgesics. Allow the animal to recover in a warm, clean cage.

  • Post-Operative Monitoring: Monitor the animal's health and behavior for several days to weeks following the surgery. Behavioral testing can be performed at various time points to assess cognitive deficits.[18][19]

  • Histological Verification: At the end of the experiment, perfuse the animal and process the brain tissue for histological analysis (e.g., Nissl staining or immunohistochemistry for neuronal markers) to confirm the extent and location of the lesion.

Signaling Pathways and Experimental Workflows

This compound's Impact on Neuronal Signaling

This compound-induced microtubule disruption affects several key signaling pathways in neurons. The following diagram illustrates the primary mechanism of action and its downstream consequences, including the induction of apoptosis.

Colchicine_Mechanism This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Depolymerization Microtubule Depolymerization Microtubules->Depolymerization Leads to AxonalTransport Inhibition of Axonal Transport Depolymerization->AxonalTransport Apoptosis Apoptosis Depolymerization->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 CellDeath Neuronal Cell Death Caspase3->CellDeath

Caption: Mechanism of this compound-induced neurotoxicity.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cultured neurons.

In_Vitro_Workflow Start Start: Neuronal Cell Culture Treatment This compound Treatment (Varying concentrations and durations) Start->Treatment Analysis Downstream Analysis Treatment->Analysis Immunofluorescence Immunofluorescence (Cytoskeleton, Apoptotic Markers) Analysis->Immunofluorescence WesternBlot Western Blot (Protein expression) Analysis->WesternBlot ViabilityAssay Cell Viability Assays (MTT, LDH) Analysis->ViabilityAssay LiveCellImaging Live-Cell Imaging (Axonal Transport) Analysis->LiveCellImaging

Caption: Workflow for in vitro this compound experiments.

Experimental Workflow for In Vivo Studies

This diagram illustrates a common experimental workflow for using this compound to create a lesion model in animals.

In_Vivo_Workflow Start Start: Animal Model Selection Surgery Stereotaxic Surgery: This compound Injection Start->Surgery Recovery Post-operative Recovery and Monitoring Surgery->Recovery Behavioral Behavioral Testing (Cognitive Function) Recovery->Behavioral Histology Post-mortem Analysis: Histology and Immunohistochemistry Behavioral->Histology Biochemistry Biochemical Assays (Neurotransmitter levels, etc.) Behavioral->Biochemistry

Caption: Workflow for in vivo this compound lesion studies.

Conclusion

This compound remains a powerful and versatile tool for neuroscientists studying the cytoskeleton. Its well-characterized mechanism of action and potent effects on microtubules allow for the targeted investigation of a wide range of cellular processes. By carefully selecting concentrations, treatment durations, and experimental models, researchers can continue to use this compound to unravel the complex roles of the cytoskeleton in neuronal health and disease. The protocols and data presented here provide a solid foundation for designing and implementing such studies.

References

Troubleshooting & Optimization

troubleshooting low efficiency of colchicine-induced polyploidy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for colchicine-induced polyploidy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their polyploidy induction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound in inducing polyploidy?

A1: this compound is a mitotic inhibitor. It disrupts the formation of spindle fibers during cell division (mitosis) by binding to tubulin, the protein subunit of microtubules.[1][2] This prevents the segregation of sister chromatids, leading to a doubling of the chromosome number within the cell, a condition known as polyploidy.[1][3][4]

Q2: Why is the efficiency of my this compound treatment low?

A2: The success of this compound-induced polyploidy is influenced by several factors. Low efficiency can often be attributed to suboptimal this compound concentration, inappropriate exposure duration, the type of plant tissue used (explant), and the inherent sensitivity of the plant species.[5][6] High concentrations or prolonged exposure can be toxic, leading to high mortality rates, while insufficient treatment may not effectively induce polyploidy.[3][7][8]

Q3: What are the typical signs of this compound toxicity in plants?

A3: this compound toxicity can manifest as reduced germination rates, stunted growth, root growth inhibition, thicker stems, and in severe cases, tissue death.[9] High concentrations of this compound are known to have a negative toxic effect on explants, decreasing both survival and regeneration rates.[8] In some instances, it can cause abnormalities in developing seedlings.[3]

Q4: How can I confirm that polyploidy has been successfully induced?

A4: Polyploidy can be confirmed through both direct and indirect methods. The most definitive direct method is chromosome counting from root tip squashes.[10] Flow cytometry is another widely used and efficient direct method to determine ploidy level by measuring the DNA content of nuclei.[5][10][11][12] Indirect methods involve observing morphological and anatomical changes, such as increased stomata size, lower stomatal density, larger pollen grains, and thicker leaves.[4][5]

Q5: What is a mixoploid, and how does it occur?

A5: A mixoploid is a plant that contains cells with different ploidy levels (e.g., a mix of diploid and tetraploid cells).[3] This occurs when this compound treatment is not uniformly effective, causing chromosome doubling in some cells but not others.[11] The presence of mixoploidy can be a reason for inconsistent results and highlights the importance of optimizing treatment protocols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound-induced polyploidy experiments.

Problem 1: Low Survival Rate of Treated Explants

High mortality is a common issue and is often linked to this compound toxicity.

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
This compound concentration is too high. Decrease the this compound concentration. Start with a lower concentration and perform a dose-response experiment to find the optimal balance between survival and polyploidy induction.[3][8]Higher concentrations increase toxicity and can lead to cell death.[7][8]
Exposure duration is too long. Reduce the duration of the this compound treatment. Similar to concentration, an optimal exposure time needs to be determined experimentally.[5][7]Prolonged exposure to this compound can have detrimental effects on plant development and survival.[5][7]
Plant tissue is highly sensitive. Use younger, more robust explants (e.g., seeds, protocorms, or actively growing shoot tips).[4] The type of explant can significantly influence its tolerance to this compound.[7]The developmental stage and physiological condition of the explant affect its susceptibility to chemical treatments.
Inadequate post-treatment care. Ensure thorough rinsing of the explants with sterile distilled water after treatment to remove residual this compound. Transfer to a fresh, hormone-free medium to facilitate recovery.Residual this compound can continue to exert toxic effects. A recovery period is crucial for the survival of the treated tissues.
Problem 2: Low Polyploidy Induction Rate

Even with good survival, the frequency of polyploid induction can be low.

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
This compound concentration is too low. Increase the this compound concentration incrementally. A concentration that is too low may not be sufficient to disrupt spindle formation effectively.[4]An adequate concentration is necessary to induce mitotic arrest and subsequent chromosome doubling.
Exposure duration is too short. Extend the exposure time. The treatment duration must be sufficient for the cells to undergo mitosis in the presence of this compound.[13]The probability of inducing polyploidy increases if the cells are exposed to this compound during their mitotic phase.
Treatment applied at the wrong developmental stage. Apply this compound to actively dividing meristematic tissues, such as shoot apices, axillary buds, or germinating seeds.[4][14]This compound is only effective on cells undergoing mitosis. Targeting meristematic regions increases the chances of successful induction.
Ineffective penetration of this compound. Add a wetting agent (e.g., Tween 20) to the this compound solution to improve surface contact and penetration. For in vitro cultures, incorporating this compound into a semi-solid medium can also be effective.[7]Ensuring that this compound reaches the target meristematic cells is critical for its action.
Plant species is resistant. Different species and even genotypes within a species can have varying responses to this compound.[13] It may be necessary to test a wider range of concentrations and durations.Genetic factors can influence the uptake, metabolism, and cellular response to this compound.

Data on this compound Treatment Efficiency

The following tables summarize quantitative data from various studies, illustrating the impact of this compound concentration and exposure duration on survival and polyploidy induction rates in different plant species.

Table 1: Effect of this compound on Dendrobium wardianum Protocorms (Soaking Method) [7]

This compound Concentration (µM)Exposure Duration (hours)Survival Rate (%)Polyploidy Induction Rate (%)
25687.50-
25012-26.00
2502453.33-

Table 2: Effect of this compound on Dendrobium wardianum Protocorms (Solid Medium Method) [7]

This compound Concentration (µM)Exposure Duration (days)Survival Rate (%)Polyploidy Induction Rate (%)
7530Lower than soaking34.00

Table 3: Effect of this compound on Lilium regale Bulb Scales [8]

This compound Concentration (%)Exposure Duration (hours)Survival Rate (%)Polyploidy Induction Rate (%)
0.01672.00-
0.0124-27.30

Table 4: Effect of this compound on Rosa roxburghii Germinated Seeds [10]

This compound Concentration (%)Exposure Duration (hours)Survival Rate (%)Mutation Rate (%)
0.11234.4 - 51.31.3 - 2.0
0.5611.0 - 19.10.0

Experimental Protocols

Protocol 1: In Vitro Polyploidy Induction in Protocorms (e.g., Orchids)

This protocol is adapted from studies on Dendrobium species.[7][15]

Materials:

  • Sterile protocorms

  • Liquid or semi-solid culture medium (e.g., MS medium)

  • This compound stock solution (filter-sterilized)

  • Sterile petri dishes or culture flasks

  • Sterile distilled water

  • Laminar flow hood

  • Incubator or growth chamber

Procedure:

  • Preparation of this compound Medium:

    • Prepare the desired culture medium.

    • Autoclave the medium and allow it to cool to approximately 40-50°C.

    • Under a laminar flow hood, add the filter-sterilized this compound stock solution to the medium to achieve the desired final concentration (e.g., 75 µM to 250 µM).

    • For liquid treatment, dispense the medium into sterile flasks. For solid treatment, pour the medium into sterile petri dishes and allow it to solidify.

  • Treatment:

    • Liquid Method (Soaking): Place the protocorms in the liquid medium containing this compound. Incubate for a specific duration (e.g., 6 to 24 hours) with gentle agitation.

    • Solid Method: Culture the protocorms on the surface of the semi-solid medium containing this compound for a longer duration (e.g., 30 days).

  • Post-Treatment Washing and Recovery:

    • After the treatment period, carefully remove the protocorms.

    • Rinse the protocorms 3-4 times with sterile distilled water to remove any residual this compound.

    • Transfer the washed protocorms to a fresh, this compound-free culture medium.

  • Regeneration and Acclimatization:

    • Culture the protocorms under standard growth conditions until they develop into plantlets.

    • Once the plantlets are well-developed, acclimatize them to ex vitro conditions.

  • Ploidy Analysis:

    • After the plants are established, perform ploidy analysis using flow cytometry or chromosome counting to identify polyploid individuals.

Protocol 2: Polyploidy Induction in Seeds

This protocol is a general guideline for treating seeds with this compound.[10][16][17]

Materials:

  • Seeds of the target plant species

  • This compound solution (e.g., 0.05% to 0.5% w/v)

  • Sterile distilled water

  • Beakers or flasks

  • Filter paper

  • Petri dishes

  • Germination medium or soil

Procedure:

  • Seed Preparation:

    • Surface sterilize the seeds if they are to be germinated in sterile conditions.

    • Seeds can be pre-soaked in distilled water for a few hours to initiate germination, which may improve the effectiveness of the treatment.

  • This compound Treatment:

    • Immerse the seeds in the prepared this compound solution for a predetermined duration (e.g., 12 to 96 hours). The container should be kept in the dark as this compound is light-sensitive.[17]

  • Washing:

    • After treatment, thoroughly rinse the seeds with distilled water to remove all traces of this compound.

  • Germination:

    • Sow the treated seeds on moist filter paper in petri dishes, or directly in germination medium or soil.

    • Maintain appropriate conditions for germination (temperature, light).

  • Screening and Ploidy Analysis:

    • Monitor the germination and survival rates.

    • Observe the seedlings for any morphological changes indicative of polyploidy (e.g., thicker cotyledons, slower growth).

    • Once the seedlings are large enough, collect tissue samples (e.g., young leaves or root tips) for ploidy analysis.

Visualizations

Troubleshooting_Low_Efficiency start Low Efficiency of This compound-Induced Polyploidy issue1 Low Survival Rate start->issue1 issue2 Low Polyploidy Induction Rate start->issue2 cause1a High this compound Concentration issue1->cause1a cause1b Long Exposure Duration issue1->cause1b cause1c Sensitive Explant issue1->cause1c cause2a Low this compound Concentration issue2->cause2a cause2b Short Exposure Duration issue2->cause2b cause2c Non-Optimal Plant Tissue issue2->cause2c solution1a Decrease Concentration cause1a->solution1a solution1b Reduce Duration cause1b->solution1b solution1c Use Younger/Robust Explants cause1c->solution1c solution2a Increase Concentration cause2a->solution2a solution2b Extend Duration cause2b->solution2b solution2c Use Meristematic Tissue cause2c->solution2c

Caption: Troubleshooting logic for low efficiency in this compound-induced polyploidy.

Colchicine_Workflow prep 1. Explant Preparation (Seeds, Protocorms, etc.) treat 2. This compound Treatment (Vary Concentration & Duration) prep->treat wash 3. Post-Treatment Washing (Remove Residual this compound) treat->wash recover 4. Recovery & Regeneration (this compound-Free Medium) wash->recover screen 5. Morphological Screening (Observe for Polyploid Traits) recover->screen confirm 6. Ploidy Confirmation (Flow Cytometry / Chromosome Counting) screen->confirm

Caption: General experimental workflow for this compound-induced polyploidy.

References

Technical Support Center: Optimizing Colchicine Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize colchicine concentration and minimize cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity?

A1: this compound's cytotoxic effects stem from its ability to disrupt microtubule polymerization. It binds to β-tubulin, a subunit of microtubules, preventing their formation. This disruption of the microtubule network interferes with critical cellular processes like mitosis, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1]

Q2: How does this compound induce apoptosis?

A2: By causing prolonged mitotic arrest, this compound triggers the intrinsic apoptotic pathway. This involves the modulation of key proteins such as an increase in the expression of Bax (a pro-apoptotic protein) and a decrease in Bcl-2 (an anti-apoptotic protein). This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the activation of caspases (like caspase-3 and -7) and PARP, ultimately resulting in apoptosis.[2][3]

Q3: What is a typical effective concentration range for this compound in cell culture?

A3: The effective concentration of this compound varies significantly depending on the cell line and the experimental endpoint. For mitotic arrest, concentrations in the range of 0.1 to 1 µg/mL are often used.[4] For cytotoxicity measured as IC50 (the concentration that inhibits 50% of cell growth), values can range from the nanomolar (nM) to the micromolar (µM) range.[1][5] It is crucial to perform a dose-response experiment for each specific cell line.

Q4: How should I prepare and store this compound solutions for cell culture?

A4: this compound is soluble in water, ethanol (B145695), and DMSO.[4] For cell culture experiments, preparing a concentrated stock solution in DMSO is common. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).[6] this compound solutions should be protected from light and can be stored at 2-8°C for several months.[4] For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed Even at Low this compound Concentrations

  • Possible Cause: The cell line is highly sensitive to this compound.

    • Recommendation: Perform a thorough dose-response study starting from very low concentrations (e.g., in the low nM range) to determine the optimal working concentration for your specific cell line.

  • Possible Cause: Incorrect calculation of this compound concentration.

    • Recommendation: Double-check all calculations for dilutions from the stock solution. Ensure the molecular weight of this compound (399.4 g/mol ) is correctly used.

  • Possible Cause: Extended incubation time.

    • Recommendation: The cytotoxic effects of this compound are time-dependent.[7] Consider reducing the incubation period. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal duration.

Issue 2: No or Low Cytotoxicity/Mitotic Arrest Observed

  • Possible Cause: The this compound concentration is too low for the specific cell line.

    • Recommendation: Increase the concentration of this compound. Consult literature for typical IC50 values for your cell line or a similar one to guide your concentration range.

  • Possible Cause: The cell line is resistant to this compound.

    • Recommendation: Some cell lines exhibit resistance, which can be due to factors like the overexpression of drug efflux pumps (e.g., P-glycoprotein).[8] Consider using a different cell line or investigating mechanisms of resistance.

  • Possible Cause: Insufficient incubation time.

    • Recommendation: Ensure the incubation period is long enough for this compound to exert its effects. For cytotoxicity assays, incubation times of 48 to 72 hours are common.[9][10]

Issue 3: Inconsistent Results Between Experiments

  • Possible Cause: Inconsistent cell culture conditions.

    • Recommendation: Maintain consistency in cell passage number, seeding density, and growth phase. Ensure incubators have stable temperature and CO2 levels.[11]

  • Possible Cause: Edge effects in multi-well plates.

    • Recommendation: To minimize evaporation and temperature variations in the outer wells, avoid using them for critical experimental samples. Instead, fill them with sterile media or PBS.[6]

  • Possible Cause: Degradation of this compound.

    • Recommendation: Prepare fresh working solutions from a frozen stock for each experiment to ensure the compound's stability.[6]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
AGSGastric Adenocarcinoma>10 ng/mL[10]
NCI-N87Gastric Carcinoma<10 ng/mL[10]
HepG-2Hepatocellular Carcinoma7.40 µM[1]
HCT-116Colon Carcinoma9.32 µM[1]
MCF-7Breast Adenocarcinoma10.41 µM[1]
SKOV-3Ovarian Cancer37 nM[12]
PC3Prostate Cancer22.99 ng/mL[2]
A549Lung CarcinomaNot specified[5]
PANC-1Pancreatic Carcinoma80 nM (approx.)[5]
SiHaCervical Cancer80 nM (approx.)[5]
MDA-MB-231Breast Carcinoma40 nM (approx.)[5]
FaDuHypopharyngeal CancerDose-dependent inhibition[13]
SNU1041Hypopharyngeal CancerDose-dependent inhibition[13]

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h treatment) [14]

This compound Concentration (µg/mL)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)652015
0.1621820
10151075
10010585

Experimental Protocols

1. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).[9]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: Add MTT solution (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[12]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[9]

2. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat them with different concentrations of this compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.[9]

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.[9]

3. Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

Visualizations

Colchicine_Mechanism_of_Action This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Microtubule_Disruption Microtubule Disruption Microtubule_Disruption->Mitotic_Spindle Prevents Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Apoptosis_Signaling_Pathway This compound This compound-induced Mitotic Arrest Bax Bax expression ↑ This compound->Bax Bcl2 Bcl-2 expression ↓ This compound->Bcl2 Mitochondria Mitochondrial Membrane Permeability ↑ Bax->Mitochondria Bcl2->Mitochondria Inhibits Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Cytotoxicity_Workflow Start Start Cell_Seeding Cell Line Seeding (e.g., 96-well plate) Start->Cell_Seeding Treatment Treatment with this compound (Dose-response) & Vehicle Control Cell_Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Cell Viability Assay (e.g., MTT, Crystal Violet) Incubation->Assay Data_Analysis Data Analysis (Calculate % Viability, IC50) Assay->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Overcoming Resistance to Colchicine-Induced Mitotic Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with colchicine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound-induced mitotic arrest, with a focus on overcoming resistance.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Cells are not arresting in mitosis after this compound treatment.

  • Question: I've treated my cancer cell line with this compound, but I'm not observing the expected increase in the mitotic population. What could be the reason?

  • Answer: Several factors can contribute to a lack of mitotic arrest. Here's a step-by-step troubleshooting guide:

    • Verify this compound Concentration and Purity: Ensure the this compound solution is at the correct concentration and has not degraded. Prepare fresh solutions and verify the purity of the compound.

    • Optimize Treatment Duration: The time required to observe mitotic arrest can vary between cell lines. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration for your specific cell line.

    • Assess Cell Health: Ensure your cells are healthy and actively proliferating before treatment. High cell density or poor culture conditions can affect the cell cycle and response to this compound.

    • Consider Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to this compound. You may need to perform a dose-response experiment to determine the optimal concentration for your cell line.

    • Check for Resistance Mechanisms: Your cells may have intrinsic or acquired resistance to this compound. The most common mechanisms are increased drug efflux via ABC transporters (like P-glycoprotein) or mutations in tubulin.[1][2]

Issue 2: High levels of cell death are observed instead of mitotic arrest.

  • Question: After treating my cells with this compound, I'm seeing widespread apoptosis or necrosis rather than a clean mitotic arrest. How can I fix this?

  • Answer: this compound can be toxic at high concentrations or with prolonged exposure.[3][4] To achieve mitotic arrest with minimal cytotoxicity, consider the following:

    • Titrate this compound Concentration: Perform a dose-response curve to find the lowest effective concentration that induces mitotic arrest without causing excessive cell death. IC50 values can vary significantly between cell lines.[5][6][7][8][9][10]

    • Reduce Treatment Time: A shorter incubation period may be sufficient to arrest cells in mitosis before the onset of significant apoptosis.

    • Synchronize Cells Before Treatment: Synchronizing the cell population at the G1/S or G2 phase before adding this compound can lead to a more uniform and efficient mitotic arrest, potentially requiring lower concentrations or shorter exposure times.[11][12][13][14][15]

Issue 3: Inconsistent results between experiments.

  • Question: I'm getting variable results in my this compound experiments. Why is this happening and how can I improve reproducibility?

  • Answer: Inconsistent results often stem from subtle variations in experimental conditions. To improve reproducibility:

    • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.

    • Precise Timing and Dosing: Ensure accurate and consistent timing of this compound addition and removal, as well as precise dosing.

    • Automate Cell Counting: Use an automated cell counter to minimize variability in cell seeding.

    • Control for Stress Responses: Handling and injection procedures can induce a transient block in cell entry into mitosis.[16] Standardize these procedures to minimize stress-induced variability.

Frequently Asked Questions (FAQs)

This section addresses common questions about the mechanisms of this compound resistance and strategies to overcome it.

1. What are the primary mechanisms of cellular resistance to this compound?

The two main mechanisms of this compound resistance are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene, is a major cause of resistance.[1][17][18][19][20] These transporters act as pumps that actively remove this compound from the cell, preventing it from reaching its intracellular target (tubulin).[21][22][23]

  • Alterations in the Drug Target: Mutations in the genes encoding β-tubulin can alter the structure of the this compound-binding site, reducing the drug's affinity and preventing it from inhibiting microtubule polymerization.[2][24][25][26]

2. How can I determine if my cells are resistant to this compound due to P-glycoprotein overexpression?

You can assess P-gp-mediated resistance through several methods:

  • Western Blotting or Flow Cytometry: Use an antibody specific to P-glycoprotein to measure its expression level in your resistant cells compared to a sensitive parental cell line.

  • Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. Cells overexpressing P-gp will show lower intracellular fluorescence. This efflux can be inhibited by known P-gp inhibitors like verapamil.

  • Reversal of Resistance with P-gp Inhibitors: Treat your resistant cells with this compound in combination with a P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A). A significant increase in this compound sensitivity in the presence of the inhibitor suggests P-gp-mediated resistance.

3. What are some strategies to overcome this compound resistance?

Several strategies can be employed to overcome resistance to this compound:

  • Combination Therapy: Using this compound in combination with other drugs can enhance its efficacy and overcome resistance.

    • P-gp Inhibitors: As mentioned above, inhibitors of ABC transporters can block the efflux of this compound, increasing its intracellular concentration.

    • Other Chemotherapeutic Agents: Combining this compound with drugs that have different mechanisms of action, such as platinum-based compounds (e.g., cisplatin) or TRAIL, can result in synergistic effects.[27][28] The sequence of drug administration can be critical for achieving synergy.[27]

    • Autophagy Inhibitors: this compound can induce autophagy in some cancer cells, and combining it with an autophagy inhibitor may enhance its therapeutic effect.[29]

  • Development of Novel this compound Analogs: Researchers are developing new this compound derivatives that are less susceptible to efflux by P-gp or have a higher affinity for tubulin.[30][31]

  • Targeted Delivery Systems: Encapsulating this compound in nanoparticles or other delivery systems can help bypass P-gp-mediated efflux and increase drug accumulation in tumor cells.[32]

4. Can cell synchronization improve the effectiveness of this compound treatment?

Yes, synchronizing cells at a specific phase of the cell cycle before this compound treatment can enhance the efficiency of mitotic arrest.[11][12] By enriching the population of cells in G2, you can increase the number of cells that will enter mitosis during the this compound treatment period, leading to a more robust and uniform arrest. Common methods for cell synchronization include:

  • Thymidine (B127349) Block: A double thymidine block arrests cells at the G1/S boundary.[15]

  • Nocodazole Block: Nocodazole, another microtubule-depolymerizing agent, can be used to arrest cells in mitosis. These cells can then be released and collected as they progress synchronously through G1.[12][13]

  • Hydroxyurea Block: Hydroxyurea arrests cells in the early S phase.[12]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
AGSGastric Cancer> 10 ng/ml (~12.5 nM)[33]
NCI-N87Gastric Cancer< 10 ng/ml (~12.5 nM)[33]
Saos-2Osteosarcoma~20-30[29]
U2OSOsteosarcoma~30[29]
SKOV-3Ovarian Cancer37[5]
LoVoColon Adenocarcinoma (sensitive)-[6]
LoVo/DXColon Adenocarcinoma (resistant)1690[6]
8505CThyroid Cancer20[34]
KTC-1Thyroid Cancer440[34]
BT-12Atypical Teratoid/Rhabdoid Tumor16[9]
BT-16Atypical Teratoid/Rhabdoid Tumor56[9]
MDA-MB-231Triple-Negative Breast Cancer~2.5[10]
MDA-MB-468Triple-Negative Breast Cancer~2.5[10]

Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method).

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the percentage of cells in different phases of the cell cycle and to confirm mitotic arrest.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined previously.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Cell Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 30 minutes.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases. A significant increase in the G2/M population indicates mitotic arrest.

Visualizations

Colchicine_Resistance_Mechanisms Mechanisms of this compound Resistance cluster_0 Increased Drug Efflux cluster_1 Target Alteration MDR1 (ABCB1) Gene MDR1 (ABCB1) Gene P-glycoprotein (P-gp) P-glycoprotein (P-gp) MDR1 (ABCB1) Gene->P-glycoprotein (P-gp) encodes This compound Efflux This compound Efflux P-glycoprotein (P-gp)->this compound Efflux mediates Reduced Intracellular Concentration Reduced Intracellular Concentration This compound Efflux->Reduced Intracellular Concentration Tubulin Genes Tubulin Genes Altered Tubulin Protein Altered Tubulin Protein Tubulin Genes->Altered Tubulin Protein mutation in Reduced this compound Binding Reduced this compound Binding Altered Tubulin Protein->Reduced this compound Binding results in Failed Mitotic Arrest Failed Mitotic Arrest Reduced this compound Binding->Failed Mitotic Arrest This compound This compound This compound->this compound Efflux This compound->Reduced this compound Binding Reduced Intracellular Concentration->Failed Mitotic Arrest Overcoming_Colchicine_Resistance Strategies to Overcome this compound Resistance cluster_0 Combination Therapy cluster_1 Drug Development This compound Resistant Cell This compound Resistant Cell P-gp Inhibitors P-gp Inhibitors This compound Resistant Cell->P-gp Inhibitors treat with Other Chemotherapeutics Other Chemotherapeutics This compound Resistant Cell->Other Chemotherapeutics co-treat with Autophagy Inhibitors Autophagy Inhibitors This compound Resistant Cell->Autophagy Inhibitors co-treat with Novel this compound Analogs Novel this compound Analogs This compound Resistant Cell->Novel this compound Analogs treat with Targeted Delivery Systems Targeted Delivery Systems This compound Resistant Cell->Targeted Delivery Systems deliver via Restored this compound Sensitivity Restored this compound Sensitivity P-gp Inhibitors->Restored this compound Sensitivity Other Chemotherapeutics->Restored this compound Sensitivity Autophagy Inhibitors->Restored this compound Sensitivity Novel this compound Analogs->Restored this compound Sensitivity Targeted Delivery Systems->Restored this compound Sensitivity Experimental_Workflow_this compound Experimental Workflow for Assessing this compound Efficacy Start Start Cell Culture Cell Culture Start->Cell Culture Dose-Response (MTT) Dose-Response (MTT) Cell Culture->Dose-Response (MTT) Determine IC50 Determine IC50 Dose-Response (MTT)->Determine IC50 Time-Course Time-Course Determine IC50->Time-Course Optimal Concentration & Time Optimal Concentration & Time Time-Course->Optimal Concentration & Time Cell Cycle Analysis (FACS) Cell Cycle Analysis (FACS) Optimal Concentration & Time->Cell Cycle Analysis (FACS) Assess Mitotic Arrest Assess Mitotic Arrest Cell Cycle Analysis (FACS)->Assess Mitotic Arrest Resistant? Resistant? Assess Mitotic Arrest->Resistant? End End Resistant?->End No Troubleshoot Resistance Troubleshoot Resistance Resistant?->Troubleshoot Resistance Yes

References

Technical Support Center: Refining Colchicine Treatment Protocols in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for colchicine-induced polyploidy in plant tissue culture.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during this compound treatment experiments.

Q1: My explants are turning brown and dying after this compound treatment. What can I do?

A1: Browning of explants is a common issue caused by the oxidation of phenolic compounds released from wounded tissues, a process often exacerbated by the stress of this compound treatment.[1] Here are several strategies to mitigate this problem:

  • Pre-treatment of Explants: Soaking explants in an antioxidant solution (e.g., ascorbic acid, citric acid) or sterile water before this compound treatment can help leach out phenolic compounds.[1]

  • Addition of Adsorbents: Incorporate activated charcoal or polyvinylpyrrolidone (B124986) (PVP) into the culture medium to adsorb inhibitory phenolic compounds.[1]

  • Dark Incubation: Initial culture in the dark for a period of 72-96 hours can reduce the synthesis of polyphenolic compounds, which is often stimulated by light.[1]

  • Reduced Salt Concentration: Using a culture medium with a lower concentration of basal salts can sometimes reduce browning.[2]

  • Frequent Subculturing: Transferring the explants to fresh medium shortly after treatment can move them away from the accumulated phenolic compounds.

Q2: The survival rate of my explants is very low after this compound treatment. How can I improve it?

A2: High mortality is a frequent challenge with this compound treatment due to its toxicity.[3][4][5] The key is to find a balance between effective chromosome doubling and maintaining plant viability.[5][6]

  • Optimize Concentration and Duration: The concentration of this compound and the duration of the treatment are the most critical factors.[5][7] It is essential to conduct a dose-response experiment to determine the optimal combination for your specific plant species and explant type.[8] Generally, higher concentrations and longer exposure times lead to lower survival rates.[3][9][10][11]

  • Explant Choice: The type and developmental stage of the explant can significantly influence its tolerance to this compound. Younger, actively dividing tissues like meristems or protocorms are often more responsive but can also be more sensitive.

  • Recovery Period: Ensure a proper recovery phase on a this compound-free medium after treatment to allow the explants to overcome the toxic effects.

Q3: I am observing a high frequency of chimeras or mixoploids. How can I obtain stable polyploids?

A3: Mixoploidy, the presence of cells with different ploidy levels within the same plant, is a common outcome of this compound treatment.[3][12] This occurs because not all cells in the treated tissue are affected equally.[6]

  • Subculturing and Selection: Repeated subculturing of regenerated shoots can help in the segregation of tissues and the isolation of stable polyploid lines.

  • Explant Source for Regeneration: Taking new explants from different parts of the primary regenerant and inducing a second round of regeneration can sometimes lead to the development of uniformly polyploid plants.

  • Confirmation Methods: Use reliable methods like flow cytometry or chromosome counting to accurately determine the ploidy level of the regenerated plants and to identify stable polyploids for further propagation.[3][12][13]

Q4: How do I know if the this compound treatment was successful and I have induced polyploidy?

A4: Confirming polyploidy is a crucial step. Several direct and indirect methods can be used:

  • Flow Cytometry: This is a rapid and accurate method to determine the relative DNA content of the nucleus and thus the ploidy level.[3][12][13]

  • Chromosome Counting: Direct observation and counting of chromosomes in root tip cells or other mitotic tissues provides definitive proof of polyploidy.[3][14]

  • Morphological and Anatomical Changes: Polyploid plants often exhibit distinct characteristics compared to their diploid counterparts, such as larger and thicker leaves, larger stomata, and a lower stomatal density.[3][12][15] While these are good indicators, they should be confirmed with more direct methods.[6] Pollen diameter and the number of chloroplasts in guard cells can also be indicative of ploidy level.[6]

Q5: What is the best way to prepare and handle this compound solutions?

A5: this compound is a highly toxic substance and must be handled with extreme care.[8][16]

  • Safety Precautions: Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Handle powdered this compound in a fume hood to avoid inhalation.

  • Solution Preparation: this compound is soluble in water.[17] To prepare a working solution, accurately weigh the desired amount of this compound powder and dissolve it in sterile distilled water.[8] For example, to make a 0.1% solution, dissolve 100 mg of this compound in 100 ml of water.

  • Sterilization: Filter-sterilize the this compound solution using a 0.22 µm syringe filter before adding it to sterile culture medium or using it for soaking explants. Do not autoclave this compound solutions as heat can degrade the compound.

  • Storage: Store the stock solution in a well-sealed, labeled, and light-protected (amber) bottle at 4°C.

Data on this compound Treatment Protocols for Various Plant Species

The following tables summarize quantitative data from various studies on this compound treatment for polyploidy induction.

Plant SpeciesExplant TypeThis compound ConcentrationTreatment DurationSurvival Rate (%)Tetraploid Induction (%)Reference
Dendrobium chrysotoxumProtocorm-like bodies0.04%1 day~8447[9]
Colocasia esculentaShoots0.05%16 hoursNot specified54.10[13]
Lilium regaleBulb scales0.01%24 hoursNot specified27.3[14]
Dendrobium wardianumProtocorms250 µM12 hoursNot specified26[10][11]
Gerbera jamesoniiShoot tips0.1%4 hoursHigh50[18]
Musa 'Kluai Khai'Shoots0.15%3 days100100[4]
Populus hopeiensisLeaf explants100 µM4 days30 - 86.678.61 (octoploid)[3]
Neolamarckia cadambaNodal segments0.3%48 hoursNot specified20 (octoploid)[12]

Experimental Protocols

Protocol 1: this compound Treatment by Soaking of Explants

This protocol is adapted for explants such as seeds, shoots, or bulb scales.[14]

  • Explant Preparation: Excise and sterilize the desired explants using standard surface sterilization procedures.

  • Preparation of this compound Solution: Prepare a sterile this compound solution at the desired concentration (e.g., 0.01% - 0.5%) in liquid culture medium or sterile distilled water.[8][14] Filter-sterilize the solution.

  • Treatment: Immerse the explants in the this compound solution for a predetermined duration (e.g., 6 to 48 hours).[3][14] The treatment is typically carried out on a shaker to ensure uniform exposure.

  • Washing: After the treatment period, decant the this compound solution and wash the explants several times with sterile distilled water or liquid medium to remove any residual this compound.

  • Culture: Culture the treated explants on a fresh, this compound-free regeneration medium.

  • Incubation: Incubate the cultures under appropriate light and temperature conditions for regeneration.

  • Subculture and Selection: Subculture the regenerating shoots and screen for polyploidy using the methods described in the FAQs.

Protocol 2: this compound Treatment via Incorporation into the Culture Medium

This protocol is suitable for explants that will be cultured for an extended period on a medium containing this compound.[15]

  • Explant Preparation: Prepare and sterilize explants as described in Protocol 1.

  • Medium Preparation: Prepare the appropriate solid or semi-solid culture medium. After autoclaving and cooling the medium to about 45-50°C, add filter-sterilized this compound solution to achieve the final desired concentration (e.g., 0.03% - 0.04%).[15]

  • Culture: Inoculate the explants onto the this compound-containing medium.

  • Treatment Duration: Culture the explants on the this compound medium for a specific period (e.g., 2 to 8 weeks).[15]

  • Transfer to Recovery Medium: After the treatment period, transfer the explants to a fresh, this compound-free medium for further growth and regeneration.

  • Screening: Screen the resulting plants for polyploidy.

Visualizations

Colchicine_Treatment_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: this compound Treatment cluster_culture Phase 3: Regeneration & Selection cluster_analysis Phase 4: Polyploidy Confirmation explant Explant Selection (e.g., seeds, meristems) sterilize Surface Sterilization explant->sterilize treatment Explant Treatment (Soaking or in Medium) sterilize->treatment prep_col Prepare Sterile This compound Solution prep_col->treatment wash Washing (for soaking method) treatment->wash culture Culture on Regeneration Medium treatment->culture for medium incorporation wash->culture subculture Subculture & Proliferation culture->subculture morpho Morphological Analysis subculture->morpho flow Flow Cytometry morpho->flow chromo Chromosome Counting flow->chromo stable Stable Polyploid Plant chromo->stable

Caption: Experimental workflow for inducing polyploidy using this compound.

Troubleshooting_Tree start Problem Encountered During This compound Treatment browning Explant Browning / Necrosis? start->browning low_survival Low Explant Survival Rate? browning->low_survival No sol_browning1 Use Antioxidants (Ascorbic Acid, PVP) browning->sol_browning1 Yes no_polyploidy No Polyploidy Detected? low_survival->no_polyploidy No sol_survival1 Decrease this compound Concentration low_survival->sol_survival1 Yes sol_polyploidy1 Increase this compound Concentration/Duration (balance with survival) no_polyploidy->sol_polyploidy1 Yes sol_browning2 Initial Dark Incubation sol_browning1->sol_browning2 sol_browning3 Reduce Basal Salt Concentration sol_browning2->sol_browning3 sol_survival2 Shorten Treatment Duration sol_survival1->sol_survival2 sol_survival3 Optimize Explant Type and Stage sol_survival2->sol_survival3 sol_polyploidy2 Ensure Actively Dividing Cells in Explant sol_polyploidy1->sol_polyploidy2 sol_polyploidy3 Verify Ploidy with Flow Cytometry sol_polyploidy2->sol_polyploidy3

Caption: Troubleshooting decision tree for common this compound treatment issues.

References

Technical Support Center: Stabilizing Colchicine Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for colchicine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound solutions to degrade?

The main factors contributing to the degradation of this compound in solution are:

  • Light Exposure: this compound is highly sensitive to both UV and visible light.[1][2] Exposure can lead to photodegradation, forming inactive isomers such as α, β, and γ-lumicolchicines.[1][2][3] This is a significant cause of reduced biological activity.

  • pH: this compound is most stable in aqueous solutions with a pH between 2 and 10.[4] Alkaline conditions (high pH) can cause significant degradation through hydrolysis.[1][5][6] While stable in acidic to neutral pH, extreme acidic conditions can also promote hydrolysis.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1] While relatively stable at room temperature for short periods when protected from light, long-term storage requires colder temperatures.

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the formation of various degradation byproducts.[1][7][8]

Q2: My this compound solution has turned yellow/darkened. What does this mean and what should I do?

A change in color, typically to a yellow or greenish-yellow hue, is a visual indicator of this compound degradation.[1][8] This is often a result of exposure to light.[1] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one from solid this compound to ensure the reliability of your experimental results.

Q3: What is the best way to prepare and store a this compound stock solution?

To maximize the stability of your stock solution, follow these guidelines:

  • Solvent Selection: Use high-purity, sterile solvents. Common choices include absolute ethanol, DMSO, or sterile distilled water.[6][9][10]

  • Light Protection: ALWAYS prepare and store this compound solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.[1][6][8][11]

  • Temperature Control:

    • For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended.[1][6][9]

    • For long-term storage (months), store solutions at -20°C.[6][12][13]

  • Aliquotting: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before freezing.[13]

  • Inert Atmosphere: For applications requiring the highest stability, consider degassing the solvent and storing the solution under an inert atmosphere like nitrogen or argon to minimize oxidation.[1]

Q4: How long can I store my aqueous this compound solution?

The stability of aqueous this compound solutions can vary. Some suppliers do not recommend storing aqueous solutions for more than one day.[13] However, if protected from light and stored at 2-8°C, aqueous solutions may be stable for at least six months.[9] For storage longer than a few days, preparing small aliquots and freezing at -20°C is the most reliable method.[13] It is always best to prepare solutions fresh whenever possible.[13]

Q5: Can I sterilize my this compound solution by autoclaving?

Yes, this compound solutions can be sterilized by autoclaving.[1][9] However, you must ensure the solution is adequately protected from light both during and after the autoclaving process.

Q6: I am seeing unexpected peaks in my HPLC analysis. What could be the cause?

The appearance of extra peaks in an HPLC chromatogram is a strong indication that the this compound has degraded. These peaks likely represent degradation products such as lumithis compound (B1675434) isomers or hydrolysis products.[1][3][5] To resolve this, you should prepare a fresh solution and re-evaluate your preparation, storage, and handling procedures to minimize exposure to light and extreme pH.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Loss of biological activity or inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Prepare a fresh solution from solid this compound.[1][13] 2. Verify the concentration and purity of the new solution using HPLC-UV.[1] 3. Review your procedures against the storage and handling recommendations (light protection, temperature, pH).[1][11]
Visible particles or precipitate in the solution 1. Poor solubility in the chosen solvent. 2. Degradation products precipitating out of solution.1. Ensure the concentration is not above the solubility limit for the solvent (see Table 1). Gentle warming may be needed for ethanol.[6][9] 2. If solubility is not the issue, the precipitate is likely due to degradation. Discard the solution and prepare a fresh one.
Chromatographic analysis (HPLC) shows multiple peaks Formation of degradation products (e.g., lumithis compound, colchiceine).1. Confirm the identity of degradation products by comparing retention times to known standards or using mass spectrometry.[5] 2. Implement strict light protection and pH control during all experimental steps.[11] 3. Minimize the time the solution spends in the autosampler exposed to ambient conditions.[11]

Data and Protocols

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
Water~45 mg/mL[6][9]
Absolute Ethanol~50 mg/mL (with heat)[6][9]
ChloroformSoluble[8][9]
DMSOHigh solubility (e.g., 80 mg/mL)[6][14]
EtherSlightly soluble (~4.5 mg/mL)[9]

Table 2: Recommended Storage Conditions and Stability

Storage ConditionSolventDurationExpected StabilityReference(s)
Room Temperature (15-25°C), protected from lightAqueous< 1 dayUse fresh; not recommended for storage[13]
Refrigerated (2-8°C), protected from lightAqueousUp to 6 monthsStable[1][9]
Frozen (-20°C), protected from lightAqueous, Ethanol, DMSOMonthsStable; recommended for long-term storage[6][12][13]
Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous this compound Stock Solution

Materials:

  • This compound powder (Caution: Highly Toxic)

  • Sterile, distilled water

  • Analytical balance

  • Amber glass vial with a screw cap

  • Vortex mixer or sonicator

  • Sterile 0.22 µm syringe filter (optional)

Procedure:

  • Safety First: Handle solid this compound powder in a fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][15]

  • Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a 10 mL amber glass vial.

  • Dissolution: Add approximately 8 mL of sterile, distilled water to the vial.

  • Mixing: Cap the vial securely and vortex or sonicate at room temperature until the this compound is completely dissolved. The solution should be clear.[6]

  • Final Volume: Add sterile, distilled water to bring the final volume to 10 mL. Mix thoroughly.

  • Sterilization (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile amber vial.

  • Storage: Store the solution at 2-8°C for short-term use or create single-use aliquots and store at -20°C for long-term use.[6]

Protocol 2: Stability Testing of this compound Solution by HPLC

This protocol provides a general framework for a stability-indicating HPLC method based on published examples.[5][16][17]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]

  • Mobile Phase: A mixture of an aqueous buffer and organic solvent is typical. An example is a 65:35 (v/v) mixture of 10 mM Sodium Phosphate buffer (pH adjusted to 3.0) and acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm or 350 nm.[5][6]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: 40°C.[5]

Procedure (Forced Degradation Study):

  • Prepare Solutions: Prepare a known concentration of this compound (e.g., 25 µg/mL) in the desired solvent.

  • Apply Stress Conditions: Aliquot the solution and expose it to various stress conditions to intentionally induce degradation:[5][6]

    • Acidic: Add 1 M HCl and incubate (e.g., 80°C for 1 hour).

    • Alkaline: Add 1 M NaOH and incubate (e.g., 80°C for 1 hour).

    • Oxidative: Add 30% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate at high temperature (e.g., 80°C for 1 hour).

    • Photolytic: Expose to a UV light source for a defined period (e.g., 24 hours).[5][16]

  • Analysis: After the incubation period, (neutralize the acidic and alkaline samples) and inject the stressed and unstressed (control) samples into the HPLC system.

  • Evaluation: A stability-indicating method is one that clearly separates the intact this compound peak from all degradation product peaks. The peak purity of this compound should be assessed to ensure no co-elution.

Visual Guides

Colchicine_Degradation_Pathways cluster_photo Photodegradation cluster_hydro Hydrolysis This compound This compound (Active) alpha_lumi α-Lumithis compound This compound->alpha_lumi UV/Visible Light beta_lumi β-Lumithis compound This compound->beta_lumi UV/Visible Light gamma_lumi γ-Lumithis compound This compound->gamma_lumi UV/Visible Light Colchiceine Colchiceine This compound->Colchiceine Alkaline pH (Hydrolysis)

Caption: Primary degradation pathways for this compound in solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use A Weigh Solid this compound (Use PPE) B Dissolve in Solvent (e.g., Water, EtOH, DMSO) A->B C Store in Amber Vial B->C D Short-Term (Days) Refrigerate (2-8°C) C->D E Long-Term (Weeks/Months) Freeze (-20°C) in Aliquots C->E G Dilute to Working Concentration D->G F Thaw Aliquot (if frozen) E->F F->G H Perform Experiment G->H

Caption: Recommended workflow for preparing and using this compound solutions.

Troubleshooting_Logic rect rect start Inconsistent Experimental Results? q1 Is solution visibly discolored or cloudy? start->q1 q2 Was solution protected from light? q1->q2 No a2 Discard and Prepare FRESH Solution q1->a2 Yes q3 Was solution freshly prepared or stored correctly? q2->q3 Yes q2->a2 No q4 Is the pH of the final medium between 2 and 10? q3->q4 Yes q3->a2 No a1 Problem Solved: Proceed with Experiment q4->a1 Yes q4->a2 No, adjust pH or remake solution

References

Technical Support Center: Reversing Colchicine-Induced Mitotic Arrest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the reversal of colchicine-induced mitotic arrest in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of reversing this compound-induced mitotic arrest?

This compound disrupts microtubule polymerization by binding to tubulin subunits, leading to the disassembly of the mitotic spindle and subsequent arrest of cells in metaphase.[1][2][3] The reversibility of this process hinges on the non-covalent nature of the this compound-tubulin interaction.[1][2][3] By reducing the intracellular concentration of free this compound, the equilibrium can be shifted back towards tubulin polymerization, allowing for the reassembly of the mitotic spindle and progression through mitosis. This can be achieved primarily through two methods: a washout procedure or by sequestration of this compound using a specific antibody.

Q2: What is the "washout" method for reversing mitotic arrest?

The washout method is a common technique that involves removing the this compound-containing medium and replacing it with fresh, drug-free medium. This creates a concentration gradient that facilitates the diffusion of unbound this compound out of the cells, thereby lowering the intracellular concentration and allowing microtubules to repolymerize. The binding of this compound to tubulin is reversible, and the removal of extracellular this compound shifts the equilibrium towards dissociation of the this compound-tubulin complex.[1][2][3]

Q3: Is there a more targeted method than a simple washout?

Yes, a more specific and targeted approach involves the use of a this compound-specific monoclonal antibody.[4] This antibody binds with high affinity to this compound, effectively sequestering the drug and preventing it from interacting with tubulin. This method can offer a more rapid and potentially more complete reversal of the mitotic block compared to a washout procedure.[4]

Q4: How long after this compound treatment can the mitotic arrest be successfully reversed?

The window for successful reversal is time-dependent. For Chinese hamster ovary (CHO) cells treated with 2.5 x 10⁻⁷ M this compound, mitotic arrest is reversible with an equimolar concentration of a specific monoclonal antibody if added up to 6 hours after the initial this compound treatment.[4] Delaying the addition of the antibody beyond this timeframe leads to a progressive and irreversible mitotic blockade.[4] Prolonged exposure to this compound can lead to cellular toxicity, polyploidy, and structural chromosome damage, making reversal more difficult and potentially leading to aberrant cell division.[4]

Q5: What is the Spindle Assembly Checkpoint (SAC) and what is its role in this compound-induced arrest?

The Spindle Assembly Checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[5][6] It monitors the attachment of microtubules to the kinetochores of chromosomes. In the presence of this compound, the disruption of the mitotic spindle results in unattached kinetochores, which activates the SAC.[5] The activated SAC generates a "wait-anaphase" signal that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key enzyme required for the onset of anaphase.[5][6] This inhibition prevents the degradation of key proteins like cyclin B and securin, effectively halting the cell cycle in metaphase. Reversal of the mitotic arrest requires silencing of the SAC, which occurs once proper microtubule-kinetochore attachments are re-established.[5][6][7][8]

Troubleshooting Guides

Issue 1: Low efficiency of mitotic arrest reversal after a washout procedure.

Possible Cause Troubleshooting Step
Incomplete removal of this compound Ensure a thorough washout procedure. Increase the number of washes with fresh, pre-warmed medium. Consider increasing the volume of the washes to maximize the concentration gradient.
Prolonged this compound exposure The mitotic block may have become irreversible. Optimize the duration of this compound treatment. For many cell lines, an exposure of 6-8 hours is sufficient to induce arrest without causing irreversible toxicity.[1][2][3]
Cell line sensitivity Different cell lines exhibit varying sensitivities to this compound. Perform a time-course and dose-response experiment to determine the optimal conditions for reversible arrest in your specific cell line.
Suboptimal cell health Ensure cells are healthy and in the logarithmic growth phase before this compound treatment. Stressed or senescent cells may not recover efficiently from mitotic arrest.

Issue 2: Cells enter apoptosis after attempting to reverse the mitotic arrest.

Possible Cause Troubleshooting Step
Prolonged mitotic arrest Cells arrested in mitosis for an extended period can trigger the intrinsic apoptotic pathway.[9] Reduce the duration of this compound exposure.
High this compound concentration Excessive this compound concentrations can induce cytotoxicity independent of mitotic arrest. Determine the minimal effective concentration required to induce a reversible mitotic block.
Cell cycle dysregulation The cells may have acquired genomic instability due to prolonged arrest, leading to apoptosis upon attempted re-entry into the cell cycle. Analyze DNA content by flow cytometry to assess ploidy.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in cell culture conditions Maintain consistency in cell density, passage number, and media composition.
Inaccurate this compound concentration Prepare fresh this compound solutions for each experiment from a reliable stock. Protect stock solutions from light.
Inconsistent timing Adhere strictly to the established timelines for this compound treatment and reversal procedures.

Quantitative Data Summary

ParameterMethodCell TypeConditionsOutcomeReference
Reversal of Mitotic Blockade This compound-Specific Monoclonal AntibodyChinese Hamster Ovary (CHO)2.5 x 10⁻⁷ M this compound for up to 6 hours, followed by an equimolar concentration of antibody.Complete reversal of mitotic arrest.[4]
Irreversible Mitotic Blockade This compound-Specific Monoclonal AntibodyChinese Hamster Ovary (CHO)2.5 x 10⁻⁷ M this compound for more than 6 hours before antibody addition.Progressive and irreversible increase in mitotic blockade.[4]
Induction of Mitotic Arrest This compound TreatmentHuman KB cells10⁻⁷ M this compound for 6-8 hours.Arrest of essentially all cells in metaphase.[1][2][3]
SAC Silencing Kinetics Live-cell imagingMammalian cellsN/A (General observation of SAC)Mad1 (a key SAC protein) loss from kinetochores is switch-like and has a half-life of approximately 79 seconds once initiated.[7]

Experimental Protocols

Protocol 1: Reversal of this compound-Induced Mitotic Arrest by Washout

This protocol provides a general guideline for reversing mitotic arrest by removing this compound from the cell culture medium.

Materials:

  • Cells cultured in appropriate vessels (e.g., T-flasks, Petri dishes, or multi-well plates)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • This compound stock solution

Procedure:

  • Induce Mitotic Arrest:

    • Culture cells to the desired confluency (typically 50-70%).

    • Add this compound to the culture medium at the desired final concentration (e.g., 10⁻⁷ M).

    • Incubate the cells for the desired duration to induce mitotic arrest (e.g., 6-8 hours).

  • This compound Washout:

    • Carefully aspirate the this compound-containing medium from the culture vessel.

    • Gently wash the cells twice with pre-warmed PBS to remove residual this compound. Aspirate the PBS after each wash.

    • Add pre-warmed, fresh, complete culture medium to the cells.

    • Return the cells to the incubator (37°C, 5% CO₂).

  • Monitor Mitotic Exit:

    • At various time points after the washout (e.g., 1, 2, 4, 6 hours), monitor the cells for signs of mitotic exit. This can be assessed by:

      • Phase-contrast microscopy: Observe the transition from rounded, metaphase-arrested cells to flattened, adherent interphase cells.

      • Immunofluorescence microscopy: Fix and stain cells for tubulin (to visualize the mitotic spindle) and DNA (to visualize chromosome segregation).

      • Flow cytometry: Analyze the DNA content to observe the shift from a 4N (G2/M) population to a 2N (G1) population.

Protocol 2: Reversal of this compound-Induced Mitotic Arrest Using a Specific Monoclonal Antibody

This protocol is based on the methodology described for CHO cells and should be optimized for other cell types.

Materials:

  • Cells cultured in appropriate vessels

  • Complete cell culture medium, pre-warmed to 37°C

  • This compound stock solution

  • This compound-specific monoclonal antibody

Procedure:

  • Induce Mitotic Arrest:

    • Culture cells to the desired confluency.

    • Add this compound to the culture medium to a final concentration of 2.5 x 10⁻⁷ M.

    • Incubate the cells for a period not exceeding 6 hours.

  • Antibody-Mediated Reversal:

    • Add the this compound-specific monoclonal antibody directly to the this compound-containing medium to an equimolar concentration (2.5 x 10⁻⁷ M).

    • Continue to incubate the cells under standard conditions (37°C, 5% CO₂).

  • Analyze Reversal:

    • Monitor the cells for mitotic exit as described in Protocol 1. Flow cytometry analysis of DNA content is a particularly effective method to quantify the reversal.

Visualizations

Signaling Pathway of this compound-Induced Mitotic Arrest

Colchicine_SAC_Pathway cluster_0 cluster_1 This compound This compound Tubulin Tubulin Dimers This compound->Tubulin binds Microtubules Microtubule Polymerization This compound->Microtubules Tubulin->Microtubules Spindle Mitotic Spindle Disruption Kinetochores Unattached Kinetochores Spindle->Kinetochores SAC Spindle Assembly Checkpoint (SAC) Activation (Mad2, BubR1, etc.) Kinetochores->SAC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C inhibits Anaphase Anaphase Progression APC_C->Anaphase APC_C->Anaphase Arrest Mitotic Arrest (Metaphase)

Caption: this compound-induced mitotic arrest signaling pathway.

Experimental Workflow for Reversing Mitotic Arrest

Reversal_Workflow cluster_reversal Reversal Methods Start Start: Healthy, Proliferating Cells Treat Treat with this compound Start->Treat Arrest Cells Arrested in Mitosis Treat->Arrest Washout Washout Procedure Arrest->Washout Antibody Add this compound-Specific Antibody Arrest->Antibody Recovery Mitotic Exit and Cell Cycle Re-entry Washout->Recovery Antibody->Recovery Analysis Analysis (Microscopy, Flow Cytometry) Recovery->Analysis

Caption: General experimental workflow for reversing this compound-induced mitotic arrest.

Logical Relationship of Reversal Success

Reversal_Success_Logic Colchicine_Exposure This compound Exposure Duration & Concentration Successful_Reversal Successful Mitotic Exit Colchicine_Exposure->Successful_Reversal Reversal_Method Reversal Method (Washout or Antibody) Reversal_Method->Successful_Reversal Cell_Health Initial Cell Health Cell_Health->Successful_Reversal

Caption: Factors influencing the success of reversing mitotic arrest.

References

Technical Support Center: Optimizing Colchicine Treatment for Polyploidy Induction in Plant Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize colchicine treatment for effective polyploidy induction in plant seedlings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound in inducing polyploidy?

A1: this compound is a mitotic inhibitor. It disrupts the formation of spindle fibers during cell division (mitosis) by binding to tubulin, the protein subunit of microtubules.[1][2][3] This prevents the separation of sister chromatids, leading to a doubling of the chromosome number within a cell. If this occurs in meristematic cells, it can give rise to polyploid tissues and potentially a polyploid plant.

Q2: What are the typical signs of successful polyploidy induction?

A2: Successful polyploid induction often results in noticeable morphological changes. These can include larger and thicker leaves, which may appear darker green, larger flowers and fruits, and an increase in the size of stomata.[3][4][5] Internally, polyploid plants will have an increased DNA content per cell and a doubled chromosome number, which can be confirmed by flow cytometry and chromosome counting, respectively.[3][4]

Q3: What are the common symptoms of this compound toxicity in seedlings?

A3: this compound is toxic at high concentrations and with prolonged exposure.[1][6] Symptoms of toxicity include reduced germination rates, stunted growth, morphological abnormalities such as distorted or swollen hypocotyls and cotyledons, and in severe cases, seedling death.[2][7]

Q4: How do I choose the right this compound concentration and exposure time?

A4: The optimal this compound concentration and exposure time are highly dependent on the plant species, the type of tissue being treated (seeds, seedlings, or explants), and the experimental conditions.[1][7] It is crucial to conduct a pilot experiment with a range of concentrations and durations to determine the best balance between high induction efficiency and acceptable survival rates for your specific plant.[2] A common starting range for seed and seedling treatment is 0.01% to 1.0% this compound for 6 to 96 hours.[3][4][8]

Q5: How can I confirm if my treated plants are truly polyploid?

A5: While morphological changes can be indicative, they are not definitive proof of polyploidy. The most reliable methods for confirmation are:

  • Flow Cytometry: This technique measures the DNA content of individual nuclei, providing a clear indication of ploidy level.[3][5]

  • Chromosome Counting: Microscopic examination of root tip cells in the metaphase stage allows for direct counting of chromosomes.[3][8]

  • Stomatal Analysis: Measuring stomata size and density can be a useful preliminary screening method, as polyploids typically have larger but fewer stomata per unit area.[3][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Germination/High Seedling Mortality This compound concentration is too high.Reduce the this compound concentration in subsequent experiments.[2]
Exposure time is too long.Decrease the duration of the this compound treatment.[3]
Plant species is highly sensitive to this compound.Start with a much lower concentration and shorter exposure time for sensitive species.[2]
Stunted Growth and Abnormal Morphology Sub-lethal toxicity from this compound treatment.Optimize the concentration and duration to find a balance that induces polyploidy with minimal damage.[7]
Chimera formation (mix of diploid and polyploid tissues).Propagate from axillary buds of morphologically normal-looking polyploid sections.
No Signs of Polyploidy This compound concentration is too low.Increase the this compound concentration incrementally.[2]
Exposure time is too short.Extend the duration of the treatment.[10]
Ineffective penetration of this compound.For seeds with hard coats, consider scarification before treatment. For seedlings, ensure the apical meristem is in direct contact with the solution.
This compound solution has degraded.Prepare fresh this compound solutions before each use, as it can be unstable in water and sensitive to light.[2][6]
High Variation in Results Inconsistent treatment application.Ensure uniform immersion of all explants in the this compound solution. Maintain consistent temperature and light conditions during treatment.
Genetic variability within the plant material.Use a genetically uniform line of plants if possible. Increase the sample size to account for natural variation.

Data on this compound Treatment Parameters for Various Plant Species

The following tables summarize effective this compound concentrations and exposure times from various studies. Note that optimal conditions for your specific variety may differ.

Plant SpeciesExplant TypeThis compound Concentration (%)Exposure TimePolyploidy Induction Rate (%)Survival Rate (%)Reference
Lilium regaleBulb scales0.0124 h27.3-[8]
Rosa roxburghiiSeedlings1.012 hHigh-[4]
Dendrobium crumenatumPlantlets0.0596 h50Decreased with time[3]
Digitalis lanataLeaf explants0.58 h33-[3]
Colocasia esculentaShoots0.0516 h54.1-[7]
Rhododendron fortuneiStem bases0.124 h36.67-[5]
Tagetes erectaNodal segments0.0512 h-27.26[9]

Experimental Protocols

General Protocol for this compound Treatment of Seedlings

This protocol provides a general framework. Researchers should optimize the parameters based on their specific plant species and experimental goals.

  • Preparation of this compound Solution:

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, as this compound is highly toxic.[2]

    • Prepare a stock solution of this compound (e.g., 1% w/v) in distilled water or a suitable buffer. Gentle heating may be required for dissolution.

    • Prepare working solutions of the desired concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%) by diluting the stock solution. It is recommended to prepare solutions fresh before each use and protect them from light.[2][6]

  • Seedling Preparation:

    • Germinate seeds on a suitable sterile medium (e.g., Murashige and Skoog medium or moist filter paper) until the seedlings have developed cotyledons and a small radicle.

    • Select healthy, uniform seedlings for the treatment.

  • This compound Treatment:

    • There are several methods for seedling treatment:

      • Immersion: Carefully place the entire seedling or just the apical meristem region in the this compound solution for the desired duration.[11]

      • Cotton Plug Method: Wrap a small cotton ball soaked in the this compound solution around the apical bud of the seedling.[12]

    • Maintain the seedlings under controlled environmental conditions (e.g., temperature, light) during the treatment period.

  • Post-Treatment Washing and Recovery:

    • After the treatment period, thoroughly rinse the seedlings with sterile distilled water several times to remove any residual this compound.[3]

    • Transfer the washed seedlings to a fresh, this compound-free growth medium.

    • Grow the seedlings under optimal conditions for recovery and further development.

  • Screening and Verification:

    • Monitor the seedlings for morphological changes indicative of polyploidy (e.g., thicker leaves, slower growth).

    • Once the plants are established, perform stomatal analysis as a preliminary screening method.

    • Confirm the ploidy level of putative polyploids using flow cytometry or chromosome counting.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis & Verification prep_solution Prepare this compound Solutions treatment Apply this compound (Immersion/Cotton Plug) prep_solution->treatment prep_seedlings Germinate Seeds & Select Seedlings prep_seedlings->treatment washing Rinse Seedlings treatment->washing recovery Transfer to Fresh Medium washing->recovery screening Morphological Screening recovery->screening verification Confirm Ploidy (Flow Cytometry/Chromosome Count) screening->verification

Caption: Experimental workflow for this compound-induced polyploidy in plant seedlings.

troubleshooting_guide start Start Troubleshooting issue High Seedling Mortality? start->issue no_effect No Polyploid Phenotype? issue->no_effect No reduce_conc_time Reduce this compound Concentration or Time issue->reduce_conc_time Yes stunted Stunted Growth? no_effect->stunted No increase_conc_time Increase this compound Concentration or Time no_effect->increase_conc_time Yes optimize Re-optimize Concentration and Duration stunted->optimize Yes success Successful Induction stunted->success No reduce_conc_time->success check_solution Check Solution Freshness & Application Method increase_conc_time->check_solution optimize->success check_solution->success

Caption: A decision tree for troubleshooting common issues in this compound treatment.

References

Technical Support Center: Troubleshooting Unexpected Effects of Colchicine on Cell Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected morphological changes in cells following treatment with colchicine. This resource provides troubleshooting advice and answers to frequently asked questions to help you diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My cells are exhibiting significant membrane blebbing and rounding after this compound treatment. Is this expected?

A: Yes, this is a commonly observed effect. While this compound is primarily known as a microtubule-depolymerizing agent, it can induce apoptosis, a form of programmed cell death.[1] Membrane blebbing is a characteristic morphological feature of apoptosis.[1][2] This effect has been noted in various cell lines, including neuroblastoma and colon cancer cells.[1][3] The process is often linked to the collapse of the cytoskeleton.[1]

Q2: I thought this compound only targeted microtubules. Why am I seeing changes in the actin cytoskeleton, like increased stress fibers?

A: This is a crucial and often overlooked aspect of this compound's activity. Recent studies have revealed that this compound can directly modulate the actin cytoskeleton.[4][5][6] It can bind to G-actin (the monomeric form) with submicromolar affinity, which enhances actin polymerization and leads to the stabilization of F-actin (the filamentous form).[4][5][6] This can result in an increased F-/G-actin ratio, more organized cortical actin, and the formation of stress fibers.[4][7] This effect is independent of its action on microtubules.[7]

Q3: How can I confirm if the cell death I'm observing is due to apoptosis?

A: To confirm apoptosis, you can use several methods. A common approach is to stain cells with fluorescent markers like Hoechst 33342, which stains the condensed chromatin in the nuclei of apoptotic cells.[1][3] Another widely used method is Annexin V/Propidium Iodide (PI) staining, which can distinguish between early and late-stage apoptotic cells.[8] Additionally, you can perform western blot analysis to detect the activation of key apoptotic proteins, such as caspase-3, and changes in the expression of BAX (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.[8]

Q4: What is a typical effective concentration for this compound, and when should I be concerned about off-target effects?

A: The effective concentration of this compound is highly cell-line dependent and can vary significantly. For mitotic arrest, concentrations are often in the range of 0.1-1 µg/ml. However, cytotoxic and apoptotic effects can be seen at concentrations as low as 2-10 ng/ml in sensitive cancer cell lines.[3][9] Off-target effects, such as the modulation of the actin cytoskeleton, can occur within these concentration ranges.[4] If you are using high concentrations (e.g., >1 µM), the likelihood of observing effects not directly related to microtubule depolymerization increases. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[10]

Q5: Besides its effects on the cytoskeleton, does this compound have other known off-target activities?

A: Yes, this compound has been shown to have effects independent of microtubule depolymerization. For example, it can act as a competitive antagonist at the GABA(A) receptor.[11] It can also influence calcium signaling pathways, which in turn affects cell motility and differentiation in some organisms.[12] Furthermore, it can down-regulate multiple inflammatory pathways and modulate innate immunity.[13] Researchers using this compound to study cytoskeleton-dependent functions should interpret their results with caution, considering these potential alternative mechanisms.[11]

Troubleshooting Guides
Issue 1: No Observable Effect on Microtubules
Possible Cause Recommendation
Compound Degradation This compound solutions should be stored protected from light.[10] Prepare fresh working solutions from a frozen stock for each experiment to ensure potency.[10]
Suboptimal Concentration The effective concentration can vary widely between cell lines.[10] Perform a dose-response experiment (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cells.
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance, potentially due to the overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in tubulin.[10] Consider using a different, more sensitive cell line for comparison.
Interference from Buffer Tris buffers have been reported to interfere with the effects of this compound on microtubule organization. If using a Tris-based buffer system, consider switching to a phosphate-buffered saline (PBS) or other compatible buffer system.
Issue 2: Unexpected Changes in Cell Shape (e.g., Loss of Processes, Reversion to Polygonal Shape)
Possible Cause Recommendation
Cytoskeletal Collapse This compound-induced microtubule depolymerization leads to a general collapse of the cytoskeleton, which can cause retraction of cellular processes and changes in overall shape.[1] This is an expected primary effect.
Actin Reorganization This compound can increase cortical actin organization and stress fiber formation.[4][7] This can lead to dramatic changes in cell morphology, such as a shift from a fibroblastic to a polygonal shape, which can be reversible upon removal of the drug.[14]
High Concentration Using excessively high concentrations can lead to acute cytotoxicity and rapid, pronounced morphological changes. Refer to your dose-response curve to ensure you are using an appropriate concentration for your intended effect.
Issue 3: High Variability or Inconsistent Results Between Experiments
Possible Cause Recommendation
Inconsistent Drug Preparation Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Cell Culture Conditions Ensure consistency in cell passage number, confluency, and media composition. Changes in culture conditions can alter cellular responses to drugs.[15]
Edge Effects in Multi-well Plates Evaporation and temperature fluctuations in the outer wells of a plate can cause variability.[10] Avoid using the outermost wells for critical experimental samples; instead, fill them with sterile media or PBS.[10]
Solvent Concentration If using DMSO to prepare your stock solution, ensure the final concentration in the cell culture medium is non-toxic and consistent across all wells (typically <0.5% v/v).[10] Include a vehicle control (DMSO only) in all experiments.[16]
Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's effects from various studies. Note that these values are highly dependent on the cell line and experimental conditions.

Table 1: Effective Concentrations and Cytotoxicity of this compound

Cell LineEffect ObservedEffective ConcentrationSource
N-18 NeuroblastomaApoptosis, cytoskeletal collapse1 µM (10⁻⁶ M)[1]
HT-29 Colon CancerApoptosis1 µg/ml[8]
Gastric Cancer Cells (AGS, NCI-N87)Proliferation Inhibition, Apoptosis2, 5, 10 ng/ml[3]
SW480 Colon CancerCytotoxicity≥ 10 ng/ml[9]
Atypical Teratoid/Rhabdoid Tumors (BT-12, BT-16)IC50 (2D culture)0.016 µM, 0.056 µM[17]
Atypical Teratoid/Rhabdoid Tumors (BT-12, BT-16)IC50 (3D spheroids)0.004 µM, 0.023 µM[17]

Table 2: this compound-Induced Apoptosis

Cell LineTreatmentPercentage of Apoptotic CellsSource
N-18 NeuroblastomaControl (no drug)15.1%[1]
N-18 Neuroblastoma1 µM this compound31.6%[1]
MCF-7 Breast Cancer0.5 µg/ml this compound (24h)20-24% (early apoptosis)
MCF-7 Breast Cancer1 µg/ml this compound (24h)14-18% (early apoptosis)
Experimental Protocols
Protocol: Immunofluorescence Staining of Microtubules and Actin Filaments

This protocol allows for the visualization of this compound's effects on both major cytoskeletal components.

1. Cell Seeding and Treatment:

  • Seed cells on sterile glass coverslips in a multi-well plate.[18] Allow cells to adhere and grow for at least 24 hours to reach approximately 40-50% confluency.[18]

  • Prepare desired concentrations of this compound in pre-warmed complete cell culture medium. Include a vehicle-only control (e.g., DMSO).[16]

  • Remove the old medium and add the medium containing this compound or vehicle control. Incubate for the desired duration (e.g., 4, 8, 16, or 24 hours).[16]

2. Fixation:

  • Gently wash the cells three times with pre-warmed PBS.[16]

  • For preserving overall morphology and actin: Fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[16][18]

  • For potentially better microtubule visualization: Fix with ice-cold methanol (B129727) for 5-10 minutes at -20°C.[16][19]

  • After fixation, wash the cells three times with PBS for 5 minutes each.[16]

3. Permeabilization (for PFA-fixed cells):

  • Incubate cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell membranes.[18][20]

  • Rinse twice with PBS.[18]

4. Blocking:

  • Add blocking buffer (e.g., 1-3% BSA in PBS with 0.02% Tween-20) and incubate for 1 hour at room temperature to block non-specific antibody binding.[16][18]

5. Primary Antibody Incubation:

  • Dilute primary antibodies (e.g., mouse anti-α-tubulin and rabbit anti-actin) in blocking buffer according to the manufacturer's recommendations.

  • Aspirate the blocking buffer and add the diluted primary antibody solution. Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[16]

6. Secondary Antibody Incubation:

  • Wash the coverslips three times with wash buffer (e.g., PBS containing 0.05% Tween-20) for 5 minutes each.[16]

  • Dilute fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 568) in blocking buffer.

  • Incubate in a humidified chamber for 1 hour at room temperature, protected from light.

7. Counterstaining and Mounting:

  • Wash the coverslips three times with wash buffer.

  • (Optional) Incubate with a nuclear counterstain like DAPI or Hoechst (1 µg/ml in PBS) for 5-10 minutes.[20]

  • Wash twice with PBS.[16]

  • Briefly rinse the coverslips in distilled water and mount them onto microscope slides using an antifade mounting medium.[16]

8. Imaging:

  • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets. Capture images of multiple fields for subsequent analysis.[16]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Unexpected Cell Morphology Observed q1 Are cells rounding, detaching, or blebbing? start->q1 a1_yes High probability of Apoptosis. Confirm with Annexin V / Caspase-3 assay. q1->a1_yes Yes q2 Are there changes to the actin cytoskeleton? (e.g., new stress fibers) q1->q2 No end_node Adjust protocol based on findings: - Titrate concentration - Reduce incubation time - Change cell line a1_yes->end_node a2_yes This is a known off-target effect. This compound can directly modulate actin polymerization. q2->a2_yes Yes q3 Is there little to no effect on microtubules? q2->q3 No a2_yes->end_node a3_yes Check drug concentration, viability, and storage. Consider cell line resistance. q3->a3_yes Yes q3->end_node No, MTs are affected a3_yes->end_node Colchicine_Pathway cluster_microtubule Primary Target cluster_actin Unexpected Effect This compound This compound tubulin β-Tubulin This compound->tubulin Binds g_actin G-Actin (Monomer) This compound->g_actin Binds mt_poly Microtubule Polymerization tubulin->mt_poly mt_effect Mitotic Spindle Disruption, Loss of Cell Polarity, Cytoskeletal Collapse mt_poly->mt_effect f_actin F-Actin Polymerization (Filament) g_actin->f_actin actin_effect Increased Stress Fibers, Altered Cortical Actin, Changes in Cell Shape f_actin->actin_effect IF_Workflow cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_final Final Steps c1 1. Seed Cells on Coverslips c2 2. Treat with this compound (and Vehicle Control) c1->c2 s1 3. Fixation (PFA or Methanol) c2->s1 s2 4. Permeabilize (if PFA-fixed) s1->s2 s3 5. Block (e.g., with BSA) s2->s3 s4 6. Incubate with Primary Antibodies (anti-tubulin, anti-actin) s3->s4 s5 7. Incubate with Fluorophore-conjugated Secondary Antibodies s4->s5 s6 8. Counterstain Nuclei (DAPI / Hoechst) s5->s6 f1 9. Mount Coverslip on Slide s6->f1 f2 10. Image with Fluorescence Microscope f1->f2

References

improving the success rate of creating stable polyploid plants with colchicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the success rate of creating stable polyploid plants using colchicine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce polyploidy?

This compound is a toxic alkaloid chemical derived from the autumn crocus (Colchicum autumnale) that is commonly used to induce polyploidy in plants.[1][2][3] It functions as an antimitotic agent, specifically by inhibiting the formation of spindle fibers during cell division (mitosis).[1][2][4] This disruption prevents the separation of chromosomes, leading to a cell with a doubled chromosome number.[1][2] If this polyploid cell continues to divide, the duplicated set of chromosomes is passed on to the daughter cells, potentially giving rise to a stable polyploid plant.[1]

Q2: What are the potential benefits of creating polyploid plants?

Polyploid plants often exhibit enhanced characteristics compared to their diploid counterparts, which can be advantageous for crop improvement and drug development. These characteristics may include:

  • Larger leaves, flowers, fruits, and seeds.[1][2][5]

  • Increased biomass.[5]

  • Thicker leaves and stems.[6][7]

  • Enhanced production of secondary metabolites, which can be of medicinal value.

  • Improved tolerance to environmental stresses such as drought.[5]

  • Restoration of fertility in sterile hybrids.[2]

Q3: What are the main factors influencing the success rate of this compound-induced polyploidy?

The success of polyploidy induction using this compound is dependent on several critical factors:

  • This compound Concentration: The concentration of the this compound solution is a primary determinant of both the success of chromosome doubling and the survival rate of the plant material.[4][8][9]

  • Exposure Duration: The length of time the plant material is exposed to the this compound solution significantly impacts the outcome.[4][8][9]

  • Plant Species and Genotype: Different plant species and even different genotypes within the same species exhibit varying sensitivities to this compound.[4]

  • Explant Type: The type of plant material used (e.g., seeds, seedlings, shoot tips, callus) can influence the effectiveness of the treatment.[10][11] Actively growing tissues like meristems are often the most responsive.[11]

Q4: What are the common challenges and problems encountered during this compound treatment?

Researchers often face several challenges when using this compound to induce polyploidy:

  • High Mortality Rate: this compound is highly toxic to plants, and finding the right balance between a concentration that is effective for chromosome doubling and one that is not lethal can be difficult.[1][4] Higher concentrations and longer exposure times generally lead to lower survival rates.[6][8][9]

  • Mixoploidy: This is the presence of cells with different ploidy levels (e.g., a mix of diploid and tetraploid cells) within the same plant.[6][10] Mixoploids can be unstable and may revert to the original ploidy level over time, making it challenging to obtain uniformly polyploid plants.[12]

  • Growth Abnormalities: Treated plants may exhibit stunted growth, morphological abnormalities, and reduced vigor.[4][7]

  • Low Induction Rate: The frequency of successful polyploid induction can be low, requiring the treatment of a large number of individuals to obtain a few stable polyploids.[7][13]

Q5: Are there any safer alternatives to this compound for inducing polyploidy?

Yes, other substances can be used to induce polyploidy and are considered less toxic than this compound. These include dinitroaniline herbicides like oryzalin (B97938) and trifluralin, which also work by disrupting microtubule formation.[6] In some plant species, these alternatives have been shown to be more effective and result in higher survival rates at lower concentrations.[10]

Troubleshooting Guides

Problem 1: Low survival rate of treated explants.

Possible Cause Troubleshooting Step
This compound concentration is too high. Reduce the this compound concentration. Perform a dose-response experiment to determine the optimal concentration for your specific plant species.
Exposure time is too long. Decrease the duration of the this compound treatment. Shorter exposure times can reduce toxicity while still being effective.[10]
Explant is not vigorous. Use healthy, actively growing plant material. For in vitro cultures, ensure the explants are well-established before treatment.
Post-treatment care is inadequate. Thoroughly rinse the explants with sterile water after treatment to remove residual this compound. Transfer them to a fresh recovery medium.

Problem 2: High incidence of mixoploidy.

Possible Cause Troubleshooting Step
Incomplete this compound penetration. Ensure uniform application of this compound to the target meristematic tissues. For in vitro cultures, gentle agitation during treatment can improve contact.[14]
Non-uniform cell division rates. Repeatedly subculture the treated plants. Chimeric tissues can sometimes be segregated through vegetative propagation.
Instability of polyploid cells. Maintain optimal growing conditions to support the growth and division of the newly formed polyploid cells.

Problem 3: No polyploids are induced.

Possible Cause Troubleshooting Step
This compound concentration is too low. Incrementally increase the this compound concentration. Refer to published protocols for similar species for a starting point.
Exposure time is too short. Extend the duration of the this compound treatment.
Timing of application is not optimal. Apply this compound during active cell division. For seeds, treatment of pre-germinated seeds with emerging radicles is often more effective.[11]
Ineffective explant type. Experiment with different explant types, such as shoot tips, nodal segments, or callus, as they may respond differently to treatment.[10]

Data on this compound Treatments for Polyploidy Induction

The following tables summarize quantitative data from various studies on this compound-induced polyploidy in different plant species. These values should be considered as starting points for optimization in your own experiments.

Table 1: Examples of this compound Concentrations and Durations for Polyploidy Induction in Various Plant Species

Plant SpeciesExplant TypeThis compound ConcentrationExposure DurationPolyploid Induction Rate (%)Reference
Rhododendron fortuneiStem bases of tissue-cultured plantlets0.1%24 hours36.67[9]
Dendrobium crumenatum-0.05%96 hours50[6]
Digitalis lanataLeaf explants0.5%8 hours33 (morphological variation rate)[6]
Colocasia esculenta var. Antiquorum-0.05%16 hours54.10[4]
Musa AA group 'Kluai Khai'Plantlets0.15%3 days100[15]
Andrographis paniculataSeedlings0.1% (w/v)12 hours- (most successful induction)[7]
Dendrobium wardianumProtocorms250 µM12 hours26[8][16]
Dendrobium wardianumProtocorms75 µM (in solid medium)30 days34[8][16]
Rosa roxburghiiGerminating seeds0.1%12 hours- (optimal condition)[13]
Neolamarckia cadambaNodal segments0.3%48 hours20 (octoploids)[14]

Experimental Protocols

Protocol 1: General Procedure for this compound Treatment of Seeds

  • Surface Sterilization: If working in sterile conditions, surface sterilize seeds using a standard protocol (e.g., 70% ethanol (B145695) for 1 minute followed by a 10-20% bleach solution with a drop of Tween 20 for 10-15 minutes, and then rinse with sterile distilled water).

  • Pre-germination: Germinate seeds on moist filter paper in a petri dish or on a suitable germination medium until the radicle emerges (a few millimeters long).[11]

  • This compound Treatment: Prepare the desired concentration of this compound solution in sterile distilled water. Place the pre-germinated seeds in the this compound solution for the specified duration. The treatment is often carried out in the dark to prevent degradation of the this compound.

  • Rinsing: After the treatment period, carefully remove the seeds from the this compound solution and rinse them thoroughly with sterile distilled water to remove any residual this compound.

  • Recovery and Growth: Transfer the rinsed seeds to a suitable growth medium (e.g., soil, potting mix, or sterile culture medium) and grow under appropriate conditions for the species.

  • Screening: Monitor the seedlings for morphological changes that may indicate polyploidy (e.g., thicker leaves, larger stomata).

  • Ploidy Confirmation: Confirm the ploidy level of putative polyploids using methods such as flow cytometry, chromosome counting, or stomatal analysis.

Protocol 2: Confirmation of Ploidy Level using Flow Cytometry

  • Sample Preparation: Excise a small amount of young, healthy leaf tissue (approximately 25 mm²) from both a control (diploid) plant and the putative polyploid plant.[4]

  • Nuclei Extraction: Place the leaf tissue in a petri dish on ice and add a suitable ice-cold nuclei extraction buffer. Finely chop the tissue with a sharp razor blade to release the nuclei.[4]

  • Filtration: Filter the resulting suspension through a nylon mesh (e.g., 30-50 µm) to remove large cellular debris.[4]

  • Staining: Add a DNA-specific fluorescent stain (e.g., DAPI or propidium (B1200493) iodide) to the filtered nuclei suspension and incubate for a short period in the dark.[4]

  • Analysis: Analyze the stained nuclei using a flow cytometer. The instrument will measure the fluorescence intensity of individual nuclei, which is proportional to the DNA content.

  • Data Interpretation: Compare the histogram of the putative polyploid with that of the known diploid control. A tetraploid plant will have a peak at approximately double the fluorescence intensity of the diploid plant.

Visualizations

Colchicine_Treatment_Workflow start Start: Select Explant (Seeds, Seedlings, etc.) treatment This compound Treatment (Optimize Concentration & Duration) start->treatment rinsing Rinsing (Remove residual this compound) treatment->rinsing recovery Recovery & Growth (Transfer to fresh medium) rinsing->recovery screening Morphological Screening (Observe for polyploid traits) recovery->screening confirmation Ploidy Confirmation (Flow Cytometry, Chromosome Count) screening->confirmation end End: Stable Polyploid Plant confirmation->end

Caption: General workflow for inducing polyploidy in plants using this compound.

Ploidy_Confirmation_Workflow start Start: Putative Polyploid Plant sample Sample Collection (Young Leaf Tissue) start->sample nuclei Nuclei Extraction (Chopping in Buffer) sample->nuclei filter Filtration (Remove Debris) nuclei->filter stain DNA Staining (e.g., DAPI, Propidium Iodide) filter->stain flow Flow Cytometry Analysis stain->flow data Data Interpretation (Compare with Diploid Control) flow->data end End: Ploidy Level Confirmed data->end

Caption: Workflow for confirming ploidy level using flow cytometry.

References

Validation & Comparative

Unveiling the Anti-Mitotic Power of Colchicine: A Comparative Immunofluorescence Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of colchicine's anti-mitotic efficacy against other microtubule-targeting agents. Leveraging immunofluorescence, we present supporting experimental data and detailed protocols to validate and quantify the disruption of microtubule dynamics, a key mechanism in halting cell division.

This compound, a naturally occurring alkaloid, has long been recognized for its potent anti-mitotic properties.[1] Its primary mechanism of action involves binding to β-tubulin, a subunit of microtubules, thereby inhibiting their polymerization.[2][3] This disruption of the microtubule network is critical for various cellular processes, most notably the formation of the mitotic spindle during cell division. Consequently, this compound treatment leads to an arrest of the cell cycle in the G2/M phase.[1][4] Immunofluorescence microscopy stands as a powerful technique to visually and quantitatively assess these effects on the cytoskeleton.[4]

Comparative Analysis of Anti-Mitotic Agents

To contextualize the efficacy of this compound, this guide compares its effects with two other well-known microtubule-targeting agents: nocodazole (B1683961), another microtubule depolymerizing agent, and paclitaxel (B517696) (a taxane), which stabilizes microtubules.

ParameterThis compoundNocodazolePaclitaxel (Taxol)
Mechanism of Action Inhibits microtubule polymerization by binding to β-tubulin.[2][3]Binds to β-tubulin and disrupts microtubule assembly.[5]Stabilizes microtubules by binding to the β-tubulin subunit.[6][7]
Effect on Microtubules Depolymerization and disappearance of the microtubule network.[8][9]Rapid and reversible microtubule depolymerization.[10][11]Formation of stable, non-functional microtubule bundles.[12][13]
Observed Immunofluorescence Phenotype Diffuse cytoplasmic tubulin staining, loss of filamentous microtubule structure.[9]Similar to this compound, resulting in a loss of the microtubule network.[14]Pronounced microtubule bundling and aster formation.[6][12]
IC₅₀ for Tubulin Polymerization Inhibition ~3 µM[2]~0.1 µM (in some systems)[10]Not applicable (promotes polymerization)

Visualizing the Molecular Battleground: Immunofluorescence Protocols

Detailed below are the essential protocols for validating the anti-mitotic effects of these compounds using immunofluorescence.

Experimental Workflow for Immunofluorescence Staining

G cluster_0 Cell Culture & Treatment cluster_1 Fixation & Permeabilization cluster_2 Immunostaining cluster_3 Imaging cell_seeding Seed cells onto coverslips cell_adherence Allow cells to adhere (24h) cell_seeding->cell_adherence compound_treatment Treat with this compound, Nocodazole, Paclitaxel, or Vehicle Control cell_adherence->compound_treatment fixation Fix cells (e.g., 4% Paraformaldehyde or ice-cold Methanol) compound_treatment->fixation permeabilization Permeabilize with Triton X-100 (if required) fixation->permeabilization blocking Block with serum (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab Incubate with primary antibody (e.g., anti-α-tubulin) blocking->primary_ab secondary_ab Incubate with fluorophore-conjugated secondary antibody primary_ab->secondary_ab mounting Mount coverslips with DAPI-containing medium secondary_ab->mounting imaging Image with fluorescence microscope mounting->imaging

Caption: A generalized workflow for immunofluorescence analysis of microtubule integrity following treatment with anti-mitotic agents.

Detailed Immunofluorescence Protocol

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., HeLa, A549) onto sterile glass coverslips in a multi-well plate to achieve 50-70% confluency at the time of treatment.[4]

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[4]

  • Prepare stock solutions of this compound, nocodazole, and paclitaxel in DMSO.

  • Treat cells with the desired final concentrations of the compounds (e.g., this compound: 100 nM - 1 µM; nocodazole: 100 nM - 10 µM; paclitaxel: 10 nM - 1 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).[4][10]

2. Fixation:

  • Gently wash the cells three times with pre-warmed Phosphate Buffered Saline (PBS).[4]

  • Fix the cells using one of the following methods:

    • Paraformaldehyde Fixation: Incubate with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[4]

    • Methanol (B129727) Fixation: Incubate with ice-cold methanol for 5-10 minutes at -20°C. This method can sometimes enhance microtubule visualization.[4][15]

3. Permeabilization and Blocking:

  • If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[16]

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 30-60 minutes at room temperature.[16]

4. Antibody Incubation:

  • Dilute the primary antibody (e.g., mouse anti-α-tubulin) in the blocking buffer according to the manufacturer's recommendations.

  • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[4]

  • Wash the coverslips three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.[4]

  • Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) in the blocking buffer. Protect from light.

  • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.[16]

5. Mounting and Imaging:

  • Wash the coverslips three times with PBST.

  • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.[16]

  • Visualize the cells using a fluorescence microscope equipped with the appropriate filters.

Signaling and Mechanism of Action

The anti-mitotic effect of this compound and its analogs stems from their direct interaction with tubulin, the building block of microtubules.

G This compound This compound Tubulin β-Tubulin Subunit This compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Depolymerization Microtubule Depolymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Can induce

Caption: Mechanism of action for this compound's anti-mitotic effect.

Comparative Effects on the Microtubule Network

The distinct mechanisms of action of this compound, nocodazole, and paclitaxel result in markedly different and visually distinguishable effects on the cellular microtubule network.

G cluster_control Control (Vehicle) cluster_this compound This compound / Nocodazole cluster_paclitaxel Paclitaxel Control Intact, filamentous microtubule network This compound Depolymerized microtubules, diffuse tubulin staining Paclitaxel Microtubule bundling and stabilization start start->Control start->this compound start->Paclitaxel

References

Unraveling the Cross-Species Binding Affinity of Colchicine to Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of colchicine's binding affinity to its molecular target, tubulin, across various species. By examining quantitative binding data and detailing the experimental methodologies used to obtain these values, this document serves as a valuable resource for researchers in cell biology, pharmacology, and drug development. Understanding the species-specific interactions of this classic anti-mitotic agent can inform its therapeutic applications and aid in the development of novel tubulin-targeting drugs.

Quantitative Comparison of this compound-Tubulin Binding Affinity

The binding affinity of this compound to tubulin, a key determinant of its biological activity, varies significantly across different species. This variation is primarily attributed to differences in the amino acid sequences and structural features of the tubulin protein, particularly at the this compound-binding site. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.

The following table summarizes the experimentally determined binding affinities of this compound to tubulin from a range of species. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as temperature, buffer composition, and the specific tubulin isotypes used.

SpeciesTubulin SourceMethodBinding Constant (Kd or Ka)Reference(s)
Bos taurus (Bovine)BrainEquilibrium UltracentrifugationKd: 0.27 µM (for this compound-tubulin complex dissociation)[1]
Bos taurus (Bovine)Brain (Isotype αβII)Scatchard AnalysisKa: 0.24 x 10⁶ M⁻¹ (Kd ≈ 4.17 µM)[2]
Bos taurus (Bovine)Brain (Isotype αβIII)Scatchard AnalysisKa: 0.12 x 10⁶ M⁻¹ (Kd ≈ 8.33 µM)[2]
Bos taurus (Bovine)Brain (Isotype αβIV)Scatchard AnalysisKa: 3.31 x 10⁶ M⁻¹ (Kd ≈ 0.30 µM)[2]
Rattus norvegicus (Rat)BrainFluorescence SpectroscopyKa: 3.2 µM⁻¹ (Kd ≈ 0.31 µM)[3]
Strongylocentrotus purpuratus (Sea Urchin)Flagellar Outer DoubletEquilibrium UltracentrifugationKd: 0.50 µM (for this compound-tubulin complex dissociation)[1]
Rosa sp. (Rose)Cultured CellsScatchard AnalysisApparent Ka: 9.7 x 10² M⁻¹ (Kd ≈ 1031 µM)
Unspecified (General)Biotin-labeled tubulinScintillation Proximity AssayKd: 1.4 µM[4][5]

Experimental Protocols for Determining Binding Affinity

The accurate determination of this compound's binding affinity to tubulin relies on a variety of sophisticated biophysical techniques. Below are detailed methodologies for three commonly employed experimental approaches.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (tubulin). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Protocol:

  • Sample Preparation:

    • Purified tubulin is extensively dialyzed against the desired experimental buffer (e.g., 10 mM sodium phosphate, 1 mM GTP, pH 7.0) to ensure buffer matching with the this compound solution.

    • A concentrated solution of this compound is prepared in the final dialysis buffer.

    • All solutions are degassed immediately prior to use to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • The sample cell of the calorimeter is filled with the tubulin solution (typically in the low micromolar range).

    • The injection syringe is loaded with the this compound solution (at a concentration 10-20 times that of the tubulin).

    • A series of small, sequential injections of the this compound solution into the tubulin-containing cell are performed at a constant temperature (e.g., 25°C).

    • The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat-change peaks, is integrated to determine the heat change per injection.

    • The resulting data is plotted as heat change per mole of injectant versus the molar ratio of this compound to tubulin.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters, including the Kd.[6][7]

Fluorescence Spectroscopy

This method exploits the change in the intrinsic fluorescence of this compound upon binding to tubulin.[3] Free this compound is non-fluorescent in aqueous solution, but its fluorescence is significantly enhanced when it binds to the hydrophobic pocket of tubulin.

Protocol:

  • Sample Preparation:

    • A solution of purified tubulin is prepared in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8).

    • A stock solution of this compound is prepared in the same buffer.

  • Fluorescence Titration:

    • The tubulin solution is placed in a quartz cuvette in a temperature-controlled spectrofluorometer.

    • The intrinsic fluorescence of the tubulin solution is measured (excitation ~295 nm, emission ~335 nm) to establish a baseline.

    • Small aliquots of the this compound solution are incrementally added to the tubulin solution.

    • After each addition and a brief incubation period to allow for binding equilibrium, the fluorescence emission spectrum of the this compound-tubulin complex is recorded (excitation ~350-360 nm, emission ~430-440 nm).[3][8]

  • Data Analysis:

    • The increase in fluorescence intensity at the emission maximum is plotted against the this compound concentration.

    • The resulting binding curve is then analyzed using a non-linear regression to a binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd).[9]

Competitive Binding Assay

Competitive binding assays are used to determine the binding affinity of an unlabeled ligand by measuring its ability to compete with a labeled ligand (e.g., [³H]-colchicine or a fluorescent analog) for the same binding site on tubulin.[10][11]

Protocol:

  • Sample Preparation:

    • A reaction mixture is prepared containing purified tubulin, a fixed concentration of a labeled this compound probe, and the assay buffer.

  • Competition Experiment:

    • Varying concentrations of unlabeled this compound (the competitor) are added to the reaction mixture.

    • The mixtures are incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Detection and Measurement:

    • The amount of labeled probe bound to tubulin is measured. The method of detection depends on the label used:

      • Radiolabeled Probe ([³H]-colchicine): The tubulin-bound radioligand is separated from the free radioligand (e.g., by filtration through a membrane that retains the protein), and the radioactivity on the filter is quantified using a scintillation counter.[5]

      • Fluorescent Probe: The decrease in fluorescence of the probe upon displacement by the unlabeled this compound is measured using a spectrofluorometer.[12]

  • Data Analysis:

    • The percentage of bound labeled probe is plotted against the concentration of the unlabeled this compound.

    • The resulting competition curve is fitted to a competitive binding equation to determine the IC₅₀ value (the concentration of unlabeled this compound that displaces 50% of the labeled probe).

    • The inhibition constant (Ki), which is equivalent to the Kd of the unlabeled ligand, can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by this compound and a generalized workflow for determining its binding affinity.

Colchicine_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Disruption Disruption of Microtubule Dynamics This compound->Disruption Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited by this compound) Microtubule->Tubulin Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: this compound's mechanism of action involves binding to β-tubulin, which inhibits microtubule polymerization and leads to cell cycle arrest and apoptosis.

Binding_Affinity_Workflow cluster_0 Preparation cluster_1 Experimentation cluster_2 Data Analysis P1 Purify Tubulin from Species of Interest E1 Choose Assay Method (ITC, Fluorescence, etc.) P1->E1 P2 Prepare this compound Solution and Buffers P2->E1 E2_ITC Isothermal Titration Calorimetry (ITC) E1->E2_ITC Direct Measurement E2_Fluor Fluorescence Spectroscopy E1->E2_Fluor Direct/Indirect E2_Comp Competitive Binding Assay E1->E2_Comp Indirect A1 Generate Binding Isotherm/Curve E2_ITC->A1 E2_Fluor->A1 E2_Comp->A1 A2 Fit Data to Binding Model A1->A2 A3 Determine Kd/Ka A2->A3

Caption: A generalized workflow for determining the binding affinity of this compound to tubulin, from sample preparation to data analysis.

Conclusion

The binding affinity of this compound to tubulin is a critical parameter that dictates its efficacy and species-specific effects. This guide has provided a comparative overview of these binding affinities, highlighting the variations observed across different organisms. The detailed experimental protocols offer a practical resource for researchers aiming to investigate these interactions further. The provided diagrams of the signaling pathway and experimental workflow serve to clarify the underlying molecular mechanism and the process of its characterization. A thorough understanding of the cross-species differences in this compound-tubulin interactions is essential for the continued development of tubulin-targeting therapeutics with improved specificity and efficacy.

References

A Comparative Study of Colchicine Analogs on Microtubule Depolymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of colchicine and its analogs as microtubule depolymerizing agents. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

This compound, a natural product isolated from Colchicum autumnale, is a well-established antimitotic agent that disrupts microtubule dynamics by binding to tubulin, the fundamental protein subunit of microtubules.[1][2] This interaction inhibits tubulin polymerization, leading to microtubule depolymerization, mitotic arrest, and ultimately, apoptosis.[3][4] These properties have made the this compound binding site on β-tubulin a prime target for the development of novel anticancer agents.[5][6][7] This guide focuses on a comparative analysis of this compound and several of its synthetic and semi-synthetic analogs, evaluating their efficacy in microtubule depolymerization.

Comparative Efficacy of this compound Analogs

The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) for tubulin polymerization. The following table summarizes the IC50 values for a selection of prominent this compound binding site inhibitors (CBSIs). It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.[8]

CompoundIC50 (Tubulin Polymerization)Key Structural Features/ClassReference(s)
This compound~1 - 10.6 µMNatural alkaloid with a trimethoxy-phenyl ring (A-ring) and a tropolone (B20159) ring (C-ring)[3][8][9][10]
Combretastatin A-4 (CA-4)~2.1 - 2.5 µMStilbenoid, cis-configuration is crucial for activity. Lacks the B-ring of this compound.[3][9][10]
N-Deacetyl-N-(2-mercaptoacetyl) this compound (DAMA-colchicine)Not explicitly stated, but used to determine the crystal structure of the tubulin-colchicine complex.A derivative of this compound.[3][6]
BPR0L075Potent inhibitor of tubulin polymerization3-indolyl-phenylmethanone[3]
ABT-751 (E7010)Potent inhibitor of tubulin polymerizationNovel sulfonamide[3]
5-Amino-6-methoxy-2-aroylquinoline 871.6 µMAroylquinoline, more potent than CA-4[3]
DL-Acetylshikonin5.98 µMNaphthoquinone derivative[8]
Nocodazole~5 µMSynthetic benzimidazole (B57391) derivative[9][10]
DJ95Potent tubulin depolymerizing effectsIndolyl-imidazopyridine[11]

Mechanism of Action: Targeting the this compound Binding Site

This compound and its analogs exert their effects by binding to a specific site on the β-tubulin subunit, at the interface with the α-tubulin subunit.[3][5] This binding event induces a conformational change in the tubulin dimer, rendering it unable to polymerize into microtubules.[12][13] The trimethoxyphenyl A-ring of this compound is a critical pharmacophore that inserts into a hydrophobic pocket on β-tubulin.[5][14]

The disruption of microtubule dynamics has profound downstream effects on cellular processes, particularly mitosis. The inability to form a functional mitotic spindle leads to cell cycle arrest at the G2/M phase.[3][8] Prolonged mitotic arrest activates apoptotic signaling pathways, culminating in programmed cell death.

Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by the binding of this compound or its analogs to tubulin, leading to apoptosis.

Colchicine_Signaling_Pathway Signaling Pathway of this compound-Induced Apoptosis This compound This compound / Analog Binding Binding to this compound Site This compound->Binding Interacts with Tubulin β-Tubulin Dimer Tubulin->Binding Depolymerization Microtubule Depolymerization Binding->Depolymerization Induces MitoticSpindle Mitotic Spindle Disruption Depolymerization->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Tubulin_Polymerization_Assay_Workflow Workflow for In Vitro Tubulin Polymerization Assay Start Start PrepareTubulin Prepare Tubulin Solution (3 mg/mL in GTB + GTP + Glycerol) Start->PrepareTubulin PrepareCompounds Prepare Serial Dilutions of Test Compounds Start->PrepareCompounds Mix Mix Tubulin and Compounds in 96-well plate PrepareTubulin->Mix PrepareCompounds->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 340 nm (every 30s for 60 min) Incubate->Measure Analyze Data Analysis: Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

References

Validating the Downstream Effects of Colchicine-Induced Cell Cycle Arrest: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Colchicine, a microtubule-destabilizing agent, is a widely utilized tool in cell biology to induce mitotic arrest and synchronize cell populations at the G2/M phase of the cell cycle. This arrest facilitates the study of cell cycle regulation, protein dynamics, and the efficacy of anti-cancer therapeutics. However, the pleiotropic effects of this compound on cellular physiology necessitate rigorous validation of its downstream consequences. This guide provides a comparative analysis of this compound with other common mitotic arresting agents, offering experimental data and detailed protocols to aid researchers in selecting the appropriate tool and validating their findings.

Comparison of Mitotic Arresting Agents

The selection of a mitotic arresting agent depends on the specific experimental goals, cell type, and desired downstream analyses. This compound, while effective, can have broader effects on microtubule-dependent processes. The following table summarizes the key characteristics and performance of this compound compared to other commonly used agents like nocodazole (B1683961) and taxol (paclitaxel).

FeatureThis compoundNocodazoleTaxol (Paclitaxel)
Mechanism of Action Binds to tubulin dimers, inhibiting microtubule polymerization.Binds to β-tubulin, leading to microtubule depolymerization.Binds to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization.
Cell Cycle Arrest Phase G2/MG2/MG2/M
Reversibility Readily reversible upon washout.Readily reversible upon washout.Poorly reversible, can lead to apoptosis.
Reported IC50 for Mitotic Arrest (HeLa cells) ~15-20 nM~40-50 nM~5-10 nM
Induction of Apoptosis Can induce apoptosis at higher concentrations or prolonged exposure.Can induce apoptosis, often to a lesser extent than this compound at equitoxic doses.Potent inducer of apoptosis.
Effects on Spindle Assembly Checkpoint (SAC) Activates the SAC by disrupting kinetochore-microtubule attachments.Activates the SAC through a similar mechanism to this compound.Activates the SAC due to abnormal, stabilized microtubule structures.

Experimental Data

Cell Cycle Profile Analysis

Flow cytometry is a standard method to assess cell cycle distribution. The following table presents representative data on the percentage of HeLa cells in the G2/M phase after treatment with different mitotic arresting agents.

Treatment (24 hours)Concentration% of Cells in G2/M (Mean ± SD)
DMSO (Control)-12 ± 2.5%
This compound20 nM85 ± 5.1%
Nocodazole50 nM88 ± 4.3%
Taxol10 nM82 ± 6.0%
Apoptosis Induction

The induction of apoptosis is a critical downstream effect to consider. The following data, obtained via TUNEL assay, compares the apoptotic rates in a human cancer cell line after 48 hours of treatment.

Treatment (48 hours)Concentration% Apoptotic Cells (Mean ± SD)
DMSO (Control)-3 ± 1.2%
This compound50 nM25 ± 3.8%
Nocodazole100 nM18 ± 2.9%
Taxol20 nM45 ± 5.5%

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the cell cycle distribution of a cell population after treatment with a mitotic arresting agent.

Materials:

  • Cells of interest

  • Mitotic arresting agent (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentration of the mitotic arresting agent for the desired duration (e.g., 16-24 hours).

  • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with PBS and resuspend in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer.

Western Blot for Cyclin B1

Objective: To assess the protein levels of Cyclin B1, a key regulator of the G2/M transition, which accumulates in mitotically arrested cells.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (anti-Cyclin B1)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Cyclin B1 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Colchicine_Mechanism cluster_0 Microtubule Dynamics cluster_1 Downstream Effects Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Colchicine_Tubulin_Complex This compound-Tubulin Complex Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule->Mitotic_Spindle_Disruption Leads to This compound This compound This compound->Tubulin_Dimers Binds to Colchicine_Tubulin_Complex->Microtubule SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Disruption->SAC_Activation Cell_Cycle_Arrest G2/M Arrest SAC_Activation->Cell_Cycle_Arrest

Caption: Mechanism of this compound-induced mitotic arrest.

Experimental_Workflow cluster_Validation Validation Assays Cell_Culture Seed and Culture Cells Treatment Treat with Mitotic Arresting Agent Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Flow_Cytometry Flow Cytometry (Cell Cycle Profile) Harvest->Flow_Cytometry Western_Blot Western Blot (Cyclin B1 Levels) Harvest->Western_Blot Microscopy Immunofluorescence (Microtubule Morphology) Harvest->Microscopy Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) Harvest->Apoptosis_Assay

Caption: Workflow for validating cell cycle arrest.

Signaling_Pathway Mitotic_Arrest Mitotic Arrest (this compound, Nocodazole, Taxol) SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Arrest->SAC_Activation MCC_Formation Mitotic Checkpoint Complex (MCC) (Mad2, BubR1, Bub3, Cdc20) SAC_Activation->MCC_Formation APC_C_Inhibition Inhibition of Anaphase-Promoting Complex/Cyclosome (APC/C) MCC_Formation->APC_C_Inhibition Securin_CyclinB1 Stabilization of Securin and Cyclin B1 APC_C_Inhibition->Securin_CyclinB1 Anaphase_Inhibition Inhibition of Anaphase Onset Securin_CyclinB1->Anaphase_Inhibition Prolonged_Arrest Prolonged Mitotic Arrest Anaphase_Inhibition->Prolonged_Arrest Apoptosis Apoptosis Prolonged_Arrest->Apoptosis Can lead to

Caption: Downstream signaling of mitotic arrest.

A Comparative Guide to the Anti-inflammatory Mechanisms of Colchicine and NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory mechanisms of colchicine and nonsteroidal anti-inflammatory drugs (NSAIDs). By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development and inflammation biology.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its pharmacological modulation is crucial in treating a wide range of diseases. This compound, an ancient drug derived from the autumn crocus, and NSAIDs, a broad class of widely used analgesics and anti-inflammatory agents, represent two distinct approaches to dampening the inflammatory cascade. While both are effective in managing inflammatory conditions, their underlying mechanisms of action are fundamentally different. This guide will dissect these differences at the molecular and cellular levels, providing a comprehensive overview supported by experimental evidence.

Core Mechanistic Differences

This compound and NSAIDs exert their anti-inflammatory effects by targeting different key components of the inflammatory process. This compound's primary mechanism involves the disruption of microtubule polymerization, which in turn affects various cellular functions crucial for inflammation, such as neutrophil migration and inflammasome activation. In contrast, the hallmark of NSAID action is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators.

A summary of the key mechanistic distinctions is presented below:

FeatureThis compoundNonsteroidal Anti-inflammatory Drugs (NSAIDs)
Primary Molecular Target β-tubulinCyclooxygenase (COX-1 and COX-2) enzymes
Primary Cellular Effect Inhibition of microtubule polymerization.[1]Inhibition of prostaglandin (B15479496) synthesis.[2]
Key Downstream Effects - Inhibition of neutrophil chemotaxis, adhesion, and migration.[2] - Inhibition of NLRP3 inflammasome activation and subsequent IL-1β release.[2] - Disruption of cytokine and chemokine secretion.- Reduced production of prostaglandins (e.g., PGE2), prostacyclin, and thromboxanes.[2] - Attenuation of vasodilation, edema, and pain signaling.
Therapeutic Applications Gout, Familial Mediterranean Fever, Pericarditis, Behçet's disease.Pain, fever, and inflammation associated with various conditions (e.g., arthritis, musculoskeletal injuries).

Quantitative Comparison of In Vitro Efficacy

Direct quantitative comparison of the anti-inflammatory potency of this compound and NSAIDs is challenging due to their distinct molecular targets and mechanisms of action. The available experimental data typically focuses on their respective primary targets. The following tables summarize key quantitative data from in vitro studies.

It is crucial to note that the IC50 values presented below are not directly comparable as they measure the inhibition of different molecular processes under varied experimental conditions.

Table 1: this compound - Inhibition of Tubulin Polymerization

The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key measure of this compound's activity.

CompoundIC50 (µM) for Tubulin PolymerizationSource
This compound1.2 - 10.6[1]

IC50 values for this compound can vary depending on the specific assay conditions, such as tubulin concentration and source.

Table 2: NSAIDs - Inhibition of COX Enzymes

The IC50 values for the inhibition of COX-1 and COX-2 are critical indicators of NSAID potency and selectivity. A higher COX-2/COX-1 IC50 ratio generally indicates a more favorable gastrointestinal safety profile.

NSAIDIC50 COX-1 (µM)IC50 COX-2 (µM)COX-2/COX-1 Selectivity Ratio
Ibuprofen133.70.28
Diclofenac0.070.020.29
Celecoxib150.04375

(Data compiled from various sources and should be considered representative. Actual values may vary based on experimental setup.)

Signaling Pathways and Mechanisms of Action

This compound's Anti-inflammatory Signaling Pathway

This compound's primary anti-inflammatory effects stem from its ability to bind to β-tubulin, preventing the polymerization of microtubules. This disruption has several downstream consequences that collectively dampen the inflammatory response. A key effect is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the production of the pro-inflammatory cytokine IL-1β. By disrupting microtubule-dependent processes, this compound prevents the assembly and activation of the NLRP3 inflammasome. Furthermore, the impaired microtubule dynamics hinder the migration of neutrophils to the site of inflammation.

Colchicine_Pathway cluster_cell Inflammatory Cell (e.g., Neutrophil, Macrophage) This compound This compound Tubulin β-Tubulin This compound->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits NLRP3 NLRP3 Inflammasome Assembly & Activation Microtubules->NLRP3 Required for Chemotaxis Neutrophil Chemotaxis & Migration Microtubules->Chemotaxis Required for Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β Release ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Chemotaxis->Inflammation

Caption: this compound's anti-inflammatory mechanism of action.

NSAIDs' Anti-inflammatory Signaling Pathway

NSAIDs exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, NSAIDs reduce the production of these pro-inflammatory molecules.

NSAID_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Arachidonic_Acid->COX NSAIDs NSAIDs NSAIDs->COX Inhibit Prostaglandins Prostaglandins (PGE2, etc.) COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: NSAIDs' anti-inflammatory mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound and NSAIDs.

In Vitro Tubulin Polymerization Assay (for this compound)

Objective: To measure the inhibitory effect of this compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Methodology:

  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure)

    • Guanosine-5'-triphosphate (GTP) solution

    • Polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

    • This compound stock solution (dissolved in DMSO)

    • Temperature-controlled microplate spectrophotometer

  • Procedure:

    • On ice, add polymerization buffer, GTP (to a final concentration of 1 mM), and various concentrations of this compound to the wells of a microplate.

    • Add purified tubulin to each well to a final concentration of 3-5 mg/mL.

    • Place the microplate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • The increase in absorbance over time corresponds to the rate of tubulin polymerization.

    • Plot the rate of polymerization or the endpoint absorbance against the this compound concentration to determine the IC50 value.

Tubulin_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Tubulin, GTP, this compound) Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Measure_Absorbance Measure Absorbance (340 nm) Incubate->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Human Whole Blood Assay for COX Inhibition (for NSAIDs)

Objective: To determine the inhibitory potency and selectivity of NSAIDs on COX-1 and COX-2 activity in a physiologically relevant matrix.

Principle: COX-1 activity is measured by the production of thromboxane (B8750289) B2 (TXB2) during blood clotting, while COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) production in response to lipopolysaccharide (LPS) stimulation.

Methodology:

  • Reagents and Materials:

    • Freshly drawn human venous blood

    • NSAID stock solutions (dissolved in a suitable solvent like DMSO)

    • Lipopolysaccharide (LPS)

    • ELISA kits for TXB2 and PGE2

  • Procedure for COX-1 Inhibition:

    • Aliquots of whole blood are incubated with various concentrations of the NSAID or vehicle control.

    • The blood is allowed to clot at 37°C for 1 hour.

    • Serum is separated by centrifugation.

    • TXB2 levels in the serum are quantified by ELISA.

  • Procedure for COX-2 Inhibition:

    • Heparinized whole blood is incubated with various concentrations of the NSAID or vehicle control.

    • LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity.

    • The blood is incubated at 37°C for 24 hours.

    • Plasma is separated by centrifugation.

    • PGE2 levels in the plasma are quantified by ELISA.

  • Data Analysis:

    • The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each NSAID concentration relative to the vehicle control.

    • IC50 values for COX-1 and COX-2 inhibition are determined from the dose-response curves.

    • The COX-2 selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2).

COX_Assay_Workflow cluster_cox1 COX-1 Inhibition cluster_cox2 COX-2 Inhibition Start_COX1 Start Incubate_Blood_NSAID_COX1 Incubate Whole Blood with NSAID Start_COX1->Incubate_Blood_NSAID_COX1 Clot_Blood Allow Blood to Clot Incubate_Blood_NSAID_COX1->Clot_Blood Measure_TXB2 Measure TXB2 (ELISA) Clot_Blood->Measure_TXB2 Analyze_Data_COX1 Analyze Data (Calculate IC50) Measure_TXB2->Analyze_Data_COX1 End_COX1 End Analyze_Data_COX1->End_COX1 Start_COX2 Start Incubate_Blood_NSAID_COX2 Incubate Heparinized Blood with NSAID & LPS Start_COX2->Incubate_Blood_NSAID_COX2 Incubate_24h Incubate for 24h Incubate_Blood_NSAID_COX2->Incubate_24h Measure_PGE2 Measure PGE2 (ELISA) Incubate_24h->Measure_PGE2 Analyze_Data_COX2 Analyze Data (Calculate IC50) Measure_PGE2->Analyze_Data_COX2 End_COX2 End Analyze_Data_COX2->End_COX2

Caption: Experimental workflow for the human whole blood COX inhibition assay.

Conclusion

This compound and NSAIDs represent two distinct and effective classes of anti-inflammatory drugs. This compound's unique mechanism of disrupting microtubule polymerization provides a targeted approach to inhibiting neutrophil function and NLRP3 inflammasome activation. NSAIDs, through their inhibition of COX enzymes, offer broad-spectrum anti-inflammatory, analgesic, and antipyretic effects by reducing prostaglandin synthesis. The choice between these agents in a clinical or research setting depends on the specific inflammatory condition, the desired therapeutic outcome, and the consideration of their different side-effect profiles. A thorough understanding of their distinct molecular and cellular mechanisms, as outlined in this guide, is paramount for their rational use and for the development of novel anti-inflammatory therapies.

References

Colchicine's Grip on Neutrophil Movement: A Comparative Guide to Inhibiting Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of colchicine's validated inhibitory effect on neutrophil chemotaxis against other alternatives. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear perspective on its performance.

Neutrophil chemotaxis, the directed migration of neutrophils towards inflammatory signals, is a cornerstone of the innate immune response. However, its dysregulation can contribute to the pathology of numerous inflammatory diseases. This compound, a long-standing anti-inflammatory agent, exerts its therapeutic effects primarily by disrupting this process. This guide will illuminate the mechanisms behind this compound's efficacy and compare it with other compounds known to inhibit neutrophil migration.

Quantitative Comparison of Neutrophil Chemotaxis Inhibitors

The following table summarizes the quantitative data on the inhibitory effects of this compound and its alternatives on neutrophil chemotaxis. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundTarget/MechanismCell TypeChemoattractantAssayIC50 / Effective ConcentrationCitation(s)
This compound Tubulin polymerization inhibitor Human NeutrophilsfMLP, IL-8, MSU crystalsBoyden ChamberInhibits chemotaxis at concentrations as low as 0.1 nM in vitro. [1] IC50 = 3 nM (for inhibition of E-selectin mediated adhesion). IC50 = 300 nM (for reduction of L-selectin expression). [1]
Nocodazole (B1683961)Tubulin polymerization inhibitorHuman NeutrophilsfMLPMotility Assay10 µM associated with stimulated motility.[1]
Vinblastine (B1199706)Tubulin polymerization inhibitorHuman NeutrophilsfMLPMotility Assay10 µM associated with stimulated motility.[1]
NaproxenCyclooxygenase (COX) inhibitorHuman LeukocytesNot specifiedLeukocyte Migration AssayShowed inhibition of leukocyte migration.[2][3][4]
IndomethacinCyclooxygenase (COX) inhibitorHuman NeutrophilsNot specifiedBoyden ChamberShowed inhibition of chemotaxis.[5]
PrednisoneGlucocorticoid Receptor AgonistNot specifiedNot specifiedNot specifiedUsed as an alternative to this compound in gout flares.
LY294002PI3K inhibitorHuman NeutrophilsIL-8Microfluidic Chemotaxis AssayIC50 ≈ 1 µM[2]

Note: fMLP (N-formylmethionyl-leucyl-phenylalanine) and IL-8 (Interleukin-8) are common chemoattractants used in neutrophil chemotaxis assays. MSU (monosodium urate) crystals are relevant in the context of gout.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved, the following diagrams illustrate the neutrophil chemotaxis signaling pathway and a typical experimental workflow for its analysis.

G cluster_0 Neutrophil Chemotaxis Signaling Pathway Chemoattractant Chemoattractant (e.g., fMLP, IL-8) GPCR GPCR Chemoattractant->GPCR G_protein G-protein Activation GPCR->G_protein PI3K PI3K G_protein->PI3K PIP3 PIP3 PI3K->PIP3 Rac_Cdc42 Rac/Cdc42 Activation PIP3->Rac_Cdc42 Actin Actin Polymerization Rac_Cdc42->Actin Migration Cell Migration (Chemotaxis) Actin->Migration Microtubules Microtubule Dynamics Microtubules->Migration This compound This compound This compound->Microtubules Inhibits Polymerization

Caption: Neutrophil chemotaxis signaling pathway and the inhibitory action of this compound.

G cluster_1 Experimental Workflow: Boyden Chamber Assay start Start isolate Isolate Neutrophils from whole blood start->isolate add_cells Add Neutrophils (with/without inhibitor) to upper chamber isolate->add_cells prepare_chamber Prepare Boyden Chamber (Lower: Chemoattractant Upper: Buffer) prepare_chamber->add_cells incubate Incubate (e.g., 37°C, 1-3 hours) add_cells->incubate quantify Quantify Migrated Cells (Staining and Microscopy or Luminescence) incubate->quantify analyze Data Analysis (e.g., % inhibition, IC50) quantify->analyze end End analyze->end

Caption: A typical experimental workflow for a neutrophil chemotaxis Boyden chamber assay.

Experimental Protocols

A detailed methodology for a key experiment cited, the Boyden Chamber Assay, is provided below to facilitate reproducibility and further investigation.

Boyden Chamber / Transwell® Cell Migration Assay

Objective: To quantify the chemotactic response of neutrophils towards a chemoattractant and to determine the inhibitory effect of compounds like this compound.

Materials:

  • 96-well Boyden chamber with polycarbonate membranes (typically 3-5 µm pore size)

  • Isolated human neutrophils (purity >95%)

  • Chemoattractant solution (e.g., fMLP, IL-8)

  • Test compounds (e.g., this compound, dissolved in an appropriate solvent)

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • Detection reagent (e.g., Calcein-AM for fluorescent labeling, or a cell viability reagent like CellTiter-Glo®)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.

  • Chamber Preparation:

    • Add 150-200 µL of assay medium containing the chemoattractant to the lower wells of the Boyden chamber. For negative controls, add assay medium without the chemoattractant.

    • Carefully place the membrane insert into each well, avoiding air bubbles between the membrane and the medium.

  • Cell Treatment and Seeding:

    • Pre-incubate the neutrophil suspension with various concentrations of the test compound (e.g., this compound) or vehicle control for 30-60 minutes at 37°C.

    • Add 50-100 µL of the treated neutrophil suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 3 hours to allow for neutrophil migration.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the inserts from the wells.

    • Method A (Microscopy): Remove the non-migrated cells from the top surface of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Giemsa stain). Count the number of migrated cells in several high-power fields for each membrane using a microscope.

    • Method B (Fluorescence/Luminescence):

      • For fluorescence, pre-label the neutrophils with a fluorescent dye like Calcein-AM before the assay. After migration, measure the fluorescence of the migrated cells in the lower chamber using a plate reader.

      • For luminescence, add a reagent that measures ATP content (indicative of viable cells), such as CellTiter-Glo®, to the lower chamber and measure the luminescence signal.

  • Data Analysis:

    • Calculate the percentage of migrating cells for each condition relative to the positive control (chemoattractant alone).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the chemotactic response by 50%.

Conclusion

This compound stands as a potent inhibitor of neutrophil chemotaxis, a key mechanism in its anti-inflammatory efficacy. Its primary mode of action, the disruption of microtubule polymerization, effectively cripples the cellular machinery required for directed cell movement. While other compounds, including different microtubule inhibitors and NSAIDs, also exhibit inhibitory effects on neutrophil migration, this compound's efficacy at nanomolar concentrations in vitro underscores its significant potential in modulating the inflammatory cascade. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to further explore and compare the therapeutic potential of these and novel neutrophil chemotaxis inhibitors. The continued investigation into the nuanced mechanisms of these drugs will be pivotal in the development of more targeted and effective anti-inflammatory therapies.

References

A Comparative Analysis of Colchicine and Other Mitotic Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of colchicine and other prominent mitotic inhibitors utilized in cancer research. By objectively evaluating their performance based on experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their pursuit of novel cancer therapeutics. We will delve into the mechanisms of action, cytotoxic efficacy, and the signaling pathways governed by these compounds, presenting quantitative data in accessible formats and providing detailed experimental methodologies.

Introduction to Mitotic Inhibitors in Oncology

Mitosis, the process of cell division, is a fundamental characteristic of life and a primary target in cancer therapy. The uncontrolled proliferation of cancer cells necessitates interventions that can halt their rapid division. Mitotic inhibitors are a class of chemotherapeutic agents that disrupt the process of mitosis, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[1] These agents primarily target the microtubule cytoskeleton, a dynamic network of protein filaments essential for the formation of the mitotic spindle, or key regulatory proteins of the cell cycle such as mitotic kinases.

This guide will focus on a comparative analysis of four major classes of mitotic inhibitors:

  • This compound and its analogues: These compounds bind to the this compound-binding site on β-tubulin, inhibiting microtubule polymerization.

  • Vinca (B1221190) Alkaloids (e.g., Vincristine): These agents bind to the vinca domain on β-tubulin, also leading to microtubule depolymerization.

  • Taxanes (e.g., Paclitaxel): In contrast to the previous two, taxanes bind to the taxane-binding site on β-tubulin, stabilizing microtubules and preventing their disassembly.

  • Mitotic Kinase Inhibitors (e.g., Aurora Kinase and Polo-like Kinase inhibitors): This newer class of drugs targets key enzymes that regulate the progression of mitosis.

Mechanism of Action: A Tale of Microtubule Dynamics and Kinase Regulation

The efficacy of mitotic inhibitors is intrinsically linked to their specific molecular targets and their impact on the intricate machinery of cell division.

2.1. Microtubule-Targeting Agents

This compound, Vinca alkaloids, and Taxanes all exert their effects by interacting with tubulin, the protein subunit of microtubules. However, their mechanisms of action are distinct.

  • This compound: Binds to a specific site on β-tubulin, known as the this compound-binding site, which is located at the interface between the α- and β-tubulin subunits.[2][3] This binding event induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules.[3] The net effect is a disruption of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[2]

  • Vinca Alkaloids: These compounds bind to a distinct site on β-tubulin, referred to as the vinca-binding site.[4][5] Similar to this compound, this interaction inhibits the addition of tubulin dimers to the growing microtubule, promoting its disassembly.[4]

  • Taxanes: Unlike this compound and vinca alkaloids, taxanes are microtubule-stabilizing agents. They bind to a pocket on the β-tubulin subunit, but on the interior surface of the microtubule.[6][7][8][9] This binding enhances microtubule polymerization and prevents depolymerization, leading to the formation of abnormally stable and non-functional mitotic spindles.[6]

The following diagram illustrates the different binding sites of these agents on the tubulin heterodimer.

cluster_tubulin αβ-Tubulin Heterodimer alpha_tubulin α-Tubulin beta_tubulin β-Tubulin colchicine_site vinca_site taxane_site This compound This compound This compound->colchicine_site Binds to vinca Vinca Alkaloids vinca->vinca_site Binds to taxane Taxanes taxane->taxane_site Binds to

Caption: Binding sites of different microtubule-targeting agents on the αβ-tubulin heterodimer.

2.2. Mitotic Kinase Inhibitors

This class of inhibitors targets the enzymes that orchestrate the cell's progression through mitosis.

  • Aurora Kinase Inhibitors: Aurora kinases (A, B, and C) are essential for several mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[10][11] Inhibitors of these kinases can induce mitotic arrest, endoreduplication, and ultimately apoptosis.[10][11][12] The cellular outcome can depend on the specific Aurora kinase inhibited and the p53 status of the cancer cell.[10]

  • Polo-like Kinase (PLK) Inhibitors: Polo-like kinase 1 (PLK1) is a master regulator of mitosis, involved in mitotic entry, spindle formation, and cytokinesis.[13] Inhibition of PLK1 leads to mitotic arrest and apoptosis, making it an attractive target for cancer therapy.[13][14][15]

The following diagram depicts the general mechanism of action for mitotic kinase inhibitors.

MitoticKinase Mitotic Kinase (e.g., Aurora, PLK) Substrate Substrate Protein MitoticKinase->Substrate Phosphorylates MitoticArrest Mitotic Arrest PhosphoSubstrate Phosphorylated Substrate MitoticProgression Mitotic Progression PhosphoSubstrate->MitoticProgression Apoptosis Apoptosis MitoticArrest->Apoptosis KinaseInhibitor Kinase Inhibitor KinaseInhibitor->MitoticKinase Inhibits

Caption: General mechanism of mitotic kinase inhibitors leading to apoptosis.

Comparative Efficacy: In Vitro Cytotoxicity

The cytotoxic potential of these inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values for this compound, vincristine, and paclitaxel (B517696). It is important to note that these values can vary depending on the cell line and the specific experimental conditions.

Table 1: IC50 Values of Mitotic Inhibitors in Drug-Sensitive Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
This compoundK562Chronic Myelogenous Leukemia4.3[16]
A375Melanoma10.6 ± 1.8[17]
Vincristine1A9Ovarian Carcinoma-[18]
SH-SY5YNeuroblastoma100[19]
Paclitaxel1A9Ovarian Carcinoma-[18]
A375Melanoma-[17]

Table 2: IC50 Values of Mitotic Inhibitors in Drug-Resistant Cancer Cell Lines

CompoundCell LineResistance MechanismIC50 (nM)Reference
This compoundHEK293/ABCB1P-gp overexpression>10,000[17]
VincristineHEK293/ABCB1P-gp overexpression>10,000[17]
PaclitaxelPTX10Taxol-resistant-[18]
HEK293/ABCB1P-gp overexpression>10,000[17]
Eg5 inhibitor (HR22C16-A1)PTX10Taxol-resistant2300 ± 300[18]

Induction of Mitotic Arrest and Apoptosis

A hallmark of mitotic inhibitors is their ability to arrest cells in the G2/M phase of the cell cycle, which often precedes the induction of apoptosis.

Table 3: Effects of Mitotic Inhibitors on Cell Cycle and Apoptosis

CompoundCell LineConcentration% Cells in G2/M% Apoptotic CellsReference
VincristineSH-SY5Y0.1 µMTime-dependent increaseTime-dependent increase[19]
Eg5 inhibitor (HR22C16-A1)1A91 µM~85% (monopolar spindles)Time-dependent increase[18]
This compoundMDA-MB-2315 µM-64.4%[20]
PaclitaxelMurine Tumors40 mg/kgVariableCorrelated with tumor growth delay[21]

The following diagram illustrates the general workflow for assessing the effects of mitotic inhibitors on the cell cycle and apoptosis.

start Cancer Cell Culture treatment Treatment with Mitotic Inhibitor start->treatment harvest Cell Harvesting treatment->harvest fixation Fixation & Permeabilization harvest->fixation staining DNA Staining (e.g., PI) &/or Apoptosis Marker fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry cell_cycle Cell Cycle Profile (G1, S, G2/M) flow_cytometry->cell_cycle apoptosis Apoptosis Quantification flow_cytometry->apoptosis

Caption: Experimental workflow for cell cycle and apoptosis analysis.

Apoptotic Signaling Pathways

The induction of apoptosis by mitotic inhibitors involves complex signaling cascades that converge on the activation of caspases, the executioners of programmed cell death.

  • This compound: Induces apoptosis through the intrinsic mitochondrial pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-9 and caspase-3.[20]

  • Vinca Alkaloids: Can induce apoptosis through pathways involving the activation of c-Jun N-terminal kinase (JNK) and the transcription factor NF-κB.[19]

  • Taxanes: Trigger apoptosis by stabilizing microtubules, which can lead to the activation of the intrinsic apoptotic pathway.[21]

  • Aurora Kinase Inhibitors: Inhibition of Aurora kinases can lead to mitotic catastrophe and apoptosis, often involving the p53 tumor suppressor protein and the mitochondrial pathway.[11][12]

  • Polo-like Kinase Inhibitors: Depletion or inhibition of PLK1 induces mitotic arrest and apoptosis, which can be mediated by the p53 pathway.[15]

The following diagram provides a simplified overview of the apoptotic signaling pathways activated by these inhibitors.

cluster_inhibitors Mitotic Inhibitors This compound This compound mitotic_stress Mitotic Stress / Spindle Disruption This compound->mitotic_stress vinca Vinca Alkaloids vinca->mitotic_stress taxane Taxanes taxane->mitotic_stress kinase_inhibitors Kinase Inhibitors kinase_inhibitors->mitotic_stress p53 p53 Activation mitotic_stress->p53 jnk JNK/NF-κB Activation mitotic_stress->jnk mitochondria Mitochondrial Pathway (Bax/Bcl-2) p53->mitochondria jnk->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified apoptotic signaling pathways induced by mitotic inhibitors.

Experimental Protocols

6.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 96-well microplate

    • Mitotic inhibitor stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the mitotic inhibitor in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

6.2. Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 6-well plates

    • Mitotic inhibitor stock solution

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 70% ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the mitotic inhibitor at the desired concentration for the specified time.

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

6.3. In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line of interest

    • Matrigel (optional)

    • Mitotic inhibitor formulation for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the mitotic inhibitor (or vehicle control) to the respective groups according to the planned dosing schedule and route of administration (e.g., intraperitoneal, intravenous, oral).

    • Measure the tumor volume with calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

    • Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of the compound.[22][23][24][25]

Conclusion

The landscape of mitotic inhibitors in cancer research is diverse, with each class of compounds offering a unique mechanism to disrupt the proliferation of malignant cells. This compound and its derivatives, as potent microtubule depolymerizers, continue to be valuable tools and lead compounds for the development of new anticancer agents. Their efficacy, however, is often compared to that of other established microtubule-targeting agents like Vinca alkaloids and Taxanes, as well as the emerging class of mitotic kinase inhibitors.

The choice of a particular mitotic inhibitor for further investigation and development will depend on a multitude of factors, including its potency against specific cancer types, its ability to overcome drug resistance mechanisms, and its therapeutic window. The experimental data and protocols provided in this guide offer a foundational framework for the comparative analysis of these crucial anticancer agents, empowering researchers to advance the fight against cancer.

References

Assessing the Specificity of Colchicine's Interaction with Tubulin Over Other Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Colchicine, a naturally occurring alkaloid, is a well-established anti-mitotic agent that exerts its biological effects primarily through interaction with tubulin, the protein subunit of microtubules. This guide provides a comparative analysis of this compound's binding specificity for tubulin over other proteins, supported by quantitative data and detailed experimental protocols. Understanding this specificity is crucial for its therapeutic applications and for the development of novel tubulin-targeting agents with improved efficacy and reduced off-target effects.

Data Presentation: this compound-Tubulin Binding Affinity

The interaction between this compound and tubulin is characterized by a high affinity, as evidenced by various biophysical techniques. The following table summarizes key quantitative data from multiple studies.

ParameterValueMethodOrganism/SourceReference
Dissociation Constant (Kd) 1.4 µMScintillation Proximity Assay (SPA)Biotin-labeled tubulin[1][2]
Dissociation Constant (Kd) 2.7 x 10-3 MKinetic AnalysisTetrahymena tubulin[3]
Dissociation Constant (Kd) 7.4 x 10-7 MEquilibrium UltracentrifugationBovine brain tubulin[4]
Dissociation Constant (Kd) 2.7 x 10-7 MEquilibrium UltracentrifugationBovine brain this compound-tubulin complex[4]
Inhibition Constant (Ki) 0.2 - 4.6 µMScintillation Proximity Assay (SPA)Tubulin (competing with known inhibitors)[1]

Note: The significant difference in the dissociation constant for Tetrahymena tubulin highlights species-specific variations in this compound binding affinity.[3] The lower Kd value for the this compound-tubulin complex compared to free tubulin suggests that this compound binding stabilizes the tubulin dimer.[4]

Specificity of this compound for Tubulin

While this compound is renowned for its high affinity for tubulin, its interaction with other cellular proteins is less characterized and generally considered to be significantly weaker. Early studies demonstrated that the majority of radiolabeled this compound in cells binds to a soluble protein with a sedimentation constant of 6S, which was later identified as tubulin.[5] This binding was found to correlate with the presence of microtubules in various cells and tissues, with high activity in dividing cells, mitotic apparatus, and brain tissue, and very low binding to purified muscle proteins.[5]

Modern proteomic approaches are being employed to identify potential off-target proteins.[6] However, the primary mechanism of action and toxicity of this compound are overwhelmingly attributed to its potent interaction with tubulin, leading to microtubule depolymerization and cell cycle arrest.[7][8] It is important to note that some microtubule-associated proteins (MAPs) have been shown to competitively inhibit this compound binding to tubulin, suggesting an overlapping binding region or allosteric effect.[9]

Experimental Protocols

Several key experimental techniques are utilized to assess the binding affinity and specificity of this compound for tubulin.

Competitive Binding Scintillation Proximity Assay (SPA)

This high-throughput assay is used to determine the binding affinity of unlabeled compounds that compete with a radiolabeled ligand for a specific binding site.

Methodology:

  • Preparation: Biotin-labeled tubulin is incubated with a constant concentration of [3H]this compound and varying concentrations of the test compound.

  • Binding: The mixture is allowed to reach equilibrium.

  • Detection: Streptavidin-coated SPA beads are added. These beads contain a scintillant that emits light when in close proximity to the radiolabel on the this compound bound to the biotinylated tubulin.

  • Analysis: The amount of light emitted is measured and is inversely proportional to the amount of test compound bound to the tubulin. The inhibition constant (Ki) is then calculated.[1][2]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of thermodynamic parameters of the interaction.

Methodology:

  • Setup: A solution of the ligand (e.g., this compound) is placed in the injection syringe, and the protein solution (tubulin) is in the sample cell of the calorimeter.

  • Titration: The ligand is injected in small aliquots into the protein solution.

  • Measurement: The heat released or absorbed upon each injection is measured.

  • Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][11]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time.

Methodology:

  • Immobilization: Tubulin is immobilized on the surface of a sensor chip.

  • Interaction: A solution containing this compound is flowed over the sensor surface.

  • Detection: The binding of this compound to the immobilized tubulin causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.

  • Analysis: The association and dissociation rates are measured to calculate the dissociation constant (Kd).[12][13]

Fluorescence-Based Competitive Binding Assay

This assay leverages the change in fluorescence of this compound upon binding to tubulin.

Methodology:

  • Principle: The intrinsic fluorescence of this compound increases significantly when it binds to tubulin.

  • Procedure: A mixture of purified tubulin and this compound is prepared. A test compound is added at varying concentrations.

  • Measurement: The fluorescence intensity is measured. A decrease in fluorescence indicates that the test compound is displacing this compound from its binding site.

  • Controls: A positive control (a known this compound-site binder like podophyllotoxin) and a negative control (a compound that binds to a different site, like vinblastine) are included.[14][15]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_assays Binding Affinity & Specificity Assays cluster_inputs Inputs cluster_outputs Outputs SPA Scintillation Proximity Assay Ki Inhibition Constant (Ki) SPA->Ki ITC Isothermal Titration Calorimetry Kd Dissociation Constant (Kd) ITC->Kd Thermodynamics Thermodynamic Parameters ITC->Thermodynamics SPR Surface Plasmon Resonance SPR->Kd Fluorescence Fluorescence Competition Assay Fluorescence->Ki This compound This compound This compound->SPA This compound->ITC This compound->SPR This compound->Fluorescence Tubulin Tubulin Tubulin->SPA Tubulin->ITC Tubulin->SPR Tubulin->Fluorescence Other_Proteins Other Cellular Proteins Other_Proteins->SPA (as competitor) Other_Proteins->ITC (for comparison) Specificity Binding Specificity Kd->Specificity Ki->Specificity

Caption: Experimental workflow for assessing this compound's binding specificity.

signaling_pathway This compound This compound Tubulin_Dimer αβ-Tubulin Dimer This compound->Tubulin_Dimer binds Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimer->Microtubule_Polymerization inhibits Microtubule_Dynamics Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle disrupts Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway disrupted by this compound-tubulin interaction.

logical_relationship cluster_data Experimental Data High_Affinity High Affinity Binding to Tubulin (low µM to nM Kd) Conclusion Conclusion: This compound exhibits high specificity for tubulin High_Affinity->Conclusion Low_Affinity Low/Negligible Binding to Other Tested Proteins Low_Affinity->Conclusion Cellular_Effects Cellular Effects Correlate with Tubulin Disruption Cellular_Effects->Conclusion

Caption: Logical relationship of data supporting this compound's specificity.

References

Validating Colchicine as a Positive Control for Microtubule Disruption Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of colchicine's performance as a positive control in microtubule disruption experiments against other common microtubule-targeting agents. Experimental data and detailed protocols are presented to support the validation of this compound for this application.

Introduction to Microtubule Dynamics and the Role of a Positive Control

Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers.[1][2] They play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function.[3]

In experiments designed to investigate compounds that may disrupt microtubule dynamics, a reliable positive control is indispensable. A positive control is a well-characterized agent that is known to produce the expected effect—in this case, microtubule disruption. This allows researchers to validate the experimental setup and provides a benchmark against which to compare the effects of test compounds. This compound, a classic anti-mitotic drug, has long been used for this purpose.[1][4]

Mechanism of Action: How this compound Disrupts Microtubules

This compound exerts its effect by binding to soluble tubulin dimers, forming a tubulin-colchicine complex.[1][5] This complex then incorporates into the growing ends of microtubules, physically blocking the addition of new tubulin dimers and thereby inhibiting microtubule polymerization.[1][6] At lower concentrations, this compound effectively arrests microtubule growth, while at higher concentrations, it leads to microtubule depolymerization.[1] This disruption of the microtubule network leads to a cascade of downstream effects, including mitotic arrest at the metaphase, inhibition of cell migration, and ultimately, apoptosis.[1][3]

Comparative Analysis of Microtubule-Targeting Agents

This compound is part of a broader class of microtubule-destabilizing agents. For a comprehensive validation, it is useful to compare its activity with other agents that either destabilize or stabilize microtubules.

AgentClassBinding SitePrimary Mechanism of Action
This compound Microtubule DestabilizerThis compound Site on β-tubulinInhibits microtubule polymerization by binding to soluble tubulin.[1][2][6]
Nocodazole Microtubule DestabilizerThis compound Site on β-tubulinA synthetic compound that also inhibits tubulin polymerization.[7][8]
Vinca (B1221190) Alkaloids (e.g., Vinblastine, Vincristine) Microtubule DestabilizerVinca domain on β-tubulinInduce tubulin self-association into spiral aggregates, leading to microtubule depolymerization.[3][9][10]
Paclitaxel (Taxol) Microtubule StabilizerTaxane Site on β-tubulinPromotes microtubule polymerization and stabilizes existing microtubules against depolymerization.[11][12][13]
Quantitative Comparison of Inhibitory Concentrations

The following table summarizes the half-maximal inhibitory concentrations (IC50) for microtubule depolymerization and cytotoxicity for various agents. It is important to note that these values can vary depending on the cell line and experimental conditions.

CompoundIn Vitro Tubulin Assembly IC50 (µM)Cellular Microtubule Depolymerization IC50 (nM)
This compound~1[14]786.67 ± 81.72[7]
Nocodazole~5[7][14]350.00 ± 76.38[7]
Vinblastine~1[14]4.83 ± 0.17[7]
Combretastatin A-4 (C-A4)~2.5[14]4.50 ± 0.76[7]

Experimental Protocols for Validating Microtubule Disruption

To validate this compound as a positive control, the following experimental protocols can be employed.

Immunofluorescence Staining of the Microtubule Network

This method allows for the direct visualization of microtubule integrity within cells.

Objective: To qualitatively assess the disruption of the microtubule network following treatment with this compound and other agents.

Materials:

  • Cell line of choice (e.g., HeLa, MCF-7)

  • Glass coverslips

  • Cell culture medium

  • This compound, Nocodazole, Paclitaxel (Taxol)

  • Phosphate Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-α-tubulin antibody (mouse monoclonal)

  • Secondary antibody: Fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 100 nM), a negative control (vehicle, e.g., DMSO), and other microtubule-targeting agents for a specified time (e.g., 24 hours).[15]

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature or with ice-cold methanol (B129727) for 5 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. In untreated cells, a fine, filamentous network of microtubules should be visible. In this compound-treated cells, this network will appear depolymerized and diffuse.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

Objective: To quantitatively measure the inhibitory effect of this compound on tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a polymerization buffer.[14]

  • This compound and other test compounds.

  • Microplate reader capable of measuring absorbance at 340 nm over time.

Procedure:

  • Prepare stock solutions of this compound and other compounds in an appropriate solvent (e.g., DMSO).[14]

  • On ice, prepare the tubulin polymerization reaction by mixing the tubulin, GTP, and polymerization buffer according to the kit manufacturer's instructions.

  • Add the desired concentrations of this compound or other compounds to the reaction mixture. Include a vehicle control.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the absorbance against time to generate polymerization curves. The inhibitory effect of this compound will be observed as a reduction in the rate and extent of polymerization compared to the vehicle control.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Microtubule-Targeting Agents

Microtubule_Targeting_Agents cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Bind to soluble tubulin, prevent polymerization Nocodazole Nocodazole Nocodazole->Tubulin Bind to soluble tubulin, prevent polymerization Vinca_Alkaloids Vinca Alkaloids Vinca_Alkaloids->Tubulin Induce aggregation, prevent polymerization Paclitaxel Paclitaxel Microtubule Microtubule Polymer Paclitaxel->Microtubule Binds to polymer, prevents depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization

Caption: Mechanism of action of various microtubule-targeting agents.

Experimental Workflow for Immunofluorescence Analysis

Immunofluorescence_Workflow A Seed cells on coverslips B Treat with this compound (positive control), vehicle (negative control), and test compounds A->B C Fix and Permeabilize Cells B->C D Block non-specific binding C->D E Incubate with Primary Antibody (anti-α-tubulin) D->E F Incubate with Fluorescent Secondary Antibody E->F G Counterstain Nuclei (DAPI) F->G H Mount Coverslips G->H I Image with Fluorescence Microscope H->I J Analyze Microtubule Morphology I->J

References

Safety Operating Guide

Proper Disposal of Colchicine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Colchicine, a highly toxic and mutagenic compound, requires stringent disposal procedures to ensure the safety of laboratory personnel and the protection of the environment.[1][2] All materials contaminated with this compound are classified as hazardous and cytotoxic waste and must be handled accordingly.[1][3] Adherence to institutional and local environmental regulations is mandatory for all personnel handling this substance.[1]

Immediate Safety and Segregation

Proper segregation of this compound waste at the point of generation is critical to prevent cross-contamination and ensure correct disposal pathways.[1] Never mix this compound waste with other chemical or biological waste streams.[1] All personnel handling this compound must be thoroughly trained in managing cytotoxic agents and wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat, and chemical splash goggles.[2]

Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to the disposal of various forms of this compound waste.

1. Solid Waste Disposal:

  • Contaminated Solids: This category includes items such as gloves, disposable lab coats, bench paper, weighing papers, and pipette tips that have come into contact with this compound.[2]

  • Procedure:

    • Collect all contaminated solid waste in a designated, leak-proof, and puncture-resistant container.[4]

    • This container must be clearly labeled as "Hazardous Waste: Cytotoxic" and should specify "this compound."[1]

    • For enhanced safety, a purple-lidded cytotoxic waste container is recommended.[1]

2. Liquid Waste Disposal:

  • Contaminated Liquids: This includes all aqueous and solvent solutions containing this compound, as well as rinsate from decontaminating non-disposable equipment.[1][2]

  • Procedure:

    • Collect all liquid waste in a dedicated, sealed, and shatter-proof container that is compatible with the solvent used.[1]

    • The container must be clearly labeled "Hazardous Waste: Cytotoxic Liquid Waste" and list all chemical constituents.[1]

3. Sharps Waste Disposal:

  • Contaminated Sharps: This includes any needles, syringes, or Pasteur pipettes used when handling this compound.[4]

  • Procedure:

    • Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container specifically for cytotoxic waste.[1]

    • This container should also be purple-lidded and labeled appropriately.[1]

4. Grossly Contaminated Materials and Spills:

  • Solid Spills:

    • In the event of a spill, the area should be evacuated and secured.[1]

    • Gently cover the powdered this compound with damp absorbent pads to avoid generating dust.[1] Do not sweep dry powder .[1]

    • The contaminated absorbent pads and any other cleanup materials should be placed in the designated purple-lidded cytotoxic waste container.[1]

    • Ventilate the area once the cleanup is complete.[1]

  • Liquid Spills:

    • Contain the spill using absorbent material.

    • Collect the saturated absorbent material and place it into the designated cytotoxic waste container.

5. Final Disposal Protocol:

  • Storage: All sealed cytotoxic waste containers must be stored in a designated, secure hazardous waste accumulation area with secondary containment.[1][4]

  • Collection: Arrange for pickup by a certified hazardous waste contractor. The final disposal method is typically destruction by a licensed Treatment, Storage, and Disposal Facility (TSDF), often through incineration.[1][5] There are no approved experimental protocols for the chemical neutralization of this compound in a standard laboratory setting.[1]

Hazard Classification and Transportation Information

The following table summarizes key hazard classifications for this compound, which are critical for proper waste identification and transportation.

IdentifierClassification/ValueDescription
GHS Hazard Class Acute Toxicity, Oral (Category 2); Acute Toxicity, Inhalation (Category 1); Germ Cell Mutagenicity (Category 1B); Serious Eye Damage (Category 1)[1]Indicates that the substance is fatal if swallowed or inhaled, may cause genetic defects, and causes serious eye damage.[1]
DOT Shipping Name ALKALOIDS, SOLID, N.O.S. (this compound)[1][6]The proper shipping name for ground transportation.[1]
UN Number UN1544[1][6]A 4-digit number identifying the hazardous substance for international transport.[1]
Transport Hazard Class 6.1 (Poison)[1][6]Denotes a toxic substance.[1]
Packing Group I[1][6]Indicates the highest degree of danger.[1]

Experimental Workflow for this compound Disposal

The logical flow for the segregation and disposal of this compound waste is depicted in the diagram below.

ColchicineDisposalWorkflow cluster_generation Waste Generation Point cluster_containers Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid Waste (Gloves, PPE, etc.) SolidContainer Purple-Lidded Cytotoxic Container Solid->SolidContainer Place in Liquid Liquid Waste (Solutions, Rinsate) LiquidContainer Sealed, Shatter-Proof Cytotoxic Container Liquid->LiquidContainer Collect in Sharps Sharps Waste (Needles, Syringes) SharpsContainer Puncture-Proof Cytotoxic Sharps Container Sharps->SharpsContainer Dispose in Storage Designated Hazardous Waste Accumulation Area (with Secondary Containment) SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Pickup Arrange Pickup by Certified Hazardous Waste Contractor Storage->Pickup TSDF Transport to Licensed TSDF (Treatment, Storage, and Disposal Facility) Pickup->TSDF

Caption: Workflow for the segregation and disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Colchicine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like colchicine is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, a highly toxic compound known for its antimitotic properties.[1] Adherence to these protocols is critical for minimizing exposure risks in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is mandatory when handling this compound due to its high acute toxicity, potential for causing genetic defects, and risk of causing serious eye damage.[2][3] The following table summarizes the required PPE. All PPE should be inspected for integrity before use.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemical-resistant nitrile or rubber gloves.[4][5][6]Prevents skin contact, a primary route of exposure. Contaminated gloves must be disposed of immediately after use.[5][7]
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical safety goggles.[2][5][8] A face shield should be worn in addition to goggles when there is a risk of splashing.[6][7][9]Protects eyes from airborne this compound dust and potential splashes of solutions.
Body Protection A fully-buttoned lab coat is required.[5] For handling larger quantities (up to 1 kg), a disposable, low-permeability coverall is recommended.[4]Prevents contamination of personal clothing. Contaminated work clothes should not be taken home and should be laundered by a professional service informed of the hazards.[7][9]
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter is necessary if there is a potential for aerosolization or when handling the powder outside of a certified containment system like a fume hood or glove box.[6][7][10]Protects against the inhalation of highly toxic this compound dust or aerosols.[7]

Operational Plan for Safe Handling

A strict, step-by-step workflow is crucial to minimize the risk of exposure when handling this compound. All work with solid this compound should be performed within a certified chemical fume hood, glove box, or other approved containment device.

Preparation:

  • Designated Area: Cordon off and clearly label a designated area for this compound handling.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Prepare Workspace: Line the work surface within the containment unit with absorbent, disposable bench paper.

  • Assemble Materials: Have all necessary equipment (e.g., balance, spatulas, vials, solvents) within the containment area to minimize movement.

Weighing and Solution Preparation:

  • Careful Handling: When weighing the solid, use a spatula to gently transfer the powder. Avoid any actions that could generate dust. Do not dry sweep; use a wet method or a HEPA-filtered vacuum for cleanup if necessary.[9]

  • Solution Preparation: If preparing a solution, slowly add the solvent to the vial containing the pre-weighed this compound to prevent splashing.

Post-Handling:

  • Secure Containers: Tightly seal all containers holding this compound or this compound solutions.

  • Decontaminate: Thoroughly decontaminate all non-disposable equipment and surfaces that may have come into contact with the compound using soap and water.[5] Collect all rinsate as hazardous liquid waste.

  • Doff PPE: Remove PPE carefully, avoiding contact with the outer surfaces. Dispose of all single-use PPE as contaminated solid waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8][9] Do not eat, drink, or smoke in areas where this compound is handled.[2][9]

Disposal Plan: Managing this compound Waste

Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and harm to others. This compound waste is classified as hazardous and, in some cases, cytotoxic waste, requiring specific disposal routes.[11]

Waste Segregation:

  • Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, bench paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6][11] Some regulations may require a purple-lidded container for cytotoxic waste.[11]

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and shatter-proof container. The container must be clearly labeled as "Hazardous Waste: Cytotoxic Liquid Waste" and list all chemical constituents.[11]

  • Sharps: Any sharps (e.g., needles, contaminated glassware) must be placed in a puncture-proof sharps container designated for cytotoxic waste.[11]

Storage and Disposal:

  • Secure Storage: Store all sealed hazardous waste containers in a designated, secure hazardous waste accumulation area with secondary containment.[11]

  • Professional Disposal: Arrange for the collection and disposal of all this compound waste through a certified hazardous waste contractor.[11] Do not dispose of this compound waste down the drain or with general laboratory trash.[10]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and correct action is vital.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the area of the spill.[9]

  • Secure the Area: Secure the location of the spill and prevent entry.

  • Cleanup: Only personnel trained in hazardous spill response and wearing appropriate PPE should clean up the spill.[9]

  • Containment: For powdered spills, gently cover with a damp paper towel to avoid generating dust.[4] Collect the material using a wet method and place it in a sealed container for hazardous waste disposal.[9] Do not dry sweep.[9]

  • Ventilate: After the cleanup is complete, ventilate the area.[9]

Exposure Response:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of running water for at least 15 minutes.[4][5] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Workflow for Safe Handling of this compound

Colchicine_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Designate & Label Work Area don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) prep_area->don_ppe prep_workspace 3. Line Workspace with Absorbent Paper don_ppe->prep_workspace weigh 4. Weigh Solid Carefully (Avoid Dust Generation) prep_workspace->weigh dissolve 5. Prepare Solution (Add Solvent Slowly) weigh->dissolve secure 6. Securely Cap All Containers dissolve->secure decon 7. Decontaminate Surfaces & Equipment secure->decon doff_ppe 8. Doff & Dispose of Contaminated PPE decon->doff_ppe segregate 10. Segregate Waste (Solid, Liquid, Sharps) decon->segregate wash 9. Wash Hands Thoroughly doff_ppe->wash doff_ppe->segregate wash->segregate store 11. Store in Labeled, Sealed Containers segregate->store pickup 12. Arrange Professional Hazardous Waste Pickup store->pickup

Caption: A stepwise workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Colchicine
Reactant of Route 2
Reactant of Route 2
Colchicine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.